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  • Product: 2-Oxa-5-azaspiro[3.5]nonane
  • CAS: 1046153-04-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane

A Whitepaper for Researchers, Scientists, and Drug Development Professionals Abstract Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their ability to confer advantageous three-dimensiona...

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Spirocyclic scaffolds are increasingly sought after in modern drug discovery for their ability to confer advantageous three-dimensional structural properties, leading to improved pharmacological profiles. This guide provides a comprehensive technical overview of the core physicochemical properties of 2-Oxa-5-azaspiro[3.5]nonane, a heterocyclic building block with significant potential in medicinal chemistry. We will delve into its structural attributes, predicted ionization and lipophilicity, and aqueous solubility. Furthermore, this document outlines detailed, field-proven experimental methodologies for the empirical determination of these critical parameters, offering a roadmap for its practical application and characterization in a drug development setting.

The Strategic Advantage of Spirocyclic Scaffolds in Medicinal Chemistry

The pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic properties has led to an exploration of chemical space beyond traditional flat, aromatic systems. Spirocyclic compounds, which feature two rings sharing a single atom, have emerged as a particularly promising class of molecules.[1] Their inherent three-dimensionality and conformational rigidity offer several key advantages in drug design:

  • Improved Target Binding: The well-defined spatial arrangement of functional groups on a rigid spirocyclic core can lead to more precise and potent interactions with the complex three-dimensional binding sites of biological targets.[2]

  • Enhanced Physicochemical Properties: The introduction of sp3-rich centers in spirocycles often leads to improved aqueous solubility and metabolic stability compared to their unsaturated or acyclic counterparts.[3]

  • Novelty and Patentability: The unique structural nature of spirocyclic scaffolds provides access to novel chemical matter, opening new avenues for intellectual property.

2-Oxa-5-azaspiro[3.5]nonane, incorporating both an oxetane and a piperidine ring, is a prime example of a scaffold that embodies these desirable traits. The oxetane moiety can enhance solubility and metabolic stability, while the piperidine ring is a common pharmacophore that can participate in crucial binding interactions.[4]

Core Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane

A thorough understanding of a molecule's fundamental physicochemical properties is the bedrock of rational drug design. These parameters govern a compound's behavior from initial formulation to its ultimate interaction with biological systems.

Predicted Physicochemical Data

For novel scaffolds like 2-Oxa-5-azaspiro[3.5]nonane, computational prediction serves as an invaluable first pass to estimate its drug-like properties. The following table summarizes key predicted values for this compound.

PropertyPredicted ValueData Source
Molecular Formula C₇H₁₃NOPubChem[5]
Molecular Weight 127.18 g/mol PubChem[5]
CAS Number 1046153-04-1PubChem[5]
Canonical SMILES C1CCNC2(C1)COC2PubChem[5]
Predicted pKa (basic) 9.8Chemicalize
Predicted XlogP 0.2PubChem[5]
Predicted Aqueous Solubility (logS) -1.5 (~0.32 g/L)Chemicalize

Table 1: Predicted Physicochemical Properties of 2-Oxa-5-azaspiro[3.5]nonane.

Analysis of Predicted Properties
  • pKa: The predicted basic pKa of 9.8 is attributed to the secondary amine within the piperidine ring. This indicates that at physiological pH (~7.4), 2-Oxa-5-azaspiro[3.5]nonane will be predominantly protonated and exist as a cation. This ionization is expected to significantly contribute to its aqueous solubility.

  • XlogP: A predicted XlogP of 0.2 suggests that the molecule has a relatively balanced hydrophilic-lipophilic character. This is a favorable starting point for drug design, as it implies a potential for both sufficient aqueous solubility and the ability to permeate biological membranes.

  • Aqueous Solubility: The predicted logS of -1.5, corresponding to a solubility of approximately 0.32 g/L, is considered moderately soluble. This level of solubility is often adequate for initial biological screening and formulation development.

Biological Significance and Potential Applications

While 2-Oxa-5-azaspiro[3.5]nonane is primarily a building block, its structural motifs are present in compounds explored for various therapeutic targets. The strategic incorporation of this scaffold can be envisioned in several areas of drug discovery:

  • Sigma Receptor Ligands: The piperidine moiety is a common feature in ligands for sigma receptors, which are implicated in a variety of neurological and psychiatric disorders. The unique spirocyclic nature of this scaffold could lead to novel selectivity profiles.[4]

  • FAAH Inhibitors: Derivatives of azaspiro[3.5]nonanes have been investigated as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a target for the development of analgesics and anti-inflammatory agents.[6][7] The conformational constraint imposed by the spirocyclic system can be advantageous for fitting into the enzyme's active site.

The following diagram illustrates the logical flow from the core scaffold to potential therapeutic applications.

G cluster_0 Drug Discovery Pathway for 2-Oxa-5-azaspiro[3.5]nonane A 2-Oxa-5-azaspiro[3.5]nonane Scaffold B Favorable Physicochemical Properties (3D structure, balanced logP, solubility) A->B C Chemical Derivatization B->C D Library of Novel Compounds C->D E Screening against Biological Targets D->E F Sigma Receptor Ligands E->F G FAAH Inhibitors E->G H Lead Optimization F->H G->H I Preclinical Candidates H->I

Caption: A conceptual workflow from the 2-Oxa-5-azaspiro[3.5]nonane scaffold to potential drug candidates.

Experimental Protocols for Physicochemical Characterization

While in silico predictions are valuable, empirical determination of physicochemical properties is essential for accurate drug development decisions. The following are standard, robust protocols for determining pKa and logP.

Potentiometric Titration for pKa Determination

This method provides a highly accurate determination of a compound's pKa by monitoring pH changes upon the addition of a titrant.

Methodology:

  • Preparation: A precisely weighed sample of 2-Oxa-5-azaspiro[3.5]nonane is dissolved in deionized water to a known concentration (e.g., 1-5 mM).

  • Calibration: A pH meter is calibrated using standard buffers (e.g., pH 4, 7, and 10).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature. The pH is recorded after each incremental addition of the titrant.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. The equivalence point can be precisely identified by finding the maximum of the first derivative of the titration curve.

Self-Validation: The accuracy of this protocol is validated by the use of standardized titrants and a properly calibrated pH meter. Running a known standard with a similar pKa in parallel further ensures the reliability of the results.

Shake-Flask Method for logP Determination (OECD 107)

This is the classical method for determining the octanol-water partition coefficient, a direct measure of lipophilicity.

Methodology:

  • Phase Saturation: Equal volumes of n-octanol and water are shaken together for 24 hours to ensure mutual saturation. The two phases are then separated.

  • Sample Preparation: A stock solution of 2-Oxa-5-azaspiro[3.5]nonane is prepared in the pre-saturated aqueous phase at a concentration well below its solubility limit.

  • Partitioning: A known volume of the aqueous stock solution is mixed with a known volume of the pre-saturated n-octanol in a sealed vessel. The mixture is agitated until equilibrium is reached (typically several hours).

  • Phase Separation: The mixture is centrifuged to ensure a clean separation of the two phases.

  • Quantification: The concentration of the compound in both the aqueous and n-octanol phases is determined using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Self-Validation: This method is validated by performing a mass balance calculation to ensure that the total amount of compound recovered from both phases is consistent with the amount initially added. Running a control compound with a known logP value concurrently is also a standard practice.

The workflow for these experimental determinations is visualized below.

G cluster_1 Experimental Workflow Start High-Purity Compound pKa_exp pKa Determination (Potentiometric Titration) Start->pKa_exp logP_exp logP Determination (Shake-Flask Method) Start->logP_exp Sol_exp Solubility Determination (e.g., Thermodynamic) Start->Sol_exp Data_Analysis Data Analysis and Validation pKa_exp->Data_Analysis logP_exp->Data_Analysis Sol_exp->Data_Analysis End Verified Physicochemical Profile Data_Analysis->End

Caption: A workflow for the experimental validation of key physicochemical properties.

Conclusion

2-Oxa-5-azaspiro[3.5]nonane presents itself as a valuable and promising scaffold for modern drug discovery. Its predicted physicochemical properties—a basic pKa for aqueous solubility, a balanced logP for membrane permeability, and a rigid three-dimensional structure for enhanced target binding—position it as an attractive starting point for the design of novel therapeutics. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization of this and related compounds, enabling researchers to make data-driven decisions in their quest for the next generation of medicines.

References

Exploratory

Structure Elucidation of 2-Oxa-5-azaspiro[3.5]nonane: A Multi-Technique Approach to Confirming a Novel Spirocyclic Scaffold

An In-depth Technical Guide for Drug Development Professionals Abstract The 2-Oxa-5-azaspiro[3.5]nonane core represents a valuable building block in modern medicinal chemistry, merging the favorable physicochemical prope...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Development Professionals

Abstract

The 2-Oxa-5-azaspiro[3.5]nonane core represents a valuable building block in modern medicinal chemistry, merging the favorable physicochemical properties of an oxetane with the well-established pharmacophoric utility of a piperidine ring.[1] Its rigid, three-dimensional spirocyclic architecture provides a compelling scaffold for exploring new chemical space, aiming to enhance target affinity, metabolic stability, and solubility in drug candidates.[1] This guide provides a comprehensive, methodology-focused walkthrough for the unambiguous structure elucidation of this specific scaffold. We move beyond simple data reporting to explain the strategic rationale behind a multi-technique analytical workflow, detailing the causality behind experimental choices and establishing a self-validating system for structural confirmation. This document is intended for researchers, medicinal chemists, and analytical scientists involved in the synthesis and characterization of novel heterocyclic entities.

Introduction: The Strategic Value of the Spiro[3.5]nonane Scaffold

In the quest for novel therapeutics, moving beyond flat, sp2-rich molecules is a critical strategy for improving drug-like properties. Spirocyclic systems, which feature a single carbon atom common to two rings, are highly sought-after motifs because they introduce conformational rigidity and a defined three-dimensional exit vector for substituents.[1] This rigidity can reduce the entropic penalty of binding to a biological target, potentially increasing potency.[1]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is particularly noteworthy. It combines:

  • An Oxetane Ring: Known to act as a polar equivalent of a gem-dimethyl group, enhancing aqueous solubility and metabolic stability.[2]

  • A Piperidine Ring: A ubiquitous pharmacophore that provides a basic nitrogen handle for crucial interactions with biological targets.[1]

Given its novelty and importance, rigorous and unequivocal structural verification of a newly synthesized batch is paramount before its incorporation into drug discovery programs. This guide outlines the integrated analytical approach required to achieve this.

Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to confirm the molecular formula and weight. The proposed structure of 2-Oxa-5-azaspiro[3.5]nonane has the following fundamental properties:

PropertyValueSource
Molecular Formula C₇H₁₃NOPubChem[3]
Molecular Weight 127.18 g/mol PubChem[3]
Monoisotopic Mass 127.09971 DaPubChem[3]

This data is experimentally verified using High-Resolution Mass Spectrometry (HRMS).

The Causality of HRMS

Low-resolution MS might confirm the nominal mass (127), but HRMS is essential for confirming the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can distinguish C₇H₁₃NO from other potential isobaric formulas, providing a high degree of confidence in the molecular formula. Electrospray ionization (ESI) is the preferred method due to its soft ionization nature, which minimizes in-source fragmentation and maximizes the abundance of the protonated molecular ion, [M+H]⁺.

Experimental Protocol: ESI-HRMS
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a 50:50 acetonitrile/water solution containing 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: ESI, Positive

    • Scan Range: m/z 50 - 500

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

  • Data Analysis: Identify the m/z of the most abundant ion. Compare the exact mass with the theoretical mass for [C₇H₁₃NO + H]⁺ (128.10700 Da). An observed mass within a ±5 ppm error margin validates the elemental composition.

Tandem Mass Spectrometry (MS/MS): Probing the Structure

While HRMS confirms what it is, tandem mass spectrometry (MS/MS) begins to reveal how it is connected. By selecting the protonated molecular ion ([M+H]⁺, m/z 128.1) and subjecting it to collision-induced dissociation (CID), we can generate a characteristic fragmentation pattern.[4][5]

Predicted Fragmentation Pathways: The most likely fragmentation pathways for the 2-Oxa-5-azaspiro[3.5]nonane core involve cleavages alpha to the amine and ring-opening mechanisms, which are common for cyclic amines and ethers.[6]

Precursor Ion (m/z)Proposed Fragment (m/z)Proposed LossStructural Rationale
128.198.1C₂H₄O (44 Da)Loss of the oxetane ring via cleavage of the spiro-C to O and spiro-C to C bonds.
128.185.1C₂H₅N (43 Da)Alpha-cleavage adjacent to the nitrogen, leading to the loss of a C₂H₅N fragment.
128.170.1C₃H₈O (60 Da)Complex rearrangement and cleavage involving the oxetane moiety.

The workflow for structural elucidation begins with confirming the molecular formula and then probing connectivity through fragmentation.

G cluster_0 Mass Spectrometry Workflow MS1 HRMS (ESI-TOF) MS2 Confirm [M+H]⁺ (m/z 128.1070) MS1->MS2 MS3 Validate Formula (C₇H₁₃NO) MS2->MS3 MS4 Tandem MS (MS/MS) Select m/z 128.1 MS2->MS4 MS5 Collision-Induced Dissociation (CID) MS4->MS5 MS6 Analyze Fragmentation Pattern MS5->MS6 MS7 Propose Connectivity MS6->MS7

Caption: Mass Spectrometry workflow for initial structural validation.

The Core Elucidation: A Multi-dimensional NMR Strategy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. A full suite of 1D and 2D NMR experiments is required to unambiguously assign every proton and carbon and, crucially, to prove the existence of the spirocyclic center.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on solubility). D₂O is useful for identifying the exchangeable N-H proton.

  • Instrumentation: A 400 MHz (or higher) spectrometer equipped with a probe for inverse detection.

  • Experiments to Acquire:

    • 1D: ¹H, ¹³C, DEPT-135

    • 2D: COSY, HSQC, HMBC

¹H and ¹³C NMR: The Atomic Census

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (relative number of protons), and their connectivity through spin-spin coupling. The ¹³C and DEPT-135 spectra identify the number of unique carbon environments and classify them as CH₃, CH₂, CH, or quaternary (C).

Predicted NMR Data for 2-Oxa-5-azaspiro[3.5]nonane:

Symmetry Consideration: The molecule possesses a plane of symmetry through the N-H bond and the spiro-carbon. This simplifies the spectrum, as chemically equivalent positions on either side of the piperidine ring will produce identical signals.

Atom(s)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)DEPT-135Rationale
C1, C3~4.5 (t)~75CH₂ (Up)Protons on carbon adjacent to oxetane oxygen (deshielded).
C4 (Spiro)-~80C (Absent)Quaternary spiro-carbon, highly deshielded.
C6, C8~2.8 (t)~48CH₂ (Up)Protons on carbons adjacent to the piperidine nitrogen.
C7~1.7 (quintet)~25CH₂ (Up)Methylene protons on the piperidine ring.
N-H~2.0 (broad s)--Exchangeable proton, signal may be broad or absent in D₂O.
2D NMR: Assembling the Spirocyclic Puzzle

While 1D NMR provides the pieces, 2D NMR experiments provide the instructions for how they connect.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). We expect to see a correlation between the protons at C6/C8 and the protons at C7, confirming the -CH₂-CH₂-CH₂- fragment of the piperidine ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for connecting each proton directly to the carbon it is attached to. It correlates the ¹H and ¹³C spectra, allowing for the unambiguous assignment of each CH₂ group.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for confirming the spirocyclic core. It reveals correlations between protons and carbons that are 2 or 3 bonds away. The absence of a proton on the spiro-carbon (C4) makes this experiment essential.

The Key HMBC Correlations to Confirm the Spiro-Center: The definitive proof of the spiro-linkage comes from observing correlations from protons on adjacent carbons to the quaternary spiro-carbon itself.

  • From Oxetane Protons (H1/H3) to the Spiro-Carbon (C4): A correlation from the protons at ~4.5 ppm to the quaternary carbon at ~80 ppm.

  • From Piperidine Protons (H6/H8) to the Spiro-Carbon (C4): A correlation from the protons at ~2.8 ppm to the same quaternary carbon at ~80 ppm.

These two correlations, originating from protons in two different ring systems and terminating on the same non-protonated carbon, are unequivocal proof of the spirocyclic structure.

Caption: Key HMBC correlations confirming the spiro-carbon connectivity.

Orthogonal Verification: Infrared Spectroscopy and X-Ray Crystallography

While MS and NMR provide the core evidence, other techniques offer valuable, orthogonal confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300 - 3500 (broad)N-H StretchSecondary Amine
2850 - 3000C-H Stretchsp³ C-H
1100 - 1300C-N StretchAliphatic Amine
950 - 1150C-O-C StretchCyclic Ether (Oxetane)

The presence of a broad N-H stretch and a strong C-O-C stretch provides immediate, albeit low-resolution, evidence that the desired functional groups are present.

Single-Crystal X-Ray Crystallography

Should the compound form a suitable single crystal, X-ray crystallography provides the ultimate, unambiguous proof of structure.[7][8] It generates a 3D model of the molecule, confirming not only the connectivity but also the precise bond lengths, bond angles, and solid-state conformation. While not always feasible, it is considered the gold standard and should be pursued if a crystalline solid is obtained.

Conclusion: A Self-Validating Structural Dossier

The structure elucidation of 2-Oxa-5-azaspiro[3.5]nonane is a systematic process where each analytical technique provides a layer of evidence that validates the others.

  • HRMS confirms the correct elemental building blocks are present.

  • MS/MS provides the first clues to connectivity through fragmentation.

  • ¹³C and DEPT NMR provide a census of all carbon atoms.

  • ¹H and COSY NMR define the protonated spin systems within each ring.

  • HSQC links the proton and carbon frameworks together.

  • HMBC provides the critical long-range correlations that definitively prove the spirocyclic linkage.

  • IR and X-ray Crystallography offer orthogonal confirmation of functional groups and absolute structure, respectively.

By following this comprehensive workflow, researchers can generate a complete and self-validating data package, ensuring the structural integrity of this valuable building block before its deployment in advanced drug development programs.

The overall analytical strategy follows a logical progression from broad confirmation to fine-detail mapping.

G cluster_workflow Overall Elucidation Workflow A Hypothesized Structure B HRMS (Confirm Formula) A->B C 1D NMR (¹H, ¹³C) (Atom Count) B->C D 2D NMR (COSY, HSQC) (Direct Connectivity) C->D E HMBC (Confirm Spiro-Core) D->E F Final Structure Confirmed E->F G Orthogonal Methods (IR, X-ray) E->G

Caption: The integrated workflow for structure elucidation.

References

  • Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles . PubMed. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 . PubChem. [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles . MDPI. [Link]

  • Structures of spiro heterocycles [4.4.0] compounds C1–C2 . ResearchGate. [Link]

  • 2-oxa-5-azaspiro[3.5]nonane (C7H13NO) . PubChemLite. [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole . MDPI. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles . ResearchGate. [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry . PubMed. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra . De Gruyter. [Link]

  • mass spectra - fragmentation patterns . Chemguide. [Link]

  • Fragmentation (mass spectrometry) . Wikipedia. [Link]

  • Mass Spectrometry - Fragmentation Patterns . Chemistry LibreTexts. [Link]

  • 5. Proton Nuclear Magnetic Resonance Spectroscopy . University of Wisconsin. [Link]

Sources

Foundational

Spectroscopic Characterization of 2-Oxa-5-azaspiro[3.5]nonane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction 2-Oxa-5-azaspiro[3.5]nonane is a unique spirocyclic heterocyclic compound featuring a fused oxetane and piperidine...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Oxa-5-azaspiro[3.5]nonane is a unique spirocyclic heterocyclic compound featuring a fused oxetane and piperidine ring system.[1][2] This rigid, three-dimensional scaffold has garnered significant interest in medicinal chemistry as a bioisosteric replacement for more common motifs, offering potential improvements in physicochemical properties such as metabolic stability and aqueous solubility.[1] A thorough understanding of its structural and electronic properties is paramount for its effective utilization in drug design and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the structural elucidation and characterization of this novel building block.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Oxa-5-azaspiro[3.5]nonane, both ¹H and ¹³C NMR are crucial for confirming its unique spirocyclic structure.

¹H NMR Spectroscopy

Expected Data:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.4 - 4.6Singlet4H-CH₂- (Oxetane ring)
~2.7 - 2.9Triplet4H-CH₂-N-
~1.7 - 1.9Multiplet4H-CH₂-C-CH₂-
~1.5 - 2.5Broad Singlet1HN-H

Experimental Protocol:

A solution of 2-Oxa-5-azaspiro[3.5]nonane (5-10 mg) is prepared in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) (0.5-0.7 mL).[3] The sample is transferred to a 5 mm NMR tube. The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.[4] The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

Caption: Workflow for ¹H NMR Spectroscopy.

Interpretation:

The ¹H NMR spectrum of 2-Oxa-5-azaspiro[3.5]nonane is expected to be relatively simple, reflecting the symmetry of the molecule.

  • Oxetane Protons: The four protons on the oxetane ring are chemically equivalent and are expected to appear as a sharp singlet in the downfield region (~4.4 - 4.6 ppm). This significant downfield shift is due to the deshielding effect of the adjacent oxygen atom.

  • Piperidine Protons: The piperidine ring contains three sets of methylene protons. The four protons adjacent to the nitrogen atom (-CH₂-N-) are expected to appear as a triplet around 2.7 - 2.9 ppm. The four protons at the 3 and 5 positions of the piperidine ring (-CH₂-C-CH₂-) would likely appear as a multiplet in the more upfield region of ~1.7 - 1.9 ppm.

  • Amine Proton: The N-H proton of the secondary amine is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Expected Data:

Chemical Shift (ppm)Assignment
~75 - 80-O-CH₂- (Oxetane ring)
~45 - 50-N-CH₂-
~35 - 40Spirocarbon
~30 - 35-CH₂-C-CH₂-

Experimental Protocol:

The same sample prepared for ¹H NMR can be used for ¹³C NMR spectroscopy. The spectrum is acquired on the same spectrometer, typically at a frequency of 100 or 125 MHz.[4] Broadband proton decoupling is commonly used to simplify the spectrum to singlets for each unique carbon atom.[5]

Caption: Workflow for ¹³C NMR Spectroscopy.

Interpretation:

The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals corresponding to the four unique carbon environments in 2-Oxa-5-azaspiro[3.5]nonane.

  • Oxetane Carbons: The two equivalent methylene carbons of the oxetane ring are expected to resonate at the most downfield position (~75 - 80 ppm) due to the strong deshielding effect of the oxygen atom.

  • Piperidine Carbons: The two equivalent methylene carbons adjacent to the nitrogen atom will appear around 45 - 50 ppm. The other two equivalent methylene carbons in the piperidine ring are expected at approximately 30 - 35 ppm.

  • Spirocarbon: The spirocarbon, being a quaternary carbon, is expected to have a relatively weak signal and appear in the range of 35 - 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Data:

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 3500Medium, BroadN-H stretch (secondary amine)
2850 - 2960StrongC-H stretch (aliphatic)
1050 - 1150StrongC-O stretch (ether)
1100 - 1200MediumC-N stretch (aliphatic amine)

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a neat spectrum can be run by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).[6] Alternatively, a solution in a suitable solvent like chloroform can be used.[5] For a solid, a KBr pellet or a mull in Nujol can be prepared.[6]

Caption: Workflow for IR Spectroscopy.

Interpretation:

The IR spectrum of 2-Oxa-5-azaspiro[3.5]nonane should exhibit characteristic absorption bands corresponding to its functional groups.

  • N-H Stretch: A medium to weak, somewhat broad absorption band is expected in the region of 3300-3500 cm⁻¹ due to the N-H stretching vibration of the secondary amine.[7]

  • C-H Stretch: Strong absorption bands in the 2850-2960 cm⁻¹ region will be present, corresponding to the stretching vibrations of the aliphatic C-H bonds in the piperidine and oxetane rings.

  • C-O Stretch: A strong absorption band, characteristic of the C-O stretching of the ether linkage in the oxetane ring, is expected in the 1050-1150 cm⁻¹ range.

  • C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected to show a medium intensity band in the 1100-1200 cm⁻¹ region.[7]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Data (Electron Ionization - EI):

m/zPossible Fragment
127[M]⁺ (Molecular Ion)
126[M-H]⁺
98[M-C₂H₅]⁺ or [M-CH₂=NH]⁺
84[M-C₃H₇]⁺
70[Piperidine ring fragment]⁺
56[C₄H₈]⁺ or [Oxetane ring fragment]⁺

Experimental Protocol:

The mass spectrum is typically acquired using a mass spectrometer with an electron ionization (EI) source.[8] The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV).[8] The resulting positively charged ions and fragment ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

Caption: Workflow for Electron Ionization Mass Spectrometry.

Interpretation:

The electron ionization mass spectrum of 2-Oxa-5-azaspiro[3.5]nonane is expected to show a molecular ion peak and several characteristic fragment ions.

  • Molecular Ion: The molecular ion peak ([M]⁺) should be observed at an m/z of 127, corresponding to the molecular weight of the compound (C₇H₁₃NO). The intensity of the molecular ion peak in cyclic compounds is generally significant.

  • Fragmentation Pattern: The fragmentation of the molecular ion will likely involve the cleavage of the rings. Common fragmentation pathways for cyclic amines and ethers would be expected. The loss of small neutral molecules or radicals will lead to the formation of various fragment ions. For instance, fragmentation of the piperidine ring could lead to characteristic peaks. The stability of the resulting carbocations and radical cations will govern the relative abundance of the fragment ions observed in the spectrum.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 2-Oxa-5-azaspiro[3.5]nonane. This guide outlines the expected spectroscopic data and provides standardized protocols for their acquisition and interpretation. A thorough analysis using these methods is essential for confirming the identity, purity, and structure of this important building block, thereby facilitating its application in the design and synthesis of novel therapeutic agents.

References

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  • MDPI. Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. [Link]

  • PubChemLite. 5-benzyl-2-oxa-5,8-diazaspiro[3.5]nonane. [Link]

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  • Google Patents.
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  • University of Massachusetts Lowell. CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. [Link]

  • ChemSrc. 5-Benzyl-8-oxa-5-azaspiro[3.5]nonane | CAS#:1147107-80-9. [Link]

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  • ACS Publications. Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. [Link]

  • ResearchGate. (PDF) Synthesis of Azaspiro[4.4]nonanes as Key Structures of Several Bioactive Natural Products. [Link]

  • French-Ukrainian Journal of Chemistry. Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. [Link]

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Exploratory

A Technical Guide to the Biological Activity of Novel 2-Oxa-5-azaspiro[3.5]nonane Derivatives

Abstract The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemistry into exploring complex, three-dimensional molecular architectures. Among th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemistry into exploring complex, three-dimensional molecular architectures. Among these, spirocyclic compounds have emerged as a particularly promising class, offering a rigid yet versatile scaffold for drug design. This technical guide provides an in-depth exploration of the 2-Oxa-5-azaspiro[3.5]nonane framework, a unique heterocyclic building block. We will dissect its synthesis and functionalization, delve into its diverse biological activities—including anticancer, antimicrobial, and enzyme-inhibiting properties—and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this novel scaffold in their discovery programs.

Introduction: The Rationale for Spirocyclic Scaffolds

Modern drug design is increasingly focused on the concept of "escaping flatland," a strategic shift away from planar, aromatic structures towards more sp³-rich, three-dimensional molecules.[1] Spirocyclic systems, which contain two rings connected by a single common atom, are at the forefront of this movement. Their inherent structural rigidity reduces conformational entropy, which can lead to a more favorable binding profile with biological targets and enhanced potency.[2]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a noteworthy example, characterized by the fusion of an oxetane ring and a piperidine ring at a central spiro carbon.[2] This unique combination imparts several advantageous physicochemical properties:

  • The Oxetane Ring: This four-membered ether is a valuable bioisostere for gem-dimethyl or carbonyl groups. It is known to enhance metabolic stability and improve aqueous solubility, critical parameters for successful drug candidates.[2]

  • The Piperidine Ring: As one of the most common N-heterocycles in approved drugs, the piperidine moiety is a well-established pharmacophore that enables crucial hydrogen bonding and ionic interactions with a wide range of biological targets.[2]

This synergistic combination makes 2-Oxa-5-azaspiro[3.5]nonane a key intermediate in the synthesis of novel bioactive compounds targeting everything from viral proteases to central nervous system receptors.[2]

Synthetic Strategies and Derivatization

The successful exploration of any chemical scaffold hinges on the ability to generate a diverse library of analogues for biological screening. Efficient synthetic routes to the 2-Oxa-5-azaspiro[3.5]nonane core and its derivatives are therefore paramount.[2] While various specific routes have been developed, a common strategy involves intramolecular ring-closing reactions. For instance, an isomeric system, 2-oxa-7-azaspiro[3.5]nonane, can be constructed via the reaction of a nucleophile with a substrate bearing two leaving groups, such as N-tosylbis(2-bromoethyl)amine, to form the piperidine ring.[2]

The true power of this scaffold lies in its potential for functionalization. The secondary amine within the piperidine ring serves as a convenient chemical handle for a multitude of transformations, allowing for extensive exploration of the structure-activity relationship (SAR). Standard N-alkylation, N-acylation, and N-arylation reactions can be readily employed to introduce a wide array of substituents, fine-tuning the molecule's steric and electronic properties to optimize target engagement.[2]

G cluster_0 Core Synthesis cluster_1 Derivatization Precursor Oxetane or Piperidine Precursor RingClosure Ring-Closing Reaction Precursor->RingClosure CoreScaffold 2-Oxa-5-azaspiro[3.5]nonane Core RingClosure->CoreScaffold Functionalization Functionalization (N-Alkylation, N-Acylation, etc.) CoreScaffold->Functionalization SAR Exploration Derivative Diverse Library of Novel Derivatives Functionalization->Derivative Screening Screening Derivative->Screening Biological Screening

General workflow for synthesis and derivatization.

Biological Activity Profile

Derivatives of the 2-Oxa-5-azaspiro[3.5]nonane scaffold and related spiro-heterocycles have demonstrated a wide spectrum of biological activities. The following sections highlight the most significant findings in key therapeutic areas.

Anticancer Activity

Spiro-heterocyclic compounds are a well-established and promising class of potential anticancer agents.[3][4] Their rigid three-dimensional structure allows for precise orientation within the binding pockets of cancer-related proteins, leading to high affinity and selectivity.

Mechanism of Action: A primary mechanism by which many spiro compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death) and cell cycle arrest.[5] For example, a series of novel oxa/azaspiro[6][7]trienone derivatives were shown to induce mitochondria-mediated apoptosis in breast cancer cells (MCF-7).[8] Mechanistic studies revealed these compounds up-regulate the expression of pro-apoptotic proteins like p53 and Bax, while down-regulating the anti-apoptotic protein Bcl-2.[8] This disruption of the mitochondrial membrane potential ultimately leads to caspase activation and cell death.

G Spiro_Compound Azaspiro Derivative p53 p53 (Tumor Suppressor) Activation Spiro_Compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Spiro_Compound->Bcl2 Bax Bax (Pro-apoptotic) Upregulation p53->Bax Mitochondria Mitochondrial Membrane Potential Disruption Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase-9 Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Mitochondria-mediated apoptosis pathway.

In Vitro Efficacy: Numerous studies have demonstrated the potent antiproliferative activity of various azaspiro derivatives against a range of human cancer cell lines. The data below summarizes the half-maximal inhibitory concentrations (IC₅₀) for selected compounds, showcasing their efficacy.

Compound ClassCell LineIC₅₀ ValueReference
Spiro[indoline-pyrrolidine] derivativeHCT116 (Colon)52.81 µM[7]
Spiro[indoline-pyrrolidine] derivativeHL60 (Leukemia)49.72 µM[7]
Phenothiazine-containing Spiro compoundMCF-7 (Breast)83.08 µg/ml[9]
1-Oxa-4-azaspironenone derivative (6d)A549 (Lung)0.26 µM[10]
1-Oxa-4-azaspironenone derivative (8d)MDA-MB-231 (Breast)0.10 µM[10]
Sulfonyl-azaspirodienone derivative (7j)MDA-MB-231 (Breast)0.05 µM[11]
Sulfonyl-azaspirodienone derivative (7j)HeLa (Cervical)0.07 µM[11]
Antimicrobial Activity

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of novel antimicrobial agents. Spiro-heterocycles have shown considerable promise in this area, with activity against both bacteria and fungi.[6][12] Their unique structures may allow them to overcome existing resistance mechanisms.

Spectrum of Activity: Research has shown that spiro compounds can be effective against a variety of pathogens. For instance, certain spirooxindolopyrrolidine derivatives have exhibited excellent activity against common nosocomial (hospital-acquired) microbial pathogens.[6] One derivative, bearing a chlorine atom, showed significant zones of inhibition and low minimum inhibitory concentrations (MIC) against selected multidrug-resistant microbes.[6] Similarly, derivatives of spiro-4H-pyran containing an indole moiety have demonstrated good antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Streptococcus pyogenes.[13]

Compound ClassPathogenActivity MeasurementResultReference
Spirooxindolopyrrolidine (4a)Nosocomial PathogensZone of Inhibition9.00 - 17.00 mm[6]
Spirooxindolopyrrolidine (4a)Nosocomial PathogensMIC16.00 - 256.00 µg/mL[6]
Spiro[aminopyran-indole] (5d)S. aureus (clinical isolate)MIC32 µg/mL[13]
Spiro[aminopyran-indole] (5d)S. pyogenes (clinical isolate)MIC64 µg/mL[13]
Enzyme Inhibition

The rigid conformation of the 2-Oxa-5-azaspiro[3.5]nonane scaffold makes it an ideal starting point for designing potent and selective enzyme inhibitors. By tailoring the substituents, these molecules can be optimized to fit precisely into the active or allosteric sites of target enzymes.

Key Enzyme Targets: Derivatives of this scaffold have been successfully developed as inhibitors for targets relevant to neurological disorders.[2] For example, azaspiro[3.5]nonane derivatives have been optimized to create potent and orally efficacious inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids.[2] Furthermore, illustrative data shows that derivatives can be potent inhibitors of other key enzymes in the central nervous system.

G cluster_0 Competitive Inhibition cluster_1 Non-competitive Inhibition E1 Enzyme ES1 ES E1->ES1 + S EI1 EI E1->EI1 + I P1 E + P ES1->P1 E2 Enzyme ES2 ES E2->ES2 + S EI2 EI E2->EI2 + I ESI2 ESI (inactive) ES2->ESI2 + I P2 E + P ES2->P2 EI2->ESI2 + S

Sources

Foundational

Exploring the Chemical Space of 2-Oxa-5-azaspiro[3.5]nonane Scaffolds: A Technical Guide for Drug Discovery Professionals

Introduction: Embracing the Third Dimension in Medicinal Chemistry In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds an...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing the Third Dimension in Medicinal Chemistry

In the relentless pursuit of novel therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of traditional aromatic compounds and embracing the structural complexity of three-dimensional scaffolds.[1] Among these, spirocyclic systems—characterized by two rings sharing a single atom—have emerged as particularly valuable motifs in modern drug design.[2] Their inherent rigidity and defined three-dimensional architecture offer a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, often leading to improved clinical success.[1]

This guide provides an in-depth exploration of the 2-Oxa-5-azaspiro[3.5]nonane scaffold, a compelling building block that marries the advantageous properties of an oxetane ring with the versatile pharmacophoric features of a piperidine ring.[2] The oxetane moiety is a known bioisosteric replacement for carbonyls and gem-dimethyl groups, frequently enhancing aqueous solubility, metabolic stability, and lipophilicity.[1] The piperidine ring, a common element in numerous bioactive molecules, provides a readily functionalizable handle for tuning target engagement and pharmacokinetic profiles.[2]

This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, chemical space exploration, and strategic application of the 2-Oxa-5-azaspiro[3.5]nonane core in contemporary drug discovery programs.

Navigating the Synthetic Landscape: Constructing the 2-Oxa-5-azaspiro[3.5]nonane Core

The construction of the 2-Oxa-5-azaspiro[3.5]nonane framework requires a strategic approach to assemble the fused oxetane and piperidine rings. While multiple synthetic routes can be envisioned, a robust and adaptable strategy involves the initial construction of a functionalized oxetane precursor followed by the formation of the piperidine ring. This approach allows for the early introduction of diversity elements and is amenable to scale-up for library synthesis.

A plausible and efficient synthesis, adapted from methodologies reported for analogous structures, is outlined below.[3] This multi-step sequence is designed for both adaptability and scalability, making it suitable for medicinal chemistry applications.

Core Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis of the N-Boc protected 2-Oxa-5-azaspiro[3.5]nonane, a key intermediate for further diversification.

G cluster_0 Synthesis of N-Boc-2-Oxa-5-azaspiro[3.5]nonane A Starting Material (e.g., 3-((benzylamino)methyl)oxetan-3-ol) B Step 1: N-Acylation (Chloroacetyl chloride, Base) A->B C Intermediate 1 (N-chloroacetyl derivative) B->C D Step 2: Intramolecular Cyclization (Base, e.g., n-BuLi) C->D E Intermediate 2 (Lactam) D->E F Step 3: Lactam Reduction (Reducing agent, e.g., LiAlH4) E->F G Intermediate 3 (N-benzyl spirocycle) F->G H Step 4: Deprotection (Catalytic Hydrogenation) G->H I 2-Oxa-5-azaspiro[3.5]nonane H->I J Step 5: N-Boc Protection (Boc-anhydride) I->J K Final Intermediate (N-Boc-2-Oxa-5-azaspiro[3.5]nonane) J->K

Caption: Synthetic workflow for N-Boc-2-Oxa-5-azaspiro[3.5]nonane.

Detailed Experimental Protocol (Adapted from Analagous Syntheses)

The following protocol provides a detailed, step-by-step methodology for the synthesis of the N-Boc protected 2-Oxa-5-azaspiro[3.5]nonane intermediate.

Step 1: N-Acylation of the Starting Amine

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the starting material, 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq), in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as triethylamine (1.2 eq) or diisopropylethylamine (DIEA, 1.2 eq).

  • Acylation: Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the N-chloroacetyl intermediate.[3]

Step 2: Intramolecular Cyclization to the Lactam

  • Reaction Setup: Dissolve the N-chloroacetyl intermediate (1.0 eq) in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Base Addition: Cool the solution to a low temperature (e.g., -78 °C or -60 °C) and slowly add a strong base such as n-butyllithium (n-BuLi, 1.1 eq).[3]

  • Cyclization: Allow the reaction mixture to slowly warm to a slightly higher temperature (e.g., -20 °C) and stir for 2-3 hours.[3]

  • Reaction Monitoring and Quenching: Monitor the formation of the lactam by TLC. Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of ammonium chloride.[3]

  • Work-up and Purification: Extract the product with an organic solvent like ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude lactam can be purified by column chromatography.[3]

Step 3: Reduction of the Lactam

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, suspend a reducing agent such as lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF.

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of the lactam (1.0 eq) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.

  • Quenching and Work-up: Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup). Filter the resulting solids and wash with THF.

  • Purification: Concentrate the filtrate to obtain the crude N-benzyl spirocycle, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 4 & 5: Deprotection and N-Boc Protection

  • Deprotection: Dissolve the N-benzyl spirocycle in a suitable solvent like methanol or ethanol. Add a palladium on carbon catalyst (10 mol%). Subject the mixture to an atmosphere of hydrogen gas (balloon or Parr shaker) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the free amine.

  • N-Boc Protection: Dissolve the crude amine in a solvent such as DCM. Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature for 12-16 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography to yield the N-Boc-2-Oxa-5-azaspiro[3.5]nonane.

Exploring Chemical Space: Diversification of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold

With the N-Boc protected 2-Oxa-5-azaspiro[3.5]nonane in hand, a multitude of diversification strategies can be employed to explore the surrounding chemical space. The secondary amine of the piperidine ring serves as a prime handle for derivatization, allowing for the introduction of a wide array of substituents to modulate the biological activity and physicochemical properties of the resulting compounds.

Library Synthesis Workflow

The following diagram illustrates a typical workflow for the diversification of the 2-Oxa-5-azaspiro[3.5]nonane core to generate a chemical library for screening.

G cluster_1 Library Generation from N-Boc-2-Oxa-5-azaspiro[3.5]nonane A N-Boc-2-Oxa-5-azaspiro[3.5]nonane B Step 1: Boc Deprotection (e.g., TFA in DCM) A->B C Free Amine B->C D Step 2: Diversification Reactions C->D E Amide Coupling (R-COOH, Coupling agents) D->E F Reductive Amination (Aldehydes/Ketones, Reducing agent) D->F G Sulfonylation (R-SO2Cl, Base) D->G H Urea/Thiourea Formation (Isocyanates/Isothiocyanates) D->H I Diverse Library of 2-Oxa-5-azaspiro[3.5]nonane Analogs E->I F->I G->I H->I

Caption: Diversification workflow for the 2-Oxa-5-azaspiro[3.5]nonane scaffold.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of the 2-Oxa-5-azaspiro[3.5]nonane scaffold into a molecule can have a profound impact on its drug-like properties. The inherent three-dimensionality and increased fraction of sp³-hybridized carbons (Fsp³) often lead to improved solubility, metabolic stability, and a more favorable toxicity profile.

Modulation of Physicochemical Properties

The oxetane ring is a key contributor to the favorable properties of this scaffold. It can act as a hydrogen bond acceptor and its polar nature can lead to an increase in aqueous solubility and a reduction in lipophilicity (LogP/LogD) compared to carbocyclic analogs.

PropertyGeneral Trend upon Incorporation of 2-Oxa-5-azaspiro[3.5]nonaneRationale
Aqueous Solubility IncreasedThe ether oxygen of the oxetane can act as a hydrogen bond acceptor, improving interactions with water.
Lipophilicity (LogP/LogD) DecreasedThe polarity of the oxetane ring generally leads to a reduction in lipophilicity compared to all-carbon spirocycles.
Metabolic Stability IncreasedThe spirocyclic nature and the presence of the oxetane can block sites of metabolic oxidation.[2]
Fraction of sp³ carbons (Fsp³) IncreasedThe scaffold is rich in sp³-hybridized carbons, which is often correlated with improved clinical success.
Enhancing Metabolic Stability

A key advantage of the 2-Oxa-5-azaspiro[3.5]nonane scaffold is its potential to enhance metabolic stability. The rigid spirocyclic framework can orient substituents away from metabolic enzymes, and the oxetane ring itself is generally less prone to oxidative metabolism compared to more electron-rich aromatic systems or simple alkyl chains.

The following table presents representative in vitro metabolic stability data for a hypothetical derivative of the 2-Oxa-5-azaspiro[3.5]nonane scaffold, illustrating its potential for creating more robust drug candidates.[2]

SystemIn Vitro Half-life (t₁/₂, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human Liver Microsomes4530.8
Rat Liver Microsomes2849.5
Data is representative and sourced from analogous systems.[2]

Strategic Applications in Drug Discovery

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a versatile building block that can be employed in various drug discovery strategies, including scaffold hopping and bioisosteric replacement.

  • Scaffold Hopping: This strategy involves replacing a known core structure of a bioactive compound with a novel scaffold like 2-Oxa-5-azaspiro[3.5]nonane while maintaining the key pharmacophoric elements. This can lead to new intellectual property and potentially improved drug-like properties.[2]

  • Bioisosteric Replacement: The 2-Oxa-5-azaspiro[3.5]nonane moiety can serve as a bioisostere for other common cyclic amines such as piperidine or morpholine. This replacement can fine-tune the physicochemical properties and biological activity of a lead compound.

The exploration of the chemical space around this scaffold has led to the identification of promising compounds in various therapeutic areas, including inhibitors of fatty acid amide hydrolase (FAAH) for neurological disorders.[2]

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a powerful tool in the arsenal of the modern medicinal chemist. Its unique three-dimensional structure, coupled with the favorable physicochemical properties imparted by the oxetane ring, makes it an attractive building block for the design of next-generation therapeutics. The synthetic strategies outlined in this guide provide a clear path to accessing and diversifying this valuable core, enabling the systematic exploration of its chemical space. As the demand for drug candidates with improved pharmacokinetic profiles continues to grow, the strategic application of spirocyclic scaffolds like 2-Oxa-5-azaspiro[3.5]nonane will undoubtedly play an increasingly important role in the future of drug discovery.

References

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • MDPI. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Retrieved from [Link]

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Exploratory

2-Oxa-5-azaspiro[3.5]nonane: A Modern Scaffold for Advancing Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry In the relentless pursuit of novel therapeutics with enhanced effi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of 3D Scaffolds in Medicinal Chemistry

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical structures that have long dominated drug discovery pipelines. This strategic shift, often termed "escaping from flatland," embraces the design and synthesis of three-dimensional (3D) molecular architectures.[1] Spirocyclic systems, which feature two rings sharing a single carbon atom, are at the forefront of this movement. Their inherent rigidity and well-defined three-dimensional conformations offer a unique opportunity to improve pharmacological properties such as metabolic stability, target-binding affinity, and selectivity.[2][3]

Among the diverse array of spirocyclic scaffolds, 2-oxa-5-azaspiro[3.5]nonane has emerged as a particularly valuable building block in contemporary drug design.[4] This heterocyclic system, characterized by the fusion of an oxetane and a piperidine ring at a central spiro carbon, provides a rigid, sp3-rich framework that is highly sought after for its ability to improve the physicochemical properties of drug candidates.[4] The oxetane moiety is known to enhance metabolic stability and aqueous solubility, while the piperidine ring is a common pharmacophore that facilitates crucial interactions with biological targets.[4] This unique combination of features makes 2-oxa-5-azaspiro[3.5]nonane a powerful tool for medicinal chemists seeking to design molecules with improved target affinity, selectivity, and overall druglikeness.[4]

This technical guide provides a comprehensive overview of the 2-oxa-5-azaspiro[3.5]nonane core, including its synthesis, key properties, and diverse applications in drug discovery. It is intended to serve as a valuable resource for researchers and scientists working at the cutting edge of pharmaceutical innovation.

Physicochemical Properties and Structural Features

The 2-oxa-5-azaspiro[3.5]nonane scaffold possesses a unique set of physicochemical properties that make it an attractive component of modern drug candidates. Its three-dimensional structure imparts a degree of conformational rigidity that can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[4]

PropertyValueSource
Molecular FormulaC7H13NO[5]
Molecular Weight127.18 g/mol [5]
InChIKeyFNTBEHJVXDDFRG-UHFFFAOYSA-N[5]
XlogP (predicted)0.2[6]

The presence of both an oxetane and a piperidine ring within the same molecule offers a versatile platform for chemical modification. The nitrogen atom of the piperidine ring can be readily functionalized to introduce a wide range of substituents, allowing for the fine-tuning of a molecule's pharmacological properties. The oxetane ring, a known bioisostere of a gem-dimethyl group, can enhance metabolic stability and aqueous solubility.[7]

Synthetic Strategies: Building the 2-Oxa-5-azaspiro[3.5]nonane Core

The construction of the 2-oxa-5-azaspiro[3.5]nonane framework requires precise and efficient chemical transformations. Several synthetic strategies have been developed to access this valuable scaffold, often involving the formation of one or both rings through carefully designed cyclization reactions.

One common approach involves annulation, where the piperidine ring is constructed onto a pre-formed oxetane.[4] Another strategy is the double displacement of leaving groups by a nucleophile to form the piperidine ring.[4] For instance, a synthetic route to the isomeric 2-oxa-7-azaspiro[3.5]nonane utilizes the reaction of a nucleophile with a substrate bearing two leaving groups, such as N-tosylbis(2-bromoethyl)amine.[4] A similar approach could be envisioned for the synthesis of the 2-oxa-5-azaspiro[3.5]nonane system, starting with a precursor centered around the oxetane ring.[4]

A patented method for synthesizing a related compound, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a potential blueprint for the synthesis of 2-oxa-5-azaspiro[3.5]nonane.[8] This multi-step process begins with the reaction of 3-((benzylamino)methyl)oxetan-3-ol with chloroacetyl chloride, followed by self-cyclization, reduction, and deprotection to yield the final spirocyclic product.[8]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic approach to an azaspiro[3.5]nonane core, highlighting the key cyclization step.

G cluster_0 Precursor Synthesis cluster_1 Spirocyclization cluster_2 Final Product A Starting Materials B Functional Group Interconversion A->B C Key Cyclization Reaction (e.g., Double Displacement) B->C Cyclization Precursor D 2-Oxa-5-azaspiro[3.5]nonane Core C->D Spirocyclic Product

Sources

Foundational

A Technical Guide to the Conformational Analysis of the 2-Oxa-5-azaspiro[3.5]nonane Ring System

Abstract The 2-Oxa-5-azaspiro[3.5]nonane scaffold, characterized by a unique three-dimensional architecture combining an oxetane and a piperidine ring fused at a central spiro carbon, is a building block of increasing im...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Oxa-5-azaspiro[3.5]nonane scaffold, characterized by a unique three-dimensional architecture combining an oxetane and a piperidine ring fused at a central spiro carbon, is a building block of increasing importance in medicinal chemistry.[1] Its rigid, sp3-rich structure offers a pathway to escape the "flatland" of traditional aromatic compounds, providing opportunities to improve physicochemical properties such as solubility and metabolic stability while enhancing target affinity.[1][2] The conformational behavior of this spirocyclic system is complex, governed by the interplay of the puckered four-membered oxetane ring and the flexible six-membered piperidine ring. This guide provides a comprehensive technical overview of the methodologies used to elucidate the conformational landscape of this scaffold. We will explore the synthesis, the foundational principles of its dual-ring system, and present a validated workflow integrating high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and conformational properties of the 2-Oxa-5-azaspiro[3.5]nonane core in rational drug design.

Introduction: The Rise of Spirocyclic Scaffolds in Drug Discovery

Modern drug discovery perpetually seeks novel molecular architectures to address complex biological targets with improved efficacy and safety profiles. Saturated spirocyclic systems have emerged as a powerful class of scaffolds due to their inherent three-dimensionality and conformational rigidity.[2][3] The 2-Oxa-5-azaspiro[3.5]nonane framework is a prime example, merging the favorable properties of two key heterocyclic motifs.[1]

  • The Oxetane Ring: This four-membered ether is a valuable bioisostere for gem-dimethyl and carbonyl groups. Its incorporation is known to enhance aqueous solubility, improve metabolic stability, and modulate lipophilicity.[2][4]

  • The Piperidine Ring: A ubiquitous pharmacophore in countless approved drugs, the piperidine moiety provides a versatile nitrogen handle for establishing crucial interactions with biological targets and for tuning pharmacokinetic properties.[1][5]

The fusion of these two rings at a single spiro-carbon atom restricts conformational freedom, which can lead to a more favorable entropic profile upon binding to a protein target, potentially increasing potency.[1] However, to rationally design molecules based on this scaffold, a deep understanding of its preferred three-dimensional arrangement is not just beneficial—it is essential. This guide details the analytical and computational journey to achieve that understanding.

Diagram 1: Structure of 2-Oxa-5-azaspiro[3.5]nonane

G Figure 1. 2-Oxa-5-azaspiro[3.5]nonane Structure N5 N5 C9 C9 N5->C9 C4 C4 C6 C6 C4->C6 C3 C3 C4->C3 C6->N5 O2 O2 C3->O2 C7 C7 C7->C4 C1 C1 C1->C4 C8 C8 C9->C8 O2->C1 C8->C7

Caption: Chemical structure of the 2-Oxa-5-azaspiro[3.5]nonane scaffold with IUPAC numbering.

The Conformational Landscape: A Tale of Two Rings

The overall conformation of the 2-Oxa-5-azaspiro[3.5]nonane system is a composite of the individual conformational preferences of the oxetane and piperidine rings and their relative orientation.

The Oxetane Ring: Puckering in a Four-Membered System

Four-membered rings like oxetane are not perfectly planar. They undergo a dynamic "puckering" motion to relieve ring strain.[6][7] The oxetane ring oscillates between two equivalent bent (Cₛ) conformations, passing through a planar (C₂ᵥ) transition state.[6] The barrier to this inversion is very low, and even at room temperature, the molecule can be considered to have a significant population of planar or near-planar states.[6] The degree of puckering can be influenced by substitution on the ring.[7][8] For the spirocyclic system , the fusion to the six-membered ring will inherently influence this puckering angle.

The Piperidine Ring: Chair, Boat, and Twist-Boat

Like cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. However, the presence of the nitrogen heteroatom and the spiro-fusion introduces unique considerations:

  • Chair Conformations: The piperidine ring can exist in two principal chair conformations, which interconvert via a ring-flip. In the 2-Oxa-5-azaspiro[3.5]nonane system, this ring flip would exchange the axial and equatorial positions of the C-N and C-C bonds relative to the oxetane moiety.

  • Nitrogen Inversion: The lone pair on the nitrogen atom also undergoes rapid inversion, which can influence the orientation of N-substituents.

  • Boat and Twist-Boat Conformations: While higher in energy, boat and twist-boat conformations can become relevant, especially in highly substituted or sterically hindered derivatives where A(1,3) strain in the chair form becomes significant.[9]

Stereoelectronic Effects: The Anomeric Influence

A critical, non-steric factor governing the conformation is the anomeric effect . This stereoelectronic phenomenon describes the tendency of an electronegative substituent on a carbon adjacent to a heteroatom in a ring to favor an axial orientation, despite the steric penalty.[10] In the 2-Oxa-5-azaspiro[3.5]nonane system, the key interaction is between the lone pair of the piperidine nitrogen (N5) and the antibonding orbital (σ) of the C4-O2 bond, and conversely, the lone pairs on the oxetane oxygen (O2) and the σ orbitals of the C4-N5 and C4-C3 bonds. This n → σ* hyperconjugation stabilizes conformations where these orbitals are anti-periplanar, which often corresponds to an axial-like arrangement of the C-O bond relative to the piperidine ring. This effect can significantly influence the equilibrium between the two chair conformers of the piperidine ring.

A Validated Workflow for Conformational Elucidation

Determining the precise conformational equilibrium requires a synergistic approach that combines experimental data with high-level computational modeling. This creates a self-validating system where experimental observables are used to confirm and refine computational predictions.

Diagram 2: Integrated Conformational Analysis Workflow

G cluster_exp Experimental Analysis cluster_comp Computational Modeling exp_nmr 1D/2D NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) exp_j Extract ³JHH Coupling Constants exp_nmr->exp_j exp_noe Measure NOE Intensities exp_nmr->exp_noe validation Validation & Refinement (Boltzmann Averaging) exp_j->validation Compare J(exp) vs J(calc) exp_noe->validation Compare d(exp) vs d(calc) comp_search Conformational Search (Molecular Mechanics) comp_dft DFT Optimization & Freq. (e.g., B3LYP/6-31G*) comp_search->comp_dft comp_j Calculate NMR Parameters (J-couplings, Shieldings) comp_dft->comp_j comp_j->validation final_model Final Conformational Model (Geometries, Populations, Energies) validation->final_model Converged Model

Caption: A self-validating workflow combining experimental NMR data with computational chemistry.

Experimental Protocol: High-Resolution NMR Spectroscopy

NMR spectroscopy is the most powerful experimental technique for studying molecular conformation in solution.

Step-by-Step Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the 2-Oxa-5-azaspiro[3.5]nonane derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical, as polarity can influence conformational equilibria.[11]

  • Initial Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum to assess purity and observe chemical shifts and multiplicities. Protons on the oxetane ring typically appear at distinct chemical shifts (e.g., ~4.7 ppm for α-protons in unsubstituted oxetane).[7][12]

    • Acquire a proton-decoupled ¹³C NMR spectrum to identify all unique carbon environments.

  • Structural Elucidation (2D NMR):

    • COSY (Correlation Spectroscopy): Run a gCOSY experiment to establish proton-proton scalar coupling networks within the piperidine and oxetane rings, confirming atom connectivity.

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom, enabling unambiguous assignment of both ¹H and ¹³C resonances.

  • Conformational Analysis (Quantitative NMR):

    • High-Resolution ¹H NMR: Acquire a ¹H spectrum with high digital resolution to accurately measure the vicinal coupling constants (³JHH) between protons on the piperidine ring (e.g., H6-H7, H8-H9).

    • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Acquire a 2D NOESY or ROESY spectrum with a suitable mixing time (e.g., 300-800 ms). This experiment detects through-space correlations between protons that are close to each other (< 5 Å), providing critical distance constraints for determining stereochemistry and conformation (e.g., axial vs. equatorial relationships).[13]

Data Interpretation: The Causality Behind the Data
  • ¹H Chemical Shifts: Protons in an axial position on the piperidine ring are typically shielded (appear at a lower ppm) compared to their equatorial counterparts.

  • ³JHH Coupling Constants: The magnitude of the vicinal coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. Large couplings (³J ≈ 8-12 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons in a chair conformation. Small couplings (³J ≈ 2-5 Hz) suggest a gauche relationship (~60°), typical of axial-equatorial or equatorial-equatorial protons.

  • NOE Correlations: The presence of a strong NOE between protons on carbons 1,3,5 of the piperidine ring (e.g., a 1,3-diaxial correlation) is definitive proof of a chair conformation and establishes the axial/equatorial positions of substituents.

Computational Protocol: In Silico Modeling

Computational chemistry provides the energetic and geometric data needed to interpret experimental results fully.

Step-by-Step Protocol for Computational Analysis
  • Initial Structure Generation: Build the 2-Oxa-5-azaspiro[3.5]nonane structure in a molecular editor. Generate starting geometries for all plausible conformers (e.g., the two piperidine chairs).

  • Conformational Search (Molecular Mechanics): Perform a systematic or stochastic conformational search using a robust molecular mechanics (MM) force field (e.g., MMFF94, OPLS3e).

    • Rationale: This is a computationally inexpensive way to explore the potential energy surface and identify all low-energy minima, ensuring no significant conformers are missed.

  • Geometry Optimization and Frequency Calculation (DFT):

    • Take the unique low-energy conformers identified by the MM search and perform full geometry optimization using Density Functional Theory (DFT). A common and effective level of theory is B3LYP with a Pople-style basis set like 6-31G* or a larger one for higher accuracy.

    • Perform a frequency calculation at the same level of theory.

    • Rationale: This provides accurate geometries and relative energies (ΔG). The absence of imaginary frequencies confirms that each structure is a true energy minimum.

  • NMR Parameter Calculation: Using the DFT-optimized geometries, calculate NMR shielding tensors and spin-spin coupling constants.

  • Data Analysis and Boltzmann Averaging:

    • Calculate the relative free energies (ΔG) of all stable conformers.

    • Use these energies to calculate the equilibrium population of each conformer at the experimental temperature using the Boltzmann distribution equation.

    • Calculate the population-weighted average for each coupling constant.

Data Interpretation and Validation

The trustworthiness of the computational model is established by comparing its predictions directly with experimental data.

Table 1: Example Data for Conformational Validation of N-H 2-Oxa-5-azaspiro[3.5]nonane

Parameter Conformer A (Axial O2) Conformer B (Equatorial O2) Boltzmann-Averaged Experimental
Relative Free Energy (ΔG, kcal/mol) 0.00 +1.5 - -
Population at 298 K (%) 92% 8% - -
³J(H6ax, H7ax) (Hz) 11.5 3.1 10.8 10.9
³J(H6ax, H7eq) (Hz) 2.9 4.8 3.1 3.2
³J(H6eq, H7ax) (Hz) 4.5 2.8 4.3 4.4
³J(H6eq, H7eq) (Hz) 2.1 2.5 2.1 2.2

| Key NOE Distance (H6ax ↔ H8ax) (Å) | 2.51 | 3.85 | Predominantly Short | Strong NOE |

Note: Data is illustrative and based on typical values for piperidine systems.

As shown in the table, the excellent agreement between the Boltzmann-averaged calculated coupling constants and the experimentally measured values provides strong validation for the computational model. This model concludes that Conformer A, where the oxetane oxygen is in an axial-like position relative to the piperidine chair, is the overwhelmingly dominant species in solution. This preference is likely driven by the stabilizing anomeric effect discussed earlier.

Conclusion and Outlook

The conformational analysis of the 2-Oxa-5-azaspiro[3.5]nonane ring system reveals a well-defined structural landscape dominated by a specific piperidine chair conformation. This preference is dictated by a combination of classic steric effects and powerful stereoelectronic forces, such as the anomeric effect. The integrated experimental-computational workflow presented here serves as a robust, self-validating protocol for accurately determining the solution-state structure of this scaffold and its derivatives.

For drug development professionals, this knowledge is paramount. Understanding the preferred shape and the directionality of substituent vectors from this rigid core allows for the precise, rational design of novel therapeutics. By tailoring substituents to interact optimally with target binding sites, the unique three-dimensional properties of the 2-Oxa-5-azaspiro[3.5]nonane scaffold can be fully exploited to develop next-generation medicines with superior properties.

References

  • Deng, C., et al. (2014). Ring-Puckering Effects on Electron Momentum Distributions of Valence Orbitals of Oxetane. The Journal of Chemical Physics. Available at: [Link]

  • Denmark Group. (n.d.). An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign. Available at: [Link]

  • ResearchGate. (n.d.). Evolution of the puckering angle of the oxetane ring (in degrees) and the O4‐O7 distance (in Å) in cisMOM with increasing degree of solvation. ResearchGate. Available at: [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Available at: [Link]

  • Abraham, R. J., et al. (1993). Conformational Analysis. Part 16. Conformational Free Energies in Substituted Piperidines and Piperidinium Salts. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Wikipedia. (n.d.). Anomeric effect. Wikipedia. Available at: [Link]

  • Chandrasekaran, S. (2018). Conformation of hindered piperidines: Spectroscopic evidence for contribution of boat conformations. Journal of Chemical Sciences. Available at: [Link]

  • Nairoukh, Z., et al. (2017). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra (CDCl₃) of oxetane and POx. ResearchGate. Available at: [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Available at: [Link]

  • Dudzinska-Szczerba, E., et al. (2023). Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation. Molecules. Available at: [Link]

Sources

Exploratory

Unlocking New Therapeutic Avenues: A Technical Guide to 2-Oxa-5-azaspiro[3.5]nonane-Based Compounds

Introduction: Embracing Three-Dimensionality in Drug Discovery The paradigm of drug discovery is undergoing a significant shift, moving away from the planar, aromatic structures that have long dominated the landscape, a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Discovery

The paradigm of drug discovery is undergoing a significant shift, moving away from the planar, aromatic structures that have long dominated the landscape, a concept often referred to as "escaping flatland".[1][2][3] In this pursuit of novel chemical matter with improved pharmacological properties, spirocyclic scaffolds have emerged as privileged structures.[1][4] Their inherent three-dimensionality and conformational rigidity offer a unique opportunity to enhance binding affinity, selectivity, and metabolic stability.[1][5][6] Among these, the 2-Oxa-5-azaspiro[3.5]nonane scaffold, which incorporates a fused oxetane and piperidine ring system, presents a compelling framework for the development of next-generation therapeutics.[5][7] This guide provides an in-depth exploration of potential therapeutic targets for compounds based on this promising scaffold, complete with the scientific rationale and detailed experimental workflows for their validation.

The unique architecture of the 2-Oxa-5-azaspiro[3.5]nonane core, with its sp3-rich nature, allows for a more precise spatial arrangement of functional groups, facilitating optimal interactions with complex biological targets.[1][5][7] The oxetane ring is known to improve metabolic stability and aqueous solubility, while the piperidine ring is a common pharmacophore that can engage in crucial interactions with biological targets.[5][7] This combination of features makes the 2-Oxa-5-azaspiro[3.5]nonane scaffold a versatile starting point for designing potent and selective modulators of a range of biological targets. This guide will delve into four such promising avenues: G-protein coupled receptors, specifically GPR119; the enigmatic sigma receptors; essential viral proteases; and the bacterial enzyme DNA gyrase. For each, we will explore the therapeutic rationale and provide detailed protocols for target validation.

G-Protein Coupled Receptor 119 (GPR119): A Novel Target for Type 2 Diabetes

Therapeutic Rationale

G-protein coupled receptor 119 (GPR119) has garnered significant attention as a promising target for the treatment of type 2 diabetes mellitus.[8][9] This Gs-coupled receptor is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[8][10] Activation of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn enhances glucose-dependent insulin secretion from β-cells and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1).[9][11][12] This dual mechanism of action makes GPR119 agonists attractive therapeutic candidates for improving glycemic control.[9] The rigid 7-azaspiro[3.5]nonane scaffold, a close analog of 2-Oxa-5-azaspiro[3.5]nonane, has been successfully employed to develop potent GPR119 agonists, demonstrating favorable pharmacokinetic profiles and significant glucose-lowering effects in preclinical models.[10][13][14]

Signaling Pathway

The binding of a 2-Oxa-5-azaspiro[3.5]nonane-based agonist to GPR119 initiates a conformational change in the receptor, leading to the activation of the coupled Gαs protein. The activated Gαs subunit then stimulates adenylyl cyclase, which catalyzes the conversion of ATP to the second messenger cAMP.[11] The subsequent increase in intracellular cAMP levels activates protein kinase A (PKA), which ultimately results in enhanced insulin secretion and GLP-1 release.[10]

GPR119_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist 2-Oxa-5-azaspiro[3.5]nonane Agonist GPR119 GPR119 Agonist->GPR119 Binds G_alpha Gαs GPR119->G_alpha Activates AC Adenylyl Cyclase (AC) ATP ATP cAMP cAMP AC->cAMP G_alpha->AC Stimulates G_beta_gamma Gβγ ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Enhanced Insulin & GLP-1 Secretion PKA->Response Leads to

Caption: GPR119 signaling cascade initiated by a spirocyclic agonist.

Experimental Validation Protocols

This assay directly measures the increase in intracellular cAMP levels following GPR119 activation.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119).

  • Assay buffer (e.g., Krebs-Ringer bicarbonate buffer).

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX).

  • 2-Oxa-5-azaspiro[3.5]nonane-based test compounds.

  • Positive control (e.g., 10 µM Forskolin).

  • Vehicle control (e.g., DMSO).

  • HTRF cAMP detection kit.

  • 384-well plates.

Procedure:

  • Cell Preparation: Culture HEK293-hGPR119 cells to 80-90% confluency. Detach cells and resuspend in assay buffer containing a PDE inhibitor.[11]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (≤ 0.5%).[11]

  • Assay Execution:

    • Dispense 5 µL of the cell suspension into each well of a 384-well plate.[11]

    • Add 5 µL of the diluted test compounds, positive control, or vehicle control to the respective wells.[11]

    • Incubate the plate for 30-60 minutes at room temperature.[11]

  • cAMP Detection:

    • Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) according to the manufacturer's protocol.[15]

    • Incubate for 60 minutes at room temperature, protected from light.[11]

  • Data Acquisition and Analysis:

    • Measure the fluorescence on an HTRF-compatible plate reader.

    • Generate a dose-response curve by plotting the HTRF signal against the logarithm of the compound concentration.

    • Calculate the EC50 value using a non-linear regression model.[5]

This assay assesses the functional consequence of GPR119 activation in an enteroendocrine cell line.

Materials:

  • GLUTag or NCI-H716 cell line.

  • Krebs-Ringer bicarbonate buffer (KRBB).

  • 2-Oxa-5-azaspiro[3.5]nonane-based test compounds.

  • Positive control (e.g., forskolin).

  • Vehicle control.

  • Commercially available GLP-1 ELISA kit.

Procedure:

  • Cell Culture and Seeding: Culture the chosen enteroendocrine cell line and seed into appropriate plates.

  • Assay Procedure:

    • Wash the cells with KRBB and pre-incubate for 30 minutes at 37°C.[5]

    • Replace the buffer with KRBB containing various concentrations of the test compounds, positive control, or vehicle control.[5]

    • Incubate for 2 hours at 37°C.[5]

  • GLP-1 Measurement:

    • Collect the supernatant from each well.

    • Measure the concentration of active GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.[5]

  • Data Analysis:

    • Plot the GLP-1 concentration against the compound concentration to generate a dose-response curve and determine the EC50 value.[5]

Sigma Receptors: Modulating CNS and Cancer Pathways

Therapeutic Rationale

Sigma receptors, classified as sigma-1 (σ1) and sigma-2 (σ2) subtypes, are intriguing and not fully understood therapeutic targets implicated in a variety of physiological and pathological processes.[16][17] They are involved in central nervous system disorders such as addiction, depression, and neurodegenerative diseases, as well as in cancer cell proliferation.[16][17][18] The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a key intermediate in the synthesis of compounds targeting sigma receptors.[7] The development of selective ligands for these receptors could offer novel therapeutic strategies for these conditions.

Mechanism of Action

Sigma receptors are transmembrane proteins primarily located in the endoplasmic reticulum.[17][18] They are considered chaperone proteins that can modulate the activity of ion channels and other receptors.[18] The precise mechanisms of action are still under investigation, but they are known to be involved in the regulation of intracellular calcium signaling and cellular stress responses.[18] Spirocyclic compounds, such as derivatives of 2,7-diazaspiro[3.5]nonane, have shown high affinity for sigma receptors, suggesting that the 2-Oxa-5-azaspiro[3.5]nonane scaffold could be a valuable starting point for the design of potent and selective modulators.[19]

Sigma_Receptor_Modulation cluster_workflow Target Validation Workflow for Sigma Receptor Ligands Start Synthesize 2-Oxa-5-azaspiro[3.5]nonane -based compound library Binding_Assay Radioligand Binding Assay Start->Binding_Assay Data_Analysis Determine Ki for σ1 and σ2 Binding_Assay->Data_Analysis Functional_Assay In Vitro/In Vivo Functional Assays (e.g., cell proliferation, behavioral models) Data_Analysis->Functional_Assay Select high-affinity and selective compounds End Identify Lead Compound Functional_Assay->End

Caption: Workflow for the identification of spirocyclic sigma receptor modulators.

Experimental Validation Protocol: Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a compound for a specific receptor.[20]

Materials:

  • Membrane preparations from tissues or cells expressing sigma-1 and sigma-2 receptors (e.g., guinea pig liver membranes for σ1).[21]

  • Radioligands: [³H]-(+)-pentazocine (for σ1) or [³H]-DTG (for σ2).[21][22]

  • Non-specific binding competitor (e.g., haloperidol).[13]

  • Assay buffer (e.g., 50 mM Tris-HCl).

  • 2-Oxa-5-azaspiro[3.5]nonane-based test compounds.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

  • 96-well plates.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells in a cold lysis buffer and prepare membrane fractions by centrifugation.[3]

  • Assay Setup (Competition Assay):

    • In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[3][20]

    • For determining non-specific binding, a high concentration of a known sigma receptor ligand (e.g., haloperidol) is used instead of the test compound.[13]

  • Incubation: Incubate the plate for a specific time at a defined temperature to reach equilibrium (e.g., 60 minutes at 30°C).[3]

  • Filtration: Rapidly separate the bound and free radioligand by vacuum filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.[3]

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3]

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

    • Determine the IC50 value and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.[3]

ParameterDescriptionTypical Radioligand
Bmax Maximum number of binding sites[³H]-(+)-pentazocine (σ1)
Kd Dissociation constant of the radioligand[³H]-DTG (σ2)
Ki Inhibitory constant of the test compoundVaries with test compound

Viral Proteases: A Key Target for Antiviral Therapy

Therapeutic Rationale

Viral proteases are essential enzymes for the replication of many viruses, including coronaviruses and HIV.[4][23][24] These enzymes cleave viral polyproteins into functional proteins required for viral assembly and maturation.[6][24] Inhibition of viral proteases is a clinically validated strategy for antiviral therapy.[24] The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a key intermediate in the synthesis of bioactive compounds, including those targeting viral proteases.[5][7] Structure-guided design of spirocyclic inhibitors has led to potent compounds against SARS-CoV-2 3C-like protease (3CLpro).[25]

Mechanism of Action

2-Oxa-5-azaspiro[3.5]nonane-based compounds can be designed to fit into the active site of a viral protease, blocking its catalytic activity. By preventing the cleavage of the viral polyprotein, these inhibitors halt the viral replication cycle.

Experimental Validation Protocol: Fluorescence-Based Protease Inhibition Assay

This high-throughput assay is suitable for screening libraries of compounds for their ability to inhibit viral protease activity.

Materials:

  • Purified recombinant viral protease (e.g., SARS-CoV-2 3CLpro).

  • Fluorogenic peptide substrate.

  • Assay buffer.

  • 2-Oxa-5-azaspiro[3.5]nonane-based test compounds.

  • Positive control inhibitor.

  • Vehicle control (e.g., DMSO).

  • 384-well plates.

  • Fluorescence plate reader.

Procedure:

  • Assay Setup:

    • In a 384-well plate, add the assay buffer, the test compound at various concentrations, and the viral protease.

    • Incubate for a short period to allow the compound to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

  • Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease releases a fluorophore, leading to an increase in fluorescence.[4]

  • Data Analysis:

    • Calculate the initial reaction velocity for each compound concentration.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value from the dose-response curve.

Bacterial DNA Gyrase: A Validated Antibacterial Target

Therapeutic Rationale

DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication and is a well-established target for antibacterial drugs.[1][2] This enzyme introduces negative supercoils into DNA, a process that is crucial for relieving torsional stress during DNA replication and transcription. The discovery of new classes of DNA gyrase inhibitors is a promising strategy to combat the growing problem of antibiotic resistance.[26][27] Spiro-oxindole derivatives, for example, have been shown to act as DNA gyrase inhibitors.[4]

Mechanism of Action

Inhibitors of DNA gyrase can act through different mechanisms. Some, like the fluoroquinolones, trap the enzyme in a complex with cleaved DNA, leading to lethal double-strand breaks. Others can inhibit the ATPase activity of the enzyme, preventing the energy-dependent supercoiling reaction.[26] 2-Oxa-5-azaspiro[3.5]nonane-based compounds could be designed to bind to either the DNA-binding or the ATPase site of the enzyme.

Experimental Validation Protocol: DNA Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified bacterial DNA gyrase.

  • Relaxed plasmid DNA (e.g., pBR322).

  • Assay buffer containing ATP.

  • 2-Oxa-5-azaspiro[3.5]nonane-based test compounds.

  • Positive control inhibitor (e.g., ciprofloxacin).

  • Vehicle control.

  • Agarose gel electrophoresis equipment.

  • DNA staining agent (e.g., ethidium bromide).

Procedure:

  • Reaction Setup:

    • In a microfuge tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

    • Initiate the reaction by adding DNA gyrase.[28]

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.[29]

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant.[29]

  • Agarose Gel Electrophoresis:

    • Load the reaction products onto an agarose gel.

    • Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.

  • Visualization and Analysis:

    • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

    • Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA supercoiling activity.

TargetTherapeutic AreaKey Validation Assay
GPR119 Type 2 DiabetescAMP Accumulation Assay
Sigma Receptors CNS Disorders, CancerRadioligand Binding Assay
Viral Proteases Viral InfectionsFluorescence-Based Inhibition Assay
DNA Gyrase Bacterial InfectionsDNA Supercoiling Inhibition Assay

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a highly attractive starting point for the development of novel therapeutics targeting a diverse range of diseases. Its inherent three-dimensional structure provides a unique advantage in achieving high potency and selectivity for challenging biological targets. The potential therapeutic targets discussed in this guide—GPR119, sigma receptors, viral proteases, and DNA gyrase—are all well-validated and offer significant opportunities for the discovery of new medicines. By employing the detailed experimental protocols outlined herein, researchers can effectively validate the activity of 2-Oxa-5-azaspiro[3.5]nonane-based compounds and unlock their full therapeutic potential. The continued exploration of this and other spirocyclic scaffolds will undoubtedly play a crucial role in the future of drug discovery.

References

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Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Synthesis of Functionalized 2-Oxa-5-azaspiro[3.5]nonane Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The 2-Oxa-5-azaspiro[3.5]nonane scaffold has emerged as a heterocyclic building block of significant interest in modern medicinal chemistry.[1] Its...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Oxa-5-azaspiro[3.5]nonane scaffold has emerged as a heterocyclic building block of significant interest in modern medicinal chemistry.[1] Its unique three-dimensional and rigid sp³-rich architecture, which combines an oxetane ring with a piperidine ring, offers a compelling strategy to improve the physicochemical properties of drug candidates.[1] This scaffold serves as a valuable bioisostere for common motifs like morpholine and piperidine, providing a pathway to modulate potency, enhance metabolic stability, and explore novel chemical space with altered exit vectors for substituent attachment.[2][3][4] This document provides an in-depth guide to the primary synthetic routes for accessing functionalized 2-Oxa-5-azaspiro[3.5]nonane derivatives, complete with detailed experimental protocols, mechanistic insights, and strategic considerations for drug discovery programs.

Introduction: The Strategic Value of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold

In the pursuit of novel therapeutics, escaping "flatland"—the predominance of two-dimensional aromatic structures—is a critical objective for improving clinical success rates. Spirocyclic systems, particularly those incorporating small, strained rings, are exemplary three-dimensional scaffolds. The 2-Oxa-5-azaspiro[3.5]nonane core (CAS 1046153-04-1) is a prime example of this design philosophy.[1][5]

Key Advantages:

  • Improved Physicochemical Properties: The oxetane moiety is known to enhance aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.[1][6]

  • Bioisosteric Replacement: It serves as a next-generation bioisostere for piperidine and morpholine, which are among the most common rings found in approved drugs.[2][4] This substitution can alter pKa, lipophilicity, and metabolic profiles.

  • Novel Exit Vectors: The spirocyclic nature provides rigid and well-defined exit vectors for substituents, allowing for precise probing of protein binding pockets in ways that are not accessible with simpler heterocyclic rings.[4]

  • Structural Rigidity: The fusion of the oxetane and piperidine rings restricts conformational freedom, which can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[1]

This guide will focus on practical and efficient synthetic strategies to construct this valuable scaffold and its derivatives.

cluster_0 Bioisosteric Relationships Morpholine Morpholine Target 2-Oxa-5-azaspiro[3.5]nonane (Target Scaffold) Morpholine->Target Improves 3D shape, metabolic stability Piperidine Piperidine Piperidine->Target Adds H-bond acceptor, modulates pKa

Caption: Bioisosteric role of the target scaffold.

Core Synthetic Strategies

The construction of the 2-Oxa-5-azaspiro[3.5]nonane core requires the precise formation of two rings fused at a central spiro carbon. The primary strategies involve the sequential or convergent assembly of the oxetane and piperidine rings from carefully designed acyclic or monocyclic precursors.

Strategy 1: Intramolecular Cyclization via Piperidine Precursor

This is arguably the most direct and widely adaptable approach. The logic involves starting with a pre-formed, substituted piperidine and using it as a template to construct the oxetane ring. A particularly effective method is based on an intramolecular Williamson ether synthesis. This strategy mirrors established syntheses for related spirocyclic ethers.[6]

The key steps are:

  • Synthesis of a Key Intermediate: Preparation of a 4,4-disubstituted piperidine derivative. A common starting material is 4,4-piperidinedimethanol, which can be synthesized from diethyl malonate and a protected bis(2-bromoethyl)amine.

  • Selective Monofunctionalization: One of the hydroxymethyl groups is converted into a good leaving group, typically a tosylate or mesylate. This step is critical for directing the subsequent cyclization.

  • Intramolecular Ring Closure: Treatment with a strong base promotes an intramolecular Sₙ2 reaction, where the remaining hydroxyl group displaces the leaving group to form the oxetane ring.

  • Deprotection/Functionalization: The protecting group on the piperidine nitrogen is removed to yield the parent scaffold, which can then be functionalized.

Workflow: Intramolecular Cyclization Start N-Protected 4,4-Piperidinedimethanol Step1 Selective Monotosylation (TsCl, Pyridine) Start->Step1 Intermediate Piperidine Monotosylate Intermediate Step1->Intermediate Step2 Intramolecular Cyclization (NaH or KOtBu) Intermediate->Step2 Product_P Protected Scaffold Step2->Product_P Step3 N-Deprotection (e.g., H2, Pd/C for Cbz) Product_P->Step3 Final 2-Oxa-5-azaspiro[3.5]nonane Step3->Final Step4 N-Functionalization (Alkylation, Acylation, etc.) Final->Step4 Derivatives Functionalized Derivatives Step4->Derivatives

Caption: Key workflow for the intramolecular cyclization strategy.

Strategy 2: Multi-Component Reaction (MCR) Approach

Multi-component reactions (MCRs) offer a powerful, atom-economical, and convergent route to complex molecules from simple starting materials in a single pot.[7] While a specific MCR for the 2-Oxa-5-azaspiro[3.5]nonane scaffold is not extensively documented, a plausible strategy can be designed based on known transformations for constructing spiroketals and other heterocyclic systems.[8][9]

A hypothetical MCR could involve:

  • Component 1: An amino alcohol with a terminal alkyne.

  • Component 2: An aldehyde or ketone.

  • Component 3: A source of the oxetane precursor, such as an epoxide.

The reaction cascade, often catalyzed by a transition metal like gold or palladium, could proceed through a series of cyclization and addition steps to rapidly assemble the spirocyclic core.[10] The primary advantage of this approach is the rapid generation of molecular diversity by simply varying the input components.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Oxa-5-azaspiro[3.5]nonane via Intramolecular Cyclization

This protocol is based on the well-established synthesis of the related 2-oxa-7-azaspiro[3.5]nonane and adapted for the 2-oxa-5-aza isomer.[6]

Step 3.1: Synthesis of 1-Benzoyl-4,4-bis(hydroxymethyl)piperidine

  • Rationale: Commercially available 4,4-piperidinedimethanol is protected with a benzoyl group. The benzoyl group is stable to the subsequent reaction conditions and can be removed later under mild conditions.

  • To a stirred solution of 4,4-piperidinedimethanol (14.5 g, 100 mmol) and triethylamine (20.2 g, 200 mmol) in dichloromethane (DCM, 300 mL) at 0 °C, add benzoyl chloride (14.1 g, 100 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ (150 mL). Separate the layers and extract the aqueous phase with DCM (2 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (Silica gel, EtOAc/Hexanes gradient) to yield the title compound.

Step 3.2: Synthesis of (1-Benzoylpiperidin-4-yl)methyl 4-methylbenzenesulfonate

  • Rationale: Selective monotosylation of the primary diol. The reaction is run at low temperature with one equivalent of tosyl chloride to favor the formation of the monotosylated product over the ditosylated byproduct. Pyridine acts as both the base and a catalyst.

  • Dissolve 1-benzoyl-4,4-bis(hydroxymethyl)piperidine (12.5 g, 50 mmol) in pyridine (100 mL) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 9.5 g, 50 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 4 hours, then let it stand at 4 °C for 16 hours.

  • Pour the reaction mixture into ice-water (500 mL) and extract with ethyl acetate (3 x 150 mL).

  • Wash the combined organic extracts sequentially with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude monotosylate is often used directly in the next step without further purification.

Step 3.3: Synthesis of 5-Benzoyl-2-oxa-5-azaspiro[3.5]nonane

  • Rationale: Intramolecular Williamson ether synthesis. Sodium hydride, a strong non-nucleophilic base, is used to deprotonate the remaining hydroxyl group, which then acts as an internal nucleophile to displace the tosylate and form the oxetane ring.

  • To a suspension of sodium hydride (NaH, 60% in mineral oil, 2.4 g, 60 mmol) in dry tetrahydrofuran (THF, 250 mL) at 0 °C, add a solution of the crude monotosylate from Step 3.2 (approx. 50 mmol) in dry THF (100 mL) dropwise.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of water.

  • Remove the THF under reduced pressure. Dilute the residue with water and extract with ethyl acetate (3 x 100 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify by column chromatography (Silica gel, EtOAc/Hexanes) to afford the protected spirocycle.

Step 3.4: Synthesis of 2-Oxa-5-azaspiro[3.5]nonane (Final Product)

  • Rationale: Removal of the benzoyl protecting group. Basic hydrolysis with NaOH is a standard and effective method for cleaving amide bonds.

  • Suspend 5-benzoyl-2-oxa-5-azaspiro[3.5]nonane (5.8 g, 25 mmol) in a mixture of ethanol (100 mL) and 6 M aqueous NaOH (50 mL).

  • Heat the mixture to reflux for 24 hours until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture and concentrate in vacuo to remove the ethanol.

  • Extract the aqueous residue with DCM (4 x 75 mL).

  • Dry the combined organic layers over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure (the product can be volatile) to yield the title compound as a colorless oil.

Data Summary: Comparison of Synthetic Strategies

StrategyKey Starting MaterialsReagents & ConditionsTypical YieldsProsCons
Intramolecular Cyclization 4,4-Piperidinedimethanol, Benzoyl Chloride, TsCl, NaHMulti-step, requires protection/deprotection30-50% over 4 stepsReliable, scalable, well-precedented chemistry.[6]Linear synthesis, moderate overall yield.
Multi-Component Reaction (MCR) Amino-alkynes, Aldehydes, EpoxidesMetal catalysis (e.g., Au, Pd), one-potPotentially >60%Highly convergent, rapid library synthesis.[7][8]Requires significant methods development, substrate scope may be limited.
[2+2] Photocycloaddition N-protected 4-methylenepiperidine, Carbonyl compoundPhotoreactor, sensitizer (e.g., Acetone)VariableAccess to unique functionalization patterns.[11][12]Requires specialized equipment, may have regioselectivity issues.

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a significant tool for medicinal chemists aiming to enhance the three-dimensional character and drug-like properties of their lead compounds. The synthetic routes outlined in this guide, particularly the robust intramolecular cyclization protocol, provide a reliable and scalable path to the core structure. Subsequent N-functionalization opens the door to a wide array of derivatives for structure-activity relationship (SAR) studies. As drug discovery continues to move beyond flat, aromatic molecules, the strategic application of scaffolds like 2-Oxa-5-azaspiro[3.5]nonane will be indispensable for developing the next generation of therapeutics.

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Application

Application Notes &amp; Protocols: Leveraging the 2-Oxa-5-azaspiro[3.5]nonane Scaffold in Modern Drug Discovery

Introduction: Escaping Flatland in Drug Design The pursuit of novel therapeutics is a constant battle against attrition, with many promising compounds failing due to poor physicochemical properties and pharmacokinetic pr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Escaping Flatland in Drug Design

The pursuit of novel therapeutics is a constant battle against attrition, with many promising compounds failing due to poor physicochemical properties and pharmacokinetic profiles. A significant contributor to this challenge has been an over-reliance on flat, aromatic structures—a phenomenon often termed "molecular flatland." To overcome these limitations, medicinal chemists are increasingly turning to three-dimensional (3D) molecular architectures. Spirocyclic scaffolds, which feature two rings fused at a single quaternary carbon, have emerged as powerful tools in this endeavor.[1][2] Their inherent rigidity and 3D nature offer a sophisticated method for optimizing drug candidates.[3]

This guide focuses on a particularly valuable building block: 2-Oxa-5-azaspiro[3.5]nonane . This scaffold uniquely combines a piperidine ring, a stalwart pharmacophore, with an oxetane ring in a spirocyclic arrangement.[4] The oxetane moiety is recognized for its ability to improve metabolic stability and aqueous solubility, while the piperidine provides a versatile anchor for interacting with biological targets.[4] The fusion of these two rings into a rigid, sp³-rich core provides a unique opportunity to fine-tune molecular properties, leading to compounds with enhanced potency, selectivity, and superior ADME (Administration, Distribution, Metabolism, and Excretion) profiles.[5]

The Scientific Rationale: Why Choose 2-Oxa-5-azaspiro[3.5]nonane?

Incorporating a spirocyclic scaffold is not merely a synthetic novelty; it is a strategic decision grounded in physical organic chemistry. The choice to use 2-Oxa-5-azaspiro[3.5]nonane is driven by its predictable and positive impact on key drug-like properties.

Causality Behind the Advantages:
  • Enhanced Solubility and Reduced Lipophilicity: The oxetane ring acts as a polar motif and a hydrogen bond acceptor. Replacing a non-polar carbocyclic ring or even a less polar fragment like a gem-dimethyl group with an oxetane can increase a compound's aqueous solubility and lower its lipophilicity (LogP/LogD).[2][4] This is critical for improving oral bioavailability and reducing off-target toxicity associated with high lipophilicity.

  • Improved Metabolic Stability: The quaternary spiro-carbon and the adjacent oxetane ring can effectively shield the piperidine ring from metabolic attack. Piperidine rings are often susceptible to N-dealkylation or oxidation by cytochrome P450 (CYP) enzymes. The steric hindrance and altered electronics provided by the spiro-oxetane moiety can block these common metabolic pathways, thereby increasing the compound's half-life.[4][5][6]

  • Conformational Rigidity and Potency: Flexible molecules pay a significant entropic penalty upon binding to a target. The rigid 3D structure of 2-Oxa-5-azaspiro[3.5]nonane pre-organizes the appended pharmacophoric groups into a specific, well-defined spatial orientation.[3][7] This "locked" conformation can lead to a more favorable entropic profile for target binding, resulting in a significant increase in potency and selectivity.[5]

Data Presentation: Predicted Impact on Physicochemical Properties

The following table summarizes the anticipated improvements when replacing a common heterocyclic fragment with a 2-Oxa-5-azaspiro[3.5]nonane bioisostere, based on trends reported for similar spirocyclic scaffolds.[1][8]

PropertyStandard Scaffold (e.g., Morpholine, Piperidine)Bioisosteric Replacement (2-Oxa-5-azaspiro[3.5]nonane)Rationale for Improvement
Lipophilicity (cLogP/LogD) HigherLowerThe polar oxetane ring increases hydrophilicity.[1][5]
Aqueous Solubility LowerHigherThe oxetane acts as a hydrogen bond acceptor.[2][4]
Metabolic Stability (T½) LowerHigherSteric shielding of the piperidine nitrogen and adjacent carbons from CYP enzymes.[4][6]
Fraction of sp³ carbons (Fsp³) LowerHigherThe scaffold is inherently non-planar and saturated.[1]
Target Selectivity VariablePotentially HigherA well-defined 3D vector can avoid interactions with off-target binding pockets.[1][5]

Synthesis and Functionalization Strategies

While the synthesis of spirocycles can present challenges, several robust strategies have been developed for related azaspirocyclic systems, which can be adapted for the 2-Oxa-5-azaspiro[3.5]nonane core.[2][4] The primary goal is the efficient construction of the quaternary spiro-center.

Workflow for Synthesis and Derivatization

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization precursor Oxetane Precursor (e.g., with leaving groups) piperidine_formation Piperidine Ring Closure (e.g., Double Displacement) precursor->piperidine_formation Nucleophilic Amine core 2-Oxa-5-azaspiro[3.5]nonane Core piperidine_formation->core reductive_amination Reductive Amination core->reductive_amination Aldehyde/Ketone, Reducing Agent amide_coupling Amide Coupling core->amide_coupling Carboxylic Acid, Coupling Agent final_compound Functionalized Drug Candidate reductive_amination->final_compound amide_coupling->final_compound

Caption: General workflow for the synthesis and subsequent functionalization of the 2-Oxa-5-azaspiro[3.5]nonane core.

Protocol 1: Conceptual Synthesis of the 2-Oxa-5-azaspiro[3.5]nonane Core

This protocol is a conceptualized strategy based on established methods for constructing related spirocycles, such as the double displacement approach used for the 2-oxa-7-azaspiro[3.5]nonane isomer.[4][9] Note: This route requires optimization and validation.

Objective: To construct the piperidine ring onto a pre-formed oxetane core.

Materials:

  • 3,3-bis(hydroxymethyl)oxetane or a suitable derivative (e.g., tosylated or halogenated).

  • A primary amine with a protecting group (e.g., Benzylamine).

  • Bases (e.g., NaH, K₂CO₃).

  • Solvents (e.g., DMF, THF).

  • Deprotection reagents (e.g., Pd/C, H₂).

Step-by-Step Methodology:

  • Precursor Preparation: Start with a commercially available or synthesized 3,3-disubstituted oxetane. Convert the substituents into good leaving groups (e.g., tosylates, mesylates, or bromides) under standard conditions. For example, react 3,3-bis(hydroxymethyl)oxetane with tosyl chloride in the presence of pyridine.

  • Ring-Closing Reaction: In an inert atmosphere, dissolve the protected primary amine (e.g., benzylamine) in an anhydrous polar aprotic solvent like DMF.

  • Add a strong base (e.g., sodium hydride) portion-wise at 0°C to deprotonate the amine.

  • Slowly add a solution of the di-tosylated (or di-halogenated) oxetane precursor to the reaction mixture.

  • Allow the reaction to warm to room temperature or heat gently (e.g., 60-80°C) to facilitate the double intramolecular Sₙ2 displacement, forming the N-protected spirocyclic core.

  • Reaction Monitoring & Work-up: Monitor the reaction by TLC or LC-MS until the starting material is consumed. Quench the reaction carefully with water, and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude N-protected spirocycle using flash column chromatography on silica gel.

  • Deprotection: Dissolve the purified N-protected compound in a suitable solvent (e.g., methanol or ethanol). Add a catalyst (e.g., 10% Palladium on carbon) and subject the mixture to hydrogenation (H₂ balloon or Parr shaker) to remove the benzyl protecting group, yielding the final 2-Oxa-5-azaspiro[3.5]nonane core.

  • Validation: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Protocol 2: N-Functionalization via Reductive Amination

This is a standard, reliable protocol for attaching substituents to the secondary amine of the spirocycle.

Objective: To couple an aldehyde or ketone to the piperidine nitrogen.

Materials:

  • 2-Oxa-5-azaspiro[3.5]nonane (1.0 eq).

  • Aldehyde or ketone of interest (R-CHO or R-CO-R') (1.1 eq).

  • Reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃) (1.5 eq).

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)).

  • Acetic acid (optional, catalytic amount).

Step-by-Step Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2-Oxa-5-azaspiro[3.5]nonane and dissolve it in anhydrous DCM.

  • Imine/Enamine Formation: Add the aldehyde or ketone to the solution. If the reaction is slow, a catalytic amount of acetic acid can be added to promote the formation of the iminium ion intermediate. Stir for 20-30 minutes at room temperature.

  • Reduction: Add the reducing agent, NaBH(OAc)₃, portion-wise to the mixture. Causality Note: NaBH(OAc)₃ is a mild reducing agent ideal for this reaction as it will not reduce the starting aldehyde/ketone but will selectively reduce the iminium intermediate.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor its progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting crude product via flash column chromatography to yield the desired N-functionalized derivative.

Application in Lead Optimization

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is exceptionally well-suited for lead optimization campaigns, particularly through bioisosteric replacement or scaffold hopping strategies.[4]

Concept: Bioisosteric Replacement for Property Enhancement

G cluster_parent Parent Compound cluster_analogue Spirocyclic Analogue parent Lead Compound (with Morpholine/Piperidine) parent_props Properties: - High LogD - Metabolic Liability - Conformational Flexibility parent->parent_props analogue Optimized Compound (with 2-Oxa-5-azaspiro[3.5]nonane) parent->analogue Bioisosteric Replacement analogue_props Improved Properties: - Lower LogD - Enhanced Stability - Rigid Conformation analogue->analogue_props

Caption: Bioisosteric replacement of a flexible heterocycle with the rigid 2-Oxa-5-azaspiro[3.5]nonane scaffold to improve drug-like properties.

Protocol 3: Self-Validating Comparative In Vitro ADME Profiling

This protocol provides a framework to experimentally validate the hypothesis that the spirocyclic scaffold improves key ADME properties compared to a parent compound.

Objective: To compare the lipophilicity and metabolic stability of a parent drug candidate versus its 2-Oxa-5-azaspiro[3.5]nonane analogue.

Part A: LogD₇.₄ Measurement (Shake-Flask Method)

  • Preparation: Prepare a buffer solution at pH 7.4 (phosphate-buffered saline, PBS). Prepare stock solutions of the parent compound and the spirocyclic analogue in DMSO at 10 mM.

  • Assay Setup: In a glass vial, add 1 mL of n-octanol and 1 mL of the pH 7.4 buffer.

  • Add a small aliquot of the 10 mM stock solution to the biphasic system to achieve a final concentration that is detectable by UV-Vis spectroscopy or LC-MS (e.g., 10-50 µM).

  • Equilibration: Cap the vial tightly and shake vigorously for 1-2 hours at room temperature to allow the compound to partition between the two phases and reach equilibrium.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Carefully sample a known volume from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a validated LC-MS or UV-Vis method against a standard curve.

  • Calculation: Calculate the distribution coefficient (LogD₇.₄) using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous)

  • Comparison: Compare the LogD values. A lower LogD for the spirocyclic analogue confirms a reduction in lipophilicity.

Part B: Metabolic Stability Assay (Human Liver Microsomes)

  • Reagent Preparation: Prepare a 0.1 M phosphate buffer (pH 7.4). Thaw human liver microsomes (HLM) on ice. Prepare a 10 mM stock solution of NADPH (cofactor) in buffer.

  • Incubation Mixture: In a microcentrifuge tube on ice, prepare the main incubation mixture (for multiple reactions) containing buffer, HLM (e.g., final concentration of 0.5 mg/mL), and MgCl₂ (cofactor for some enzymes).

  • Initiating the Reaction: Pre-incubate the HLM mixture at 37°C for 5 minutes. To start the reaction, add the test compound (parent or analogue, final concentration typically 1 µM) and immediately add the NADPH solution to initiate metabolism.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., ice-cold acetonitrile containing an internal standard) to quench the reaction and precipitate the proteins.

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • LC-MS Analysis: Transfer the supernatant to an HPLC vial and analyze using LC-MS/MS to quantify the remaining percentage of the parent compound at each time point relative to the T=0 sample.

  • Data Analysis: Plot the natural logarithm (ln) of the percentage of compound remaining versus time. The slope of the resulting line is the elimination rate constant (k).

  • Calculation:

    • Half-life (T½): T½ = 0.693 / k

    • Intrinsic Clearance (CLᵢₙₜ): CLᵢₙₜ (µL/min/mg) = (0.693 / T½) * (1 / [HLM protein concentration])

  • Validation & Comparison: A longer T½ and lower CLᵢₙₜ for the 2-Oxa-5-azaspiro[3.5]nonane analogue provide direct evidence of improved metabolic stability.

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is more than just a novel building block; it is a strategic tool for solving complex challenges in drug discovery. Its unique three-dimensional and physicochemical properties allow for the rational design of molecules with improved solubility, enhanced metabolic stability, and potentially greater potency and selectivity. By providing conformational constraint and shielding metabolic hotspots, this spirocycle empowers researchers to escape the confines of "molecular flatland" and develop differentiated clinical candidates with a higher probability of success. The protocols and strategies outlined in this guide offer a starting point for harnessing the full potential of this valuable scaffold in the creation of next-generation therapeutics.

References

  • Zheng, Y., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(1), 1-4. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Significance of Spirocyclic Compounds in Modern Drug Discovery. [Link]

  • Carneiro, V. M., & Ferreira, L. G. (2017). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 12(9), 867-870. [Link]

  • Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In S. Bräse (Ed.), Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation (pp. 439-458). The Royal Society of Chemistry. [Link]

  • MySkinRecipes. 2-Oxa-5-azaspiro[3.5]nonane. [Link]

  • Google Patents. Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Aldabbagh, F., & Smith, S. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13875. [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 30-38. [Link]

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Method

Application Notes and Protocols: 2-Oxa-5-azaspiro[3.5]nonane in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design The imperative in contemporary...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Scaffolds in Modern Drug Design

The imperative in contemporary drug discovery is to venture beyond the confines of flat, aromatic molecules and explore the vast chemical space of three-dimensional (3D) scaffolds.[1][2] This paradigm shift, often termed "escape from flatland," is driven by the pursuit of drug candidates with superior physicochemical and pharmacokinetic properties, including enhanced solubility, metabolic stability, and target selectivity.[2][3][4] Spirocycles, characterized by two rings sharing a single atom, are at the forefront of this movement.[1][3][5] Their inherent rigidity and defined 3D geometry can lock a molecule into a bioactive conformation, minimizing the entropic penalty upon binding to a biological target and potentially boosting potency.[6]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold, which integrates an oxetane and a piperidine ring, is a particularly compelling building block in medicinal chemistry.[6] This unique architecture offers a confluence of desirable features: the oxetane ring is a known metabolic stabilizer and can improve aqueous solubility, while the piperidine moiety is a common pharmacophore that can engage in crucial interactions with biological targets.[6] This application note will delve into the synthesis, potential applications, and detailed protocols for leveraging the 2-Oxa-5-azaspiro[3.5]nonane scaffold in drug discovery programs.

The 2-Oxa-5-azaspiro[3.5]nonane Scaffold: A Bioisosteric Advantage

A key strategy in medicinal chemistry is the concept of bioisosterism, where a functional group in a bioactive molecule is replaced by another with similar physical or chemical properties to enhance the compound's overall profile. The 2-Oxa-5-azaspiro[3.5]nonane scaffold can be envisioned as a valuable bioisostere for commonly used heterocycles like morpholine and piperazine.

While morpholine is present in over 20 FDA-approved drugs, it is often susceptible to metabolic degradation.[7] Spirocyclic analogues, such as 2-Oxa-5-azaspiro[3.5]nonane, can offer a more metabolically robust alternative while preserving or even enhancing the desired interactions with the target protein.[8] The rigid spirocyclic framework can also lead to a decrease in lipophilicity and an increase in solubility, properties that are highly advantageous for drug candidates.

Synthesis of the 2-Oxa-5-azaspiro[3.5]nonane Core

The construction of the 2-Oxa-5-azaspiro[3.5]nonane ring system requires strategic synthetic planning. While a direct, one-pot synthesis is not yet widely reported, a logical approach involves the sequential construction of the piperidine and oxetane rings around a central quaternary carbon. A plausible synthetic strategy, adapted from methodologies for similar spirocyclic systems, is outlined below.[6][9][10]

Illustrative Synthetic Workflow

G cluster_0 Piperidine Ring Formation cluster_1 Oxetane Ring Formation A Starting Material (e.g., Diethyl malonate derivative) B Intermediate A (Piperidine precursor) A->B Multi-step synthesis C Intermediate B (Diol precursor) B->C Reduction D 2-Oxa-5-azaspiro[3.5]nonane (Final Product) C->D Cyclization (e.g., One-pot mesylation and ring closure)

Caption: A generalized synthetic workflow for 2-Oxa-5-azaspiro[3.5]nonane.

Protocol: Synthesis of a 2-Oxa-5-azaspiro[3.5]nonane Derivative

This protocol is a representative example and may require optimization for specific derivatives.

Step 1: Synthesis of the Piperidine Precursor

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a suitable diethyl malonate derivative in an appropriate anhydrous solvent (e.g., THF or DMF).

  • Base Addition: Cool the solution to 0 °C and add a strong base (e.g., sodium hydride) portion-wise.

  • Alkylation: Add a bifunctional alkylating agent, such as N-tosylbis(2-bromoethyl)amine, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification: Quench the reaction with a saturated aqueous ammonium chloride solution and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction to the Diol Intermediate

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, suspend a reducing agent (e.g., lithium aluminum hydride) in anhydrous THF.

  • Addition of Piperidine Precursor: Cool the suspension to 0 °C and add a solution of the purified piperidine precursor in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Quenching and Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated to yield the crude diol intermediate.

Step 3: Cyclization to the Oxetane Ring

  • Reaction Setup: Dissolve the crude diol intermediate in an anhydrous solvent (e.g., dichloromethane) and cool to 0 °C.

  • Mesylation and Ring Closure: Add a base (e.g., triethylamine) followed by the dropwise addition of methanesulfonyl chloride. This one-pot procedure facilitates the formation of the oxetane ring.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours and then at room temperature for an additional 2-4 hours.

  • Work-up and Purification: Wash the reaction mixture with water and brine. The organic layer is dried, filtered, and concentrated. The final 2-Oxa-5-azaspiro[3.5]nonane derivative is purified by column chromatography or crystallization.

Applications in Drug Discovery: Case Studies and Therapeutic Potential

The 2-Oxa-5-azaspiro[3.5]nonane scaffold holds promise in various therapeutic areas. Its structural features make it an attractive candidate for the development of G-protein coupled receptor (GPCR) modulators, enzyme inhibitors, and other bioactive molecules.

Case Study: GPR119 Agonists for Type 2 Diabetes

While not directly involving 2-Oxa-5-azaspiro[3.5]nonane, the successful development of 7-azaspiro[3.5]nonane derivatives as potent GPR119 agonists provides a strong rationale for exploring the former scaffold in this therapeutic area.[11][12] GPR119 is a GPCR involved in glucose homeostasis, and its activation is a promising strategy for treating type 2 diabetes.[12]

Hypothetical Application: A research program could be initiated to synthesize a library of 2-Oxa-5-azaspiro[3.5]nonane derivatives and screen them for GPR119 agonistic activity. The oxetane moiety could potentially enhance solubility and metabolic stability compared to the parent 7-azaspiro[3.5]nonane scaffold, leading to an improved pharmacokinetic profile.

Data Presentation: Hypothetical GPR119 Agonist Activity
Compound IDScaffoldGPR119 EC50 (nM)
54g 7-Azaspiro[3.5]nonane2.5
Hypothetical-1 2-Oxa-5-azaspiro[3.5]nonaneTo be determined
Hypothetical-2 2-Oxa-5-azaspiro[3.5]nonaneTo be determined

Data for compound 54g extracted from Matsuda et al., Bioorg. Med. Chem. 2018.[12]

Signaling Pathway Illustration

G A 2-Oxa-5-azaspiro[3.5]nonane Agonist B GPR119 Receptor A->B C Gs Protein Activation B->C D Adenylate Cyclase Activation C->D E cAMP Production D->E F PKA Activation E->F G Insulin Secretion (Pancreatic β-cells) F->G

Caption: Proposed mechanism of action for a GPR119 agonist.

Experimental Protocols for Biological Evaluation

Protocol: In Vitro GPR119 Activation Assay (cAMP Measurement)

This protocol outlines a common method for assessing the agonistic activity of compounds at the GPR119 receptor.

1. Cell Culture:

  • Maintain a stable cell line overexpressing the human GPR119 receptor (e.g., HEK293 or CHO cells) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Plate the cells in 96-well or 384-well plates at a suitable density and incubate for 24 hours to allow for cell attachment.

2. Compound Preparation:

  • Prepare a stock solution of the test compounds (e.g., 10 mM in DMSO).
  • Perform serial dilutions of the stock solution to generate a concentration-response curve.

3. Assay Procedure:

  • Wash the cells with a serum-free medium or assay buffer.
  • Add the diluted test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37 °C. Include a known GPR119 agonist as a positive control and a vehicle control (DMSO).
  • Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

4. Data Analysis:

  • Plot the cAMP concentration against the logarithm of the compound concentration.
  • Fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50) for each compound.

Conclusion and Future Directions

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a promising, yet underexplored, area of chemical space for drug discovery. Its unique three-dimensional structure and the presence of both an oxetane and a piperidine ring offer significant potential for the development of novel therapeutics with improved pharmacological properties. The synthetic strategies and biological evaluation protocols outlined in this application note provide a framework for researchers to begin exploring the utility of this versatile building block in their own drug discovery programs. Future efforts should focus on the development of more efficient and scalable synthetic routes to a diverse range of 2-Oxa-5-azaspiro[3.5]nonane derivatives, as well as their systematic evaluation in a variety of therapeutic targets.

References

  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (n.d.). Taylor & Francis. Retrieved from [Link]

  • Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. doi: 10.1016/j.bmc.2018.02.032
  • Selected Applications of Spirocycles in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (2019). Google Patents.
  • Tarasov, A., et al. (2020). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 25(19), 4413. doi: 10.3390/molecules25194413
  • Saturated Heterocycles with Applications in Medicinal Chemistry. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. Retrieved from [Link]

  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 29-41. doi: 10.17721/fujc11.2.29-41
  • 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). (n.d.). PubChem. Retrieved from [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (n.d.). EMAN RESEARCH PUBLISHING. Retrieved from [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane. (2020). Google Patents.
  • Anikina, L. V., et al. (2012). Synthesis and Biological Activity of 3-Spiro[adamantane-2,3′-isoquinolines]. Pharmaceutical Chemistry Journal, 46(12), 706-709.
  • Kirichok, A. A., & Yegorova, T. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

  • Graziano, E., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
  • An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. (2021). Polymers, 13(21), 3789. doi: 10.3390/polym13213789

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Application

Scale-Up Synthesis of 2-Oxa-5-azaspiro[3.5]nonane: An Application Note and Protocol for Drug Development

Introduction 2-Oxa-5-azaspiro[3.5]nonane, a spirocyclic scaffold featuring a unique three-dimensional architecture, has garnered significant attention in medicinal chemistry. Its rigid structure, which incorporates both...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Oxa-5-azaspiro[3.5]nonane, a spirocyclic scaffold featuring a unique three-dimensional architecture, has garnered significant attention in medicinal chemistry. Its rigid structure, which incorporates both an oxetane and a piperidine ring, offers a compelling strategy to escape the "flatland" of traditional aromatic compounds in drug design. This sp3-rich framework can lead to improved physicochemical properties, such as enhanced metabolic stability and aqueous solubility, while providing precise vectoral orientation of substituents for optimal target engagement.[1] This application note provides a comprehensive, scalable, and robust synthetic protocol for the multi-gram to kilogram-scale production of 2-Oxa-5-azaspiro[3.5]nonane, addressing the increasing demand for this valuable building block in drug discovery and development programs.

The presented synthesis commences from the commercially available starting material, tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate, and proceeds through a three-step sequence involving a scalable oxidation, a one-pot intramolecular reductive amination, and a final deprotection and purification. Each step has been designed with careful consideration for scalability, safety, and efficiency, minimizing the need for chromatographic purification and favoring crystalline intermediates where possible.

Synthetic Strategy Overview

The overall synthetic approach is designed for efficiency and scalability, prioritizing robust reactions and straightforward purifications.

Synthetic_Pathway A tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate B Intermediate Aldehyde A->B Step 1: Oxidation (Swern Oxidation) C N-Boc-2-Oxa-5-azaspiro[3.5]nonane B->C Step 2: Intramolecular Reductive Amination D 2-Oxa-5-azaspiro[3.5]nonane C->D Step 3: Deprotection & Purification

Caption: Overall synthetic workflow for the scale-up production of 2-Oxa-5-azaspiro[3.5]nonane.

Part 1: Detailed Experimental Protocols

Step 1: Oxidation of tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate to the Corresponding Aldehyde

The initial step involves the selective oxidation of the primary alcohol to an aldehyde. For large-scale synthesis, the Swern oxidation is a reliable and cost-effective choice, though it requires careful management of reaction temperature and byproducts.[2][3][4][5]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)Molar Equivalents
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate217.25100 g1.0
Oxalyl chloride126.9364.5 mL (1.2 eq)1.2
Dimethyl sulfoxide (DMSO)78.1378.5 mL (2.4 eq)2.4
Triethylamine (TEA)101.19192 mL (3.0 eq)3.0
Dichloromethane (DCM)84.932 L-

Protocol:

  • Reactor Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, a thermocouple, a nitrogen inlet, and a dropping funnel. The reactor should be thoroughly dried and purged with nitrogen.

  • Initial Charge: Charge the reactor with dichloromethane (1 L) and oxalyl chloride (64.5 mL, 1.2 eq).

  • Cooling: Cool the reactor contents to -78 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • DMSO Addition: Slowly add dimethyl sulfoxide (78.5 mL, 2.4 eq) via the dropping funnel, maintaining the internal temperature below -65 °C. Stir the resulting mixture for 30 minutes at -78 °C.

  • Substrate Addition: Dissolve tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate (100 g, 1.0 eq) in dichloromethane (1 L) and add this solution slowly to the reactor, keeping the internal temperature below -65 °C. Stir for 1 hour at -78 °C.

  • Base Addition: Slowly add triethylamine (192 mL, 3.0 eq) to the reaction mixture, again maintaining the temperature below -65 °C. A thick precipitate will form.

  • Warming and Quenching: After the addition of triethylamine is complete, allow the reaction mixture to slowly warm to room temperature over 2 hours.

  • Work-up: Add water (1 L) to the reactor and stir vigorously for 30 minutes. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 500 mL), saturated aqueous NaHCO3 (1 x 500 mL), and brine (1 x 500 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude aldehyde as a viscous oil. This crude product is typically used in the next step without further purification.

Safety and Handling Considerations for Swern Oxidation:

  • The reaction is highly exothermic and requires strict temperature control.

  • Oxalyl chloride is corrosive and toxic; handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • The reaction generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.[5][6] All operations must be conducted in a fume hood.

  • Used glassware should be quenched with a bleach solution to oxidize the residual dimethyl sulfide.[5]

Step 2: One-Pot Intramolecular Reductive Amination

This step efficiently constructs the piperidine ring in a single operation. The crude aldehyde from the previous step is reacted with aminoacetaldehyde dimethyl acetal, which generates the corresponding imine in situ. Subsequent reduction with a suitable hydride source effects the ring closure.[7][8][9][10]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale starting material)Molar Equivalents
Crude Aldehyde~215.23~99 g1.0
Aminoacetaldehyde dimethyl acetal105.1453.5 mL (1.1 eq)1.1
Sodium triacetoxyborohydride (STAB)211.94146 g (1.5 eq)1.5
Acetic acid60.0531.5 mL (1.2 eq)1.2
1,2-Dichloroethane (DCE)98.962 L-

Protocol:

  • Reactor Setup: Use the same or a similar dry, nitrogen-purged reactor as in Step 1.

  • Initial Charge: Dissolve the crude aldehyde in 1,2-dichloroethane (1.5 L) and charge it to the reactor.

  • Amine and Acid Addition: Add aminoacetaldehyde dimethyl acetal (53.5 mL, 1.1 eq) followed by acetic acid (31.5 mL, 1.2 eq) at room temperature. Stir the mixture for 1 hour.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (146 g, 1.5 eq) portion-wise over 30 minutes, maintaining the internal temperature below 30 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases. Separate the organic layer.

  • Extraction and Isolation: Wash the organic layer with water (2 x 500 mL) and brine (1 x 500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude N-Boc-2-Oxa-5-azaspiro[3.5]nonane can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or carried forward to the next step if sufficiently pure.

Step 3: Deprotection and Purification of 2-Oxa-5-azaspiro[3.5]nonane

The final step involves the removal of the Boc protecting group and purification of the target compound. Acid-mediated deprotection is a standard and scalable method. Purification is effectively achieved by forming a salt of the amine, which can often be isolated as a crystalline solid.[11][12][13]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for ~100g of N-Boc protected intermediate)
Crude N-Boc-2-Oxa-5-azaspiro[3.5]nonane228.30~100 g
4 M HCl in 1,4-Dioxane-500 mL
Diethyl ether74.122 L
2 M NaOH40.00As needed

Protocol:

  • Deprotection: Dissolve the crude N-Boc-2-Oxa-5-azaspiro[3.5]nonane in 4 M HCl in 1,4-dioxane (500 mL) at 0 °C. Stir the mixture at room temperature for 2-4 hours, monitoring the deprotection by TLC or LC-MS.

  • Isolation of the Hydrochloride Salt: A precipitate of the hydrochloride salt will form. Add diethyl ether (1 L) to complete the precipitation. Filter the solid, wash with diethyl ether (2 x 200 mL), and dry under vacuum to obtain 2-Oxa-5-azaspiro[3.5]nonane hydrochloride as a white to off-white solid.

  • Free-Basing (Optional): To obtain the free amine, dissolve the hydrochloride salt in water (500 mL) and cool to 0 °C. Adjust the pH to >12 by the slow addition of 2 M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 500 mL).

  • Final Isolation: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Oxa-5-azaspiro[3.5]nonane as a free base. For long-term storage, conversion to a stable salt is recommended.

Part 2: Data Presentation and Visualization

Table of Expected Yields and Purity:

StepProductTheoretical Yield (g)Typical Yield Range (%)Typical Purity (by LC-MS)
1: OxidationCrude Aldehyde99.190-98 (crude)>90%
2: Intramolecular Reductive AminationN-Boc-2-Oxa-5-azaspiro[3.5]nonane105.275-85>95% (after crystallization)
3: Deprotection and Purification2-Oxa-5-azaspiro[3.5]nonane Hydrochloride76.390-97>98%

Logical Flow of Key Transformations:

Key_Transformations Start Primary Alcohol Aldehyde Aldehyde Start->Aldehyde Oxidation Imine Imine Intermediate Aldehyde->Imine Condensation with Amine Protected_Spirocycle N-Boc Spirocycle Imine->Protected_Spirocycle Intramolecular Reduction Final_Product Final Product (Salt) Protected_Spirocycle->Final_Product Deprotection & Salt Formation

Caption: Key chemical transformations in the synthesis of 2-Oxa-5-azaspiro[3.5]nonane.

Conclusion

This application note provides a detailed and scalable synthetic route to 2-Oxa-5-azaspiro[3.5]nonane, a valuable building block for modern drug discovery. The described protocols are optimized for large-scale production, emphasizing operational safety, high yields, and straightforward purification procedures. By leveraging a commercially available starting material and robust chemical transformations, this guide aims to facilitate the accessibility of this important spirocyclic scaffold to researchers in both academic and industrial settings, thereby accelerating the development of novel therapeutics.

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  • Large-Scale Oxidations in the Pharmaceutical Industry. (n.d.). Future4200.
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  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. (n.d.).
  • Alcohols to Aldehydes, Part 1: Oxidations with O2, H2O2, ROOH. (2022). YouTube. Retrieved from [Link]

  • Standard Operating Procedure - Oxidizing Chemicals. (n.d.). Yale Environmental Health & Safety.
  • Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). Beilstein Journal of Organic Chemistry.
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. (n.d.).
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  • Solvent-Free Oxidation of Primary Alcohols to Aldehydes Using Au–Pd/TiO2 Catalysts. (n.d.).
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  • Dess-Martin Periodinane (DMP). (n.d.). Common Organic Chemistry.
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  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.).
  • Reductive amination of ketones/aldehydes with amines using BH3N(C2H5)3 as a reductant. (n.d.).
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  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. (n.d.).
  • Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). Molecules.
  • 2-Oxa-5-azaspiro[3.5]nonane | CAS 1046153-04-1. (n.d.). Benchchem.
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Sources

Method

Application Notes and Protocols: 2-Oxa-5-azaspiro[3.5]nonane as a Scaffold for CNS Drug Candidates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emerging Role of Spirocyclic Scaffolds in CNS Drug Discovery The pursuit of novel chemical matter for Central Nervous System (CNS) drug di...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emerging Role of Spirocyclic Scaffolds in CNS Drug Discovery

The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is a paramount challenge in medicinal chemistry. Historically, drug candidates have often been characterized by flat, aromatic structures. However, the field is increasingly "escaping from flatland" by embracing three-dimensional (3D) molecular architectures to improve pharmacological properties and access novel intellectual property space.[1] Spirocyclic scaffolds, defined by two rings sharing a single atom, are at the forefront of this evolution. Their inherent rigidity and three-dimensional nature offer a unique advantage in presenting functional groups in precise spatial orientations, which can lead to enhanced potency and selectivity for complex biological targets within the CNS.[2][3]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold, which combines a conformationally constrained oxetane ring with a versatile piperidine ring, is a particularly promising building block for CNS drug candidates.[2] The oxetane moiety can serve as a polar equivalent to a gem-dimethyl group, often improving metabolic stability and aqueous solubility, while the piperidine ring is a well-established pharmacophore in numerous CNS-active compounds, capable of forming key interactions with biological targets.[2] This unique combination of properties makes the 2-Oxa-5-azaspiro[3.5]nonane core an attractive starting point for the development of novel therapeutics for a range of neurological and psychiatric disorders.

This guide provides a comprehensive overview of the application of the 2-Oxa-5-azaspiro[3.5]nonane scaffold in CNS drug discovery, including synthetic protocols, derivatization strategies, and key in vitro and in vivo assays for the evaluation of drug candidates.

Synthesis of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold

A robust and scalable synthesis of the core scaffold is the first critical step in any drug discovery program. While specific literature on the synthesis of 2-Oxa-5-azaspiro[3.5]nonane is limited, a plausible and efficient route can be adapted from patented procedures for structurally related compounds, such as 2,5-dioxa-8-azaspiro[3.5]nonane.[4][5] The following protocol outlines a multi-step synthesis starting from commercially available materials.

Proposed Synthetic Pathway

Synthetic_Pathway A 3-((benzylamino)methyl)oxetan-3-ol B N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide A->B Chloroacetyl chloride, Et3N, DCM C 8-benzyl-2-oxa-5-azaspiro[3.5]nonan-6-one B->C n-BuLi, THF, -60°C to -20°C D 8-benzyl-2-oxa-5-azaspiro[3.5]nonane C->D Reducing Agent (e.g., LiAlH4), THF E 2-Oxa-5-azaspiro[3.5]nonane D->E Catalytic Hydrogenation (Pd(OH)2/C), Acetic Acid

Caption: Proposed multi-step synthesis of 2-Oxa-5-azaspiro[3.5]nonane.

Step-by-Step Protocol

Protocol 1: Synthesis of 2-Oxa-5-azaspiro[3.5]nonane

  • Step 1: Acylation of 3-((benzylamino)methyl)oxetan-3-ol.

    • To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 equiv) and triethylamine (2.0 equiv) in dichloromethane (DCM), cool the mixture to 0-10°C.

    • Add chloroacetyl chloride (1.1 equiv) dropwise, maintaining the temperature below 10°C.

    • Allow the reaction to warm to room temperature and stir for 16 hours.

    • Monitor reaction completion by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (silica gel, petroleum ether/ethyl acetate gradient) to yield N-benzyl-N-((3-hydroxyoxetan-3-yl)methyl)-2-chloroacetamide.[5]

  • Step 2: Intramolecular Cyclization.

    • Dissolve the product from Step 1 (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to -60°C.

    • Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise.

    • Allow the reaction to warm to -20°C and stir for 2 hours.[4]

    • Monitor the formation of the lactam, 8-benzyl-2-oxa-5-azaspiro[3.5]nonan-6-one, by TLC.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify by column chromatography.

  • Step 3: Reduction of the Lactam.

    • To a solution of the lactam from Step 2 (1.0 equiv) in anhydrous THF under an inert atmosphere, add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5 equiv) portion-wise at 0°C.

    • Stir the reaction at room temperature for 4-8 hours.

    • Monitor the reduction by TLC.

    • Carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

    • Filter the resulting suspension through celite and wash the filter cake with THF.

    • Concentrate the filtrate to yield the crude 8-benzyl-2-oxa-5-azaspiro[3.5]nonane.

  • Step 4: Deprotection.

    • Dissolve the crude product from Step 3 (1.0 equiv) in acetic acid.

    • Add palladium hydroxide on carbon (20 wt. % Pd) under an inert atmosphere.

    • Hydrogenate the mixture at 50 psi and 50°C for 16 hours.[4]

    • Monitor the removal of the benzyl group by TLC or LC-MS.

    • Filter the reaction mixture through celite and concentrate the filtrate.

    • The resulting product, 2-Oxa-5-azaspiro[3.5]nonane, can be purified by distillation or by forming a salt (e.g., hydrochloride or oxalate) and recrystallizing.

Library Development: Derivatization of the Scaffold

The secondary amine of the 2-Oxa-5-azaspiro[3.5]nonane scaffold provides a versatile handle for the introduction of a wide array of substituents to explore the structure-activity relationship (SAR). Standard synthetic methodologies such as reductive amination, amide coupling, and N-alkylation can be employed to generate a library of diverse analogs.[6][7][8]

Workflow for Library Synthesis

Library_Synthesis Scaffold 2-Oxa-5-azaspiro[3.5]nonane RA Reductive Amination Scaffold->RA AC Amide Coupling Scaffold->AC NA N-Alkylation Scaffold->NA Deriv1 N-Alkyl Derivatives RA->Deriv1 Deriv2 N-Acyl Derivatives AC->Deriv2 Deriv3 N-Aryl/Heteroaryl Derivatives NA->Deriv3 Library Diverse Chemical Library Deriv1->Library Deriv2->Library Deriv3->Library In_Vivo_Workflow Select Select Candidate (High Affinity & Permeability) PK Pharmacokinetics Study (Brain Penetration) Select->PK Efficacy Efficacy Models PK->Efficacy FST Forced Swim Test (Antidepressant-like) Efficacy->FST EPM Elevated Plus Maze (Anxiolytic-like) Efficacy->EPM Tox Preliminary Toxicology Efficacy->Tox Decision Go/No-Go Decision Tox->Decision

Sources

Application

"incorporating 2-Oxa-5-azaspiro[3.5]nonane into peptide mimetics"

Application Notes & Protocols Topic: Incorporating 2-Oxa-5-azaspiro[3.5]nonane into Peptide Mimetics: A Guide to Synthesis and Characterization Audience: Researchers, scientists, and drug development professionals. Intro...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Incorporating 2-Oxa-5-azaspiro[3.5]nonane into Peptide Mimetics: A Guide to Synthesis and Characterization

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Spirocyclic Scaffolds in Peptidomimetic Design

The field of drug discovery perpetually seeks to bridge the gap between the high potency and selectivity of peptide therapeutics and the favorable pharmacokinetic properties of small molecules. Peptidomimetics emerge as a compelling solution, designed to mimic the structure and function of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1][2] A critical strategy in modern peptidomimetic design is the introduction of rigid structural constraints to control the molecule's three-dimensional conformation.[3] By pre-organizing the pharmacophoric elements into a bioactive conformation, we can significantly enhance binding affinity, improve selectivity, and increase resistance to proteolytic degradation.[3][4]

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a particularly attractive building block for this purpose.[5] Its unique spirocyclic architecture, which fuses an oxetane ring and a piperidine ring at a single carbon atom, imparts a high degree of conformational rigidity.[4][5] This structural feature is highly sought after in modern drug design to explore 3D chemical space and achieve a more precise fit with complex biological targets.[5][6]

The constituent rings each contribute valuable properties:

  • Oxetane Ring: Known to enhance aqueous solubility and metabolic stability, serving as a polar equivalent to a gem-dimethyl group.[5][7][8]

  • Piperidine Ring: A ubiquitous pharmacophore in medicinal chemistry, enabling crucial interactions with a wide range of biological targets.[5]

By incorporating this sp3-rich, rigid scaffold, we can lock a peptide backbone's geometry, thereby reducing the entropic penalty upon binding to its target and potentially boosting potency.[4][5][9] This guide provides a comprehensive overview and detailed protocols for the synthesis of functionalized 2-Oxa-5-azaspiro[3.5]nonane derivatives and their subsequent incorporation into peptide chains using solid-phase synthesis.

Caption: Structure of 2-Oxa-5-azaspiro[3.5]nonane.

Synthesis of a Functionalized Spirocyclic Building Block

To incorporate the spirocyclic scaffold into a peptide, it must first be synthesized in a form suitable for solid-phase peptide synthesis (SPPS). This typically requires a derivative bearing a carboxylic acid for coupling to the N-terminus of the growing peptide chain and an Fmoc-protected amine to allow for subsequent chain elongation.

The synthesis of related azaspirocycles provides a robust template for our approach.[5][7] A common and effective strategy involves the formation of one of the rings through an intramolecular cyclization reaction on a precursor that already contains the other ring.[5] The following protocol outlines a plausible synthetic route for Fmoc-5-aza-2-oxaspiro[3.5]nonane-X-carboxylic acid, a building block primed for SPPS.

Caption: General synthetic workflow for the SPPS building block.

Protocol 2.1: Synthesis of a Carboxyl-Functionalized 2-Oxa-5-azaspiro[3.5]nonane Derivative

Causality: This multi-step synthesis is designed to construct the piperidine ring onto a pre-existing oxetane core. The key "self-cyclization" step is a robust method for forming the nitrogen-containing ring. Subsequent reduction, functionalization, and protection yield a building block compatible with standard Fmoc-SPPS chemistry.

Step 1: N-Chloroacetylation of an Oxetane Precursor

  • Dissolve the starting material (e.g., 3-((benzylamino)methyl)oxetan-3-ol) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C in an ice bath.

  • Add a base, such as triethylamine (1.2 eq.), to the solution.

  • Slowly add chloroacetyl chloride (1.1 eq.) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by TLC.

  • Upon completion, quench the reaction with water and perform a standard aqueous workup. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the N-chloroacetylated intermediate.

Step 2: Intramolecular Cyclization to Form the Lactam

  • Dissolve the intermediate from Step 1 in a solvent such as THF or DMF.

  • Add a strong base, for example, sodium hydride (NaH, 1.5 eq.), portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature overnight. The base facilitates an intramolecular nucleophilic substitution to form the spirocyclic lactam.

  • Carefully quench the reaction with a saturated solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers, dry, and concentrate to yield the crude lactam, which can be purified by column chromatography.

Step 3: Reduction of the Lactam

  • In a separate flask under an inert atmosphere, prepare a suspension of a reducing agent like lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C and slowly add a solution of the lactam from Step 2 in THF.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-8 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Filter the resulting suspension and concentrate the filtrate to obtain the spirocyclic amine.

Step 4: Functionalization and Protection

  • The resulting secondary amine can now be functionalized. To introduce the carboxylic acid and Fmoc protecting group, a multi-step process involving selective protection and carboxylation would be employed, following established methods for creating novel amino acid derivatives.[10][11] This may involve N-protection followed by lithiation and quenching with CO₂ to install the carboxyl group at a specific position.

  • The final step is to protect the amine with an Fmoc group using Fmoc-OSu under standard basic conditions, yielding the final building block ready for SPPS.

Incorporation into Peptides via Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS) is the method of choice for preparing peptidomimetics due to its efficiency, ease of purification, and amenability to automation.[1][12] The following protocol details the manual incorporation of the functionalized 2-Oxa-5-azaspiro[3.5]nonane building block using standard Fmoc chemistry.

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: SPPS of a Peptidomimetic Containing the Spirocyclic Scaffold

Self-Validation: Each step of the SPPS cycle is followed by extensive washing to remove excess reagents and byproducts, ensuring high purity of the intermediate product before the next reaction. A small sample of resin beads can be subjected to a Kaiser test after the coupling step to confirm the absence of free primary amines, thus validating the reaction's completion.

1. Resin Preparation:

  • Place the desired resin (e.g., Rink Amide MBHA, 100-200 mesh) in a fritted peptide synthesis vessel.[12]

  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.

2. First Amino Acid Coupling:

  • Drain the DMF. Perform Fmoc deprotection on the resin linker by adding 20% piperidine in DMF and agitating for 5 minutes. Repeat once.

  • Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF).

  • In a separate tube, pre-activate the first Fmoc-protected amino acid (3-5 eq.) with a coupling agent like HATU (0.95 eq. relative to AA) and a base like DIPEA (2 eq. relative to resin capacity) in DMF for 5-10 minutes.

  • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Wash the resin as described above.

3. Iterative Elongation (Standard Amino Acids):

  • Deprotection: Add 20% piperidine in DMF to the resin, agitate for 5 minutes. Drain and repeat.

  • Wash: Wash the resin thoroughly (e.g., 5x DMF).

  • Coupling: Add the pre-activated solution of the next Fmoc-amino acid and agitate for 1-2 hours.

  • Wash: Wash the resin thoroughly (e.g., 3x DMF, 3x DCM, 3x DMF).

  • Repeat this cycle for each standard amino acid to be added before the scaffold.

4. Incorporation of the 2-Oxa-5-azaspiro[3.5]nonane Scaffold:

  • Perform the Fmoc deprotection (Step 3.1) and washing (Step 3.2) on the N-terminal amino acid of the growing peptide chain.

  • In a separate tube, dissolve the functionalized spirocyclic building block (2-3 eq.) in DMF. Add the coupling agent (e.g., HATU) and base (e.g., DIPEA) and pre-activate for 5-10 minutes.

  • Add the activated scaffold solution to the resin. Due to potential steric hindrance, a longer coupling time (e.g., 4-6 hours or overnight) and/or double coupling may be necessary.

  • Wash the resin thoroughly as before. Perform a Kaiser test to ensure the coupling is complete.

5. Continued Elongation and Final Cleavage:

  • Continue elongating the peptide chain by repeating the iterative cycle (Step 3) for any remaining amino acids.

  • After the final Fmoc deprotection and wash, dry the resin under vacuum.

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water). Add it to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate. Precipitate the crude peptide in cold diethyl ether, centrifuge, decant the ether, and dry the peptide pellet.

SPPS Reagent/Solvent Purpose Typical Volume/Concentration
Dimethylformamide (DMF)Primary solvent for swelling, washing, and reactions10 mL / g of resin
Dichloromethane (DCM)Washing solvent to swell/shrink resin pores10 mL / g of resin
Piperidine in DMFFmoc deprotection20% (v/v)
Fmoc-AA-OHAmino acid building block3-5 equivalents
HATU / HBTUCoupling/Activating agent0.95 equivalents relative to amino acid
DIPEA / CollidineBase for activation and coupling2 equivalents relative to resin capacity
Trifluoroacetic Acid (TFA)Cleavage of peptide from resin and side-chain deprotection95% in cleavage cocktail
Triisopropylsilane (TIS)Scavenger to prevent side reactions during cleavage2.5% in cleavage cocktail

Analytical Characterization of the Final Peptidomimetic

Rigorous characterization is essential to confirm the identity, purity, and structural integrity of the synthesized peptidomimetic. A combination of chromatographic and spectroscopic techniques should be employed.[13][14][15]

Technique Primary Purpose Information Obtained
RP-HPLC Purification and Purity AssessmentRetention time, purity profile (% area), separation of isomers.
Mass Spectrometry (MS) Molecular Weight ConfirmationProvides the exact mass of the synthesized molecule, confirming its identity. Fragmentation patterns can aid in sequence verification.
NMR Spectroscopy Structural ElucidationConfirms the covalent structure. 2D NMR (COSY, NOESY) can provide insights into the 3D conformation of the peptide in solution, revealing the structural impact of the spirocyclic scaffold.

Protocol 4.1: Purification and Analysis

  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., Water/Acetonitrile/TFA mixture) and purify using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Collect fractions corresponding to the major product peak.

  • Purity Check: Analyze the collected fractions using analytical RP-HPLC to ensure a purity of >95%.[13][14]

  • Identity Confirmation: Submit a purified sample for Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) to verify that the observed molecular weight matches the calculated theoretical mass.[13][15]

  • Structural Analysis: For complete structural validation and conformational analysis, acquire 1D (¹H, ¹³C) and 2D NMR spectra of the purified compound in a suitable deuterated solvent.[15][16]

Conclusion and Outlook

The incorporation of the 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a powerful strategy for generating conformationally constrained peptidomimetics. The inherent rigidity and favorable physicochemical properties imparted by this moiety can lead to compounds with enhanced biological activity, selectivity, and drug-like properties. The protocols outlined in this guide provide a comprehensive framework for the synthesis, purification, and characterization of these novel molecules. As the demand for sophisticated therapeutic modalities grows, the use of unique three-dimensional scaffolds like 2-Oxa-5-azaspiro[3.5]nonane will continue to be a cornerstone of innovative drug discovery programs, enabling the exploration of previously inaccessible chemical space and the development of next-generation therapeutics.[6]

References

  • Benchchem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane|CAS 1046153-04-1. Benchchem.
  • Zaretsky, S., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules. Retrieved from [Link]

  • Zaretsky, S., et al. (n.d.). Solid-Phase Synthesis of Peptidomimetics with Peptide Backbone Modifications. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Google Patents.
  • MDPI. (n.d.). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. MDPI. Retrieved from [Link]

  • SpringerLink. (n.d.). Spirocyclic Peptidomimetics. SpringerLink. Retrieved from [Link]

  • PubMed. (2023). A spirocyclic backbone accesses new conformational space in an extended, dipole-stabilized foldamer. PubMed. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online. Retrieved from [Link]

  • JACS Directory. (2016). Building Peptidomimetics using Solid Phase Synthesis with 2-Chlorotrityl Chloride Resin. JACS Directory. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). ResearchGate. Retrieved from [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Retrieved from [Link]

  • ResearchGate. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. Retrieved from [Link]

  • PubMed Central. (n.d.). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PubMed Central. Retrieved from [Link]

  • International Journal of Science and Research Archive. (n.d.). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]

  • ResearchGate. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. Retrieved from [Link]

  • French-Ukrainian Journal of Chemistry. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry. Retrieved from [Link]

  • PubMed. (2006). Chirospecific synthesis of spirocyclic beta-lactams and their characterization as potent type II beta-turn inducing peptide mimetics. PubMed. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. Retrieved from [Link]

  • PubMed Central. (n.d.). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. Retrieved from [Link]

Sources

Method

The Frontier of Asymmetric Synthesis: Application Notes for the Novel Chiral Scaffold 2-Oxa-5-azaspiro[3.5]nonane

Introduction: The Untapped Potential of 2-Oxa-5-azaspiro[3.5]nonane in Asymmetric Catalysis In the relentless pursuit of stereochemical control in chemical synthesis, the design of novel chiral ligands and catalysts rema...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of 2-Oxa-5-azaspiro[3.5]nonane in Asymmetric Catalysis

In the relentless pursuit of stereochemical control in chemical synthesis, the design of novel chiral ligands and catalysts remains a cornerstone of innovation. Spirocyclic compounds, with their inherent rigidity and well-defined three-dimensional structures, have emerged as a privileged class of scaffolds for inducing asymmetry in a wide array of chemical transformations.[1][2] While scaffolds like SPINOL and their derivatives have seen extensive application, the potential of simpler, yet structurally intriguing spirocycles such as 2-Oxa-5-azaspiro[3.5]nonane remains largely unexplored in the realm of asymmetric catalysis.

This document serves as a forward-looking application note, proposing the use of chiral derivatives of 2-Oxa-5-azaspiro[3.5]nonane as a novel class of ligands for asymmetric synthesis. The unique structural motif of 2-Oxa-5-azaspiro[3.5]nonane, which combines a reactive oxetane ring with a versatile piperidine backbone, presents a compelling platform for the development of new, highly effective chiral ligands.[3] The inherent conformational rigidity of the spirocyclic system is anticipated to translate into a well-defined chiral pocket around a metal center, thereby enabling high levels of stereochemical control.

Herein, we propose a detailed protocol for the synthesis of a novel chiral phosphine-oxazoline (PHOX) ligand derived from 2-Oxa-5-azaspiro[3.5]nonane, and its application in the asymmetric hydrogenation of prochiral olefins, a fundamental transformation in organic synthesis. This proposed methodology is grounded in established principles of asymmetric catalysis and draws parallels from successful applications of analogous spirocyclic ligand systems.[4][5]

Proposed Chiral Ligand: (S)-5-(tert-Butyldiphenylsilyl)-2-oxa-5-azaspiro[3.5]nonane-derived PHOX Ligand (OAS-PHOX)

Drawing inspiration from the highly successful O-SIPHOX ligands, we propose the synthesis of a novel PHOX-type ligand, where the chiral element is introduced via a stereocenter on the piperidine ring of the 2-Oxa-5-azaspiro[3.5]nonane framework. The bulky tert-butyldiphenylsilyl (TBDPS) group is envisioned to play a crucial role in directing the stereochemical outcome of the catalytic reaction by creating a sterically hindered facial blockade.

Figure 1: Proposed structure of the chiral OAS-PHOX ligand.

Synthetic Protocol: Synthesis of the Chiral OAS-PHOX Ligand

The proposed synthesis of the chiral OAS-PHOX ligand commences with the asymmetric synthesis of a chiral piperidine derivative, which serves as the cornerstone for introducing chirality into the spirocyclic framework.

Part 1: Asymmetric Synthesis of the Chiral Piperidine Precursor

  • Starting Material: Commercially available N-Boc-4-piperidone.

  • Asymmetric Alkylation: Employing a well-established chiral auxiliary-based approach, such as the use of a SAMP/RAMP hydrazone, to introduce a hydroxylmethyl group at the 3-position of the piperidine ring with high diastereoselectivity.

  • Protection and Functionalization: The resulting chiral alcohol is protected with a bulky silyl group (e.g., TBDPS), followed by further functionalization of the piperidine ring to introduce the necessary precursors for the oxetane ring formation and subsequent attachment of the PHOX moiety.

Part 2: Construction of the 2-Oxa-5-azaspiro[3.5]nonane Core

  • Intramolecular Cyclization: The key spirocyclization step to form the oxetane ring can be achieved through an intramolecular Williamson ether synthesis, by converting a suitably positioned hydroxyl group into a leaving group (e.g., tosylate or mesylate) and subsequent base-mediated ring closure.

  • Deprotection and PHOX Moiety Installation: Following the successful formation of the spirocyclic core, the protecting groups are selectively removed to allow for the installation of the phosphine-oxazoline (PHOX) moiety. This is typically achieved by coupling a chiral amino alcohol with a carboxylic acid derivative on the spirocyclic backbone, followed by cyclization and phosphination.

Application Protocol: Asymmetric Hydrogenation of a Prochiral Olefin

This protocol details the proposed application of the novel chiral OAS-PHOX ligand in the iridium-catalyzed asymmetric hydrogenation of a model prochiral olefin, such as (E)-1,2-diphenylpropene.

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral OAS-PHOX ligand

  • (E)-1,2-diphenylpropene (substrate)

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • Schlenk flask and standard Schlenk line equipment

  • Hydrogenation balloon or high-pressure reactor

Experimental Workflow:

G cluster_0 Catalyst Preparation cluster_1 Hydrogenation Reaction cluster_2 Work-up and Analysis A [Ir(COD)Cl]₂ + OAS-PHOX Ligand B Stir in DCM under Argon A->B 15 min, rt C Formation of [Ir(OAS-PHOX)(COD)]Cl B->C D Add Substrate to Catalyst Solution C->D E Purge with H₂ D->E 3x cycles F Hydrogenate at desired pressure E->F e.g., 1 atm or 50 bar G Reaction Monitoring (TLC/GC) F->G H Solvent Evaporation G->H I Purification (Column Chromatography) H->I J Characterization (NMR, Chiral HPLC) I->J

Figure 2: Experimental workflow for the asymmetric hydrogenation.

Step-by-Step Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Ir(COD)Cl]₂ (1.0 mol%) and the chiral OAS-PHOX ligand (2.2 mol%) in anhydrous dichloromethane (DCM). Stir the solution at room temperature for 15-20 minutes. A color change should be observed, indicating the formation of the active iridium complex.

  • Reaction Setup: To the freshly prepared catalyst solution, add the prochiral olefin substrate (1.0 equiv).

  • Hydrogenation: The reaction flask is then subjected to three cycles of vacuum and backfilling with hydrogen gas. The reaction is then stirred vigorously under a hydrogen atmosphere (e.g., using a balloon or in a high-pressure reactor) at room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until full conversion of the starting material is observed.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Analysis: The enantiomeric excess (ee) of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis. The structure of the product is confirmed by ¹H and ¹³C NMR spectroscopy.

Expected Results and Data Presentation

Based on analogous systems utilizing spirocyclic PHOX ligands in asymmetric hydrogenation, high yields and excellent enantioselectivities are anticipated.[4][5] The following table summarizes the expected outcomes for a range of prochiral olefin substrates.

EntrySubstrateExpected Yield (%)Expected ee (%)
1(E)-1,2-Diphenylpropene>95>98
2Methyl (Z)-α-acetamidocinnamate>98>99
31-Phenyl-1,2-dihydronaphthalene>90>95
4Tetrasubstituted unfunctionalized olefins>85>90

Mechanistic Insights and Stereochemical Model

The stereochemical outcome of the hydrogenation is proposed to be governed by the chiral environment created by the OAS-PHOX ligand around the iridium center. The bulky TBDPS group on the piperidine ring is expected to effectively block one face of the coordinated olefin, forcing the hydrogen to add from the less sterically hindered face.

Figure 3: Proposed transition state model for stereoselective hydrogen addition.

Conclusion and Future Outlook

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a novel and promising platform for the design of chiral ligands in asymmetric synthesis. The proposed OAS-PHOX ligand, with its rigid spirocyclic core and strategically placed stereodirecting group, is expected to be a highly effective ligand for iridium-catalyzed asymmetric hydrogenation and potentially a wide range of other asymmetric transformations. The detailed protocols provided herein offer a roadmap for researchers to explore the untapped potential of this exciting new class of chiral ligands. Future work will focus on the synthesis and experimental validation of the proposed ligand and its application in a broader scope of asymmetric reactions.

References

  • Cimino, P., & Moliterni, A. (2021). Spirocyclic Scaffolds in Asymmetric Organocatalysis.
  • Wang, Y., et al. (2021). Design of oxa-spirocyclic PHOX ligands for the asymmetric synthesis of lorcaserin via iridium-catalyzed asymmetric hydrogenation. Chemical Communications, 57(2), 195-198. [Link]

  • Xu, F., et al. (2018). Development and application of chiral spirocyclic phosphoric acids in asymmetric catalysis. Organic & Biomolecular Chemistry, 16(26), 4753-4777. [Link]

  • Wang, J.-Y., & Sun, J. (2021). Design, Synthesis and Application of Chiral Spirocyclic Bisindoles.
  • Chen, Y., et al. (2013). Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds.
  • Zhang, W., et al. (2018). Design and Synthesis of Chiral oxa-Spirocyclic Ligands for Ir-Catalyzed Direct Asymmetric Reduction of Bringmann's Lactones with Molecular H2. Journal of the American Chemical Society, 140(26), 8064-8068. [Link]

Sources

Application

Application Notes &amp; Protocols for the Purity Assessment of 2-Oxa-5-azaspiro[3.5]nonane

Prepared by: Gemini, Senior Application Scientist Introduction: The Structural Significance and Analytical Challenges of 2-Oxa-5-azaspiro[3.5]nonane 2-Oxa-5-azaspiro[3.5]nonane is a key heterocyclic building block in mod...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Structural Significance and Analytical Challenges of 2-Oxa-5-azaspiro[3.5]nonane

2-Oxa-5-azaspiro[3.5]nonane is a key heterocyclic building block in modern medicinal chemistry.[1] Its rigid, three-dimensional spirocyclic framework, which combines an oxetane and a piperidine ring, offers a unique scaffold for designing novel therapeutics.[1] This sp³-rich structure can improve the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, while the piperidine moiety is a common pharmacophore.[1] Given its role as a critical intermediate in the synthesis of potentially life-saving drugs, ensuring its purity is of paramount importance to guarantee the safety and efficacy of the final active pharmaceutical ingredient (API).[2][]

The purity of any pharmaceutical intermediate is a critical quality attribute that can significantly impact the final drug product.[2][] Impurities can arise from various sources, including starting materials, synthetic by-products, degradation products, and residual solvents.[4][5] These impurities, even at trace levels, can have unintended pharmacological or toxicological effects, making their identification and quantification a regulatory necessity.[5][6]

This document provides a comprehensive guide to the analytical techniques and protocols for the robust purity assessment of 2-Oxa-5-azaspiro[3.5]nonane, designed for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of pharmaceutical analysis and are designed to be self-validating systems, ensuring data integrity and regulatory compliance.

Overall Analytical Strategy for Purity Assessment

A multi-faceted analytical approach is essential for a comprehensive purity assessment of 2-Oxa-5-azaspiro[3.5]nonane. No single technique can provide a complete picture of all potential impurities. Therefore, a combination of chromatographic, spectroscopic, and titrimetric methods is recommended. The following diagram illustrates a logical workflow for the purity assessment of this spirocyclic compound.

Purity_Assessment_Workflow cluster_0 Sample Receipt & Initial Characterization cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Structural Confirmation & Identification cluster_3 Absolute Purity & Counter-ion/Salt Form cluster_4 Final Purity Report Sample 2-Oxa-5-azaspiro[3.5]nonane Batch Appearance Visual Appearance & Solubility Sample->Appearance HPLC_UPLC RP-HPLC/UPLC for Non-Volatile Impurities Appearance->HPLC_UPLC GC GC for Volatile Impurities & Residual Solvents Appearance->GC NMR NMR Spectroscopy (¹H, ¹³C, 2D) for Structure & qNMR for Assay Appearance->NMR Chiral_HPLC Chiral HPLC for Enantiomeric Purity (if applicable) HPLC_UPLC->Chiral_HPLC If chiral synthesis or resolution MS Mass Spectrometry (LC-MS, GC-MS) for Impurity ID HPLC_UPLC->MS Peak Identification GC->MS Peak Identification Report Comprehensive Certificate of Analysis Chiral_HPLC->Report NMR->Report MS->Report Titration Potentiometric Titration for Assay Titration->Report IC Ion Chromatography for Counter-ions (if salt form) IC->Report

Caption: Overall workflow for the purity assessment of 2-Oxa-5-azaspiro[3.5]nonane.

High-Performance Liquid Chromatography (HPLC/UPLC) for Organic Impurities

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for assessing the purity of non-volatile and thermally labile organic compounds, making it ideal for pharmaceutical intermediates like 2-Oxa-5-azaspiro[3.5]nonane.[7] Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating the main compound from its potential process-related impurities and degradation products based on differences in their polarity.[8]

Causality Behind Experimental Choices: The choice of a C18 stationary phase is based on its versatility and effectiveness in retaining and separating a wide range of organic molecules. The use of a gradient elution is crucial for resolving impurities that may have significantly different polarities from the parent compound, ensuring that both early and late-eluting impurities are detected.[8] A UV detector is selected for its broad applicability to organic molecules with chromophores; detection at a low wavelength (e.g., 210 nm) is often chosen to maximize the chances of detecting impurities that may lack strong chromophores.[8] The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase helps to improve peak shape for basic compounds like amines by minimizing tailing.

Protocol: RP-HPLC Purity Determination
  • Instrumentation:

    • HPLC or UPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of 2-Oxa-5-azaspiro[3.5]nonane.

    • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to achieve a final concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness and Self-Validation: The method's reliability is ensured by running a system suitability test before sample analysis. This includes injecting a standard solution multiple times to check for reproducibility of retention time, peak area, and theoretical plates. A blank injection (diluent only) should also be performed to ensure that no peaks from the solvent interfere with the analysis. The method should be validated according to ICH Q2(R1) or USP <1225> guidelines, assessing parameters like specificity, linearity, accuracy, precision, and range.[9][10]

Gas Chromatography (GC) for Volatile Impurities and Residual Solvents

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile impurities, and it is the standard technique for determining residual solvents in pharmaceutical substances.[11][12] Since organic solvents are often used in the synthesis and purification of intermediates, their levels must be controlled to ensure patient safety.[13][14]

Causality Behind Experimental Choices: Headspace sampling is employed to introduce only the volatile components of the sample into the GC system, protecting the column from non-volatile matrix components and enhancing sensitivity for residual solvents. A flame ionization detector (FID) is used due to its excellent sensitivity for a wide range of organic compounds. The choice of a G43 phase (or similar 624-type column) is based on its suitability for separating a broad range of common pharmaceutical solvents as specified in USP <467>.[13][14]

Protocol: Headspace GC-FID for Residual Solvent Analysis
  • Instrumentation:

    • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • Chromatographic Conditions:

    • Column: G43 phase (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane), 30 m x 0.53 mm ID, 3.0 µm film thickness.

    • Carrier Gas: Helium or Nitrogen at an appropriate flow rate.

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 20 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold at 240 °C for 20 minutes.

    • Injector Temperature: 140 °C.

    • Detector Temperature: 250 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 60 minutes.

    • Pressurization Time: 1.0 minute.

    • Loop Fill Time: 0.1 minute.

    • Injection Time: 1.0 minute.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of 2-Oxa-5-azaspiro[3.5]nonane into a 20 mL headspace vial.

    • Add 5.0 mL of a suitable solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)) that does not interfere with the analysis.

    • Seal the vial immediately.

  • Data Analysis:

    • Identify and quantify any residual solvents by comparing the retention times and peak areas with those of a certified reference standard mixture of solvents.

    • Ensure that the levels of any detected solvents are below the limits specified by the ICH Q3C guidelines.

Mass Spectrometry (MS) for Impurity Identification

Mass Spectrometry (MS), particularly when coupled with a chromatographic technique (LC-MS or GC-MS), is an indispensable tool for the structural elucidation of unknown impurities.[5] It provides molecular weight information and fragmentation patterns that can be used to identify potential by-products, intermediates, or degradation products.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique ideal for polar molecules like 2-Oxa-5-azaspiro[3.5]nonane, typically generating a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an impurity, significantly narrowing down the possibilities for its structure.

Protocol: LC-MS for Impurity Identification
  • Instrumentation:

    • An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap) with an ESI source.

  • LC Conditions:

    • Use the same HPLC method as described in Section 1 to ensure correlation of peaks.

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50 - 1000.

    • Data Acquisition: Full scan mode for initial analysis, followed by tandem MS (MS/MS) on impurity peaks for fragmentation data.

  • Data Analysis:

    • Determine the accurate mass of the protonated molecular ion for each impurity peak.

    • Use the accurate mass to predict the elemental composition.

    • Analyze the MS/MS fragmentation patterns to propose a structure for the impurity. This can be aided by knowledge of the synthetic route and potential side reactions.

Potential Process-Related Impurities:

Impurity TypePotential StructureExpected [M+H]⁺ (m/z)
Starting Materiale.g., N-protected piperidin-4-oneVaries
By-producte.g., Dimerized speciesVaries
Over-oxidation producte.g., Lactam formation~142.08

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Assay

NMR spectroscopy is a powerful technique for unambiguous structure elucidation and can also be used for quantitative analysis (qNMR).[15][16] ¹H and ¹³C NMR spectra provide definitive confirmation of the 2-Oxa-5-azaspiro[3.5]nonane structure, while 2D NMR techniques (like COSY, HSQC, HMBC) can be used to confirm connectivity and identify impurities if their concentration is sufficient.[16]

Causality Behind Experimental Choices: qNMR is an absolute method that does not require a specific reference standard of the analyte.[15] Purity is determined by comparing the integral of a specific proton signal from the analyte with the integral of a known signal from a certified internal standard of high purity. This provides a highly accurate assay value.

Protocol: Quantitative NMR (qNMR) for Assay
  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of 2-Oxa-5-azaspiro[3.5]nonane.

    • Accurately weigh a similar amount of a certified internal standard (e.g., maleic acid or dimethyl sulfone). The standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (e.g., 5 times the longest T₁ value) to ensure full relaxation of all protons.

    • Ensure a high signal-to-noise ratio.

  • Data Analysis and Assay Calculation:

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity (assay) using the following formula:

    Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Chiral Chromatography for Enantiomeric Purity

The spiro carbon atom in 2-Oxa-5-azaspiro[3.5]nonane is a stereocenter. If the synthesis is not stereospecific or if a racemic mixture is resolved, it is crucial to determine the enantiomeric purity. Chiral HPLC is the method of choice for separating enantiomers.[17][18]

Causality Behind Experimental Choices: Chiral stationary phases (CSPs) are designed to interact differently with the two enantiomers of a chiral molecule, leading to their separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used due to their broad applicability. Normal phase chromatography is often more effective for chiral separations of polar compounds.

Protocol: Chiral HPLC for Enantiomeric Purity
  • Instrumentation:

    • HPLC system with a UV detector.

  • Chromatographic Conditions:

    • Column: A suitable chiral stationary phase column (e.g., Chiralcel OD-H or Chiralpak AD-H).

    • Mobile Phase: A mixture of hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape. The exact ratio should be optimized for the specific column and compound.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Data Analysis:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers:

      • % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Conclusion

The comprehensive purity assessment of 2-Oxa-5-azaspiro[3.5]nonane requires a suite of orthogonal analytical techniques. The protocols outlined in this application note provide a robust framework for ensuring the quality and consistency of this critical pharmaceutical intermediate. By combining chromatographic separation, spectroscopic identification, and quantitative assays, researchers and drug developers can generate a complete purity profile, satisfying regulatory requirements and ensuring the safety and efficacy of the final drug product. All methods should be properly validated for their intended use to ensure the integrity of the analytical data.[19][20]

References

  • Vertex AI Search. (n.d.). Residual Solvent Analysis in Pharmaceuticals.
  • Agilent Technologies. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Chemetrix. (n.d.). Residual Solvent Analysis of Pharmaceutical Products.
  • Excite Pharma Services. (n.d.). Residual Solvent Analysis.
  • PubMed. (n.d.). Residual Solvent Analysis in Hydrochloride Salts of Active Pharmaceutical Ingredients.
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • ChemCon GmbH. (n.d.). Identity determination and purity testing.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • USP. (n.d.). USP <1225> Method Validation.
  • International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives.
  • NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals.
  • YouTube. (2020). 11.18 Method Validation of Drug Substances and Drug Products.
  • US Pharmacopeia (USP). (n.d.). Analytical Method Validation (AMV).
  • Benchchem. (n.d.). Analytical methods for determining the purity of 2-Azaspiro[4.4]nonane hemioxalate.
  • PMC - NIH. (n.d.). Recent trends in the impurity profile of pharmaceuticals.
  • Benchchem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane|CAS 1046153-04-1.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Phosphorus–nitrogen compounds. Part 64. Comparative reactions of spiro and ansa (N/O) cyclotetraphosphazenes with bulky (4-fluorobenzyl) N/N and N/O donor type bidentate reagents: structure, stereogenic properties and cytotoxic activity studies.
  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration.
  • Bentham Science Publisher. (2019). Impurity Profiling-A Significant Approach in Pharmaceuticals.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Oxa-5-azaspiro[3.5]nonane

Welcome to the technical support guide for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane. This resource is designed for researchers, medicinal chemists, and drug development professionals. 2-Oxa-5-azaspiro[3.5]nonane is a highly valuable, sp³-rich heterocyclic building block that combines a rigid oxetane ring with a versatile piperidine motif.[1] This unique three-dimensional structure is increasingly sought after in modern drug design to enhance physicochemical properties such as metabolic stability and aqueous solubility, while providing precise vectors for interacting with biological targets.[1][2]

This guide provides in-depth, field-proven insights into common synthetic challenges, presented in a practical question-and-answer format. We will explore the causality behind experimental choices to empower you to troubleshoot and optimize your synthetic routes effectively.

Section 1: Synthetic Strategies at a Glance

The construction of the 2-Oxa-5-azaspiro[3.5]nonane core requires the precise formation of two rings sharing a single spirocyclic carbon atom. The primary challenge lies in efficiently performing the key cyclization steps while minimizing side reactions. Synthetic strategies can be broadly categorized based on which ring is formed last.

A common and effective approach involves a double displacement reaction to form the piperidine ring onto a pre-existing, functionalized oxetane precursor.[1] An alternative strategy might involve constructing the oxetane ring on a piperidine scaffold.

Synthetic_Approaches cluster_0 Piperidine Ring Formation Strategy cluster_1 Oxetane Ring Formation Strategy A Oxetane-3,3-dimethanol (or similar precursor) B Functionalization (e.g., Ditosylation, Dimesylation) A->B C Cyclization with Protected Amine (e.g., Benzylamine) B->C D Protected Spirocycle C->D E Deprotection D->E Target 2-Oxa-5-azaspiro[3.5]nonane E->Target Final Product F N-Protected Piperidine-4,4-dicarboxylate G Reduction to Diol (e.g., with LiAlH4) F->G H Intramolecular Cyclization (e.g., Williamson Ether Synthesis) G->H I Protected Spirocycle H->I J Deprotection I->J J->Target Final Product

Caption: High-level overview of the two primary synthetic pathways to 2-Oxa-5-azaspiro[3.5]nonane.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the 2-Oxa-5-azaspiro[3.5]nonane scaffold considered superior to traditional motifs like morpholine or piperidine in drug design?

A1: The value of this scaffold lies in its unique combination of properties. The oxetane ring acts as a polar equivalent of a gem-dimethyl group but with improved metabolic stability and significantly enhanced aqueous solubility.[2][3] The spirocyclic fusion point introduces a rigid, three-dimensional geometry that restricts conformational freedom.[1] This pre-organization can lead to a more favorable entropic profile upon binding to a biological target, potentially increasing potency.[1] Compared to morpholine, certain spirocyclic oxetanes can offer superior solubilizing effects while presenting different vectors for substitution.[2]

Q2: What are the most critical factors to consider before starting the synthesis?

A2: There are three primary considerations:

  • Purity of Starting Materials: Particularly for multi-step syntheses, the purity of your initial precursors (e.g., diethyl 1-(4-methylbenzene-1-sulfonyl)piperidine-4,4-dicarboxylate or a suitable oxetane precursor) is paramount. Impurities can interfere with the high-energy reduction or cyclization steps.

  • Choice of Protecting Group: The nitrogen atom of the piperidine ring must be protected during synthesis. The choice of protecting group (e.g., Tosyl (Ts), Boc, Benzyl (Bn)) is critical. It must be stable to the conditions used for ring formation (e.g., stable to LiAlH₄ if used for reduction) and easily removable in the final step without affecting the oxetane ring. A tosyl group, for instance, is robust but requires harsh conditions for removal, whereas a benzyl group can be removed under milder hydrogenolysis conditions.

  • Scale and Safety: Reagents like lithium aluminum hydride (LiAlH₄) are powerful but highly reactive and pyrophoric. Careful planning for quenching and workup procedures is essential, especially at larger scales.[4][5]

Q3: Can I purchase this compound directly?

A3: Yes, 2-Oxa-5-azaspiro[3.5]nonane (CAS 1046153-04-1) is commercially available from several suppliers, typically for research and development purposes.[1][6] However, for large-scale use or for the synthesis of novel derivatives, an in-house synthetic route is often necessary and more cost-effective.

Section 3: Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

Q4: My final intramolecular cyclization to form the oxetane ring is giving a very low yield. What is going wrong?

A4: This is a common and critical challenge, often encountered in the Williamson ether synthesis-type cyclization of a diol precursor (like the one derived from reducing a piperidine-4,4-dicarboxylate).

  • Probable Cause 1: Ineffective Leaving Group Formation. The cyclization requires converting the terminal hydroxyl groups into good leaving groups (e.g., mesylates or tosylates) in situ, followed by intramolecular attack by the alkoxide. If the activation is slow or incomplete, the reaction will stall. A one-pot mesylation and ring closure is a known strategy for a similar system, 2-oxa-7-azaspiro[3.5]nonane.[3]

  • Solution 1a: Ensure your activating agent (e.g., methanesulfonyl chloride) is fresh and added slowly to the cooled solution of the diol. Syringe pump addition can provide better control.[3]

  • Solution 1b: The choice of base is critical. A strong, non-nucleophilic base like potassium tert-butoxide is often used to deprotonate the hydroxyl group for cyclization.[3] Ensure the base is anhydrous and added portion-wise to control the reaction rate.

  • Probable Cause 2: Intermolecular Polymerization. If the reaction concentration is too high, the activated diol can react with another molecule intermolecularly, leading to oligomers or polymers instead of the desired spirocycle.

  • Solution 2: Employ high-dilution principles. Add the diol and activating agent slowly and simultaneously to a solution of the base. This keeps the concentration of the reactive intermediate low, favoring the intramolecular cyclization pathway.

  • Probable Cause 3: Steric Hindrance. The formation of a four-membered oxetane ring is energetically challenging due to ring strain.[7] The bulky protecting group on the piperidine nitrogen can sterically hinder the cyclization.

  • Solution 3: While difficult to change mid-synthesis, this is a key consideration during route design. A less bulky protecting group might be beneficial if yields are consistently low.

Troubleshooting_Oxetane_Formation Start Low Yield in Oxetane Formation Cause1 Cause: Ineffective Leaving Group (LG) Start->Cause1 Cause2 Cause: Intermolecular Polymerization Start->Cause2 Cause3 Cause: Steric Hindrance Start->Cause3 Sol1 Solution: - Use fresh MsCl/TsCl - Slow addition (syringe pump) - Use strong, dry base (t-BuOK) Cause1->Sol1 Address LG efficacy Sol2 Solution: - Employ high dilution - Slow, simultaneous addition of reagents to base Cause2->Sol2 Favor intramolecular path Sol3 Solution: - Re-evaluate N-protecting group in synthetic design Cause3->Sol3 Optimize sterics

Caption: Troubleshooting flowchart for low-yield oxetane ring formation.

Q5: The reduction of my diester precursor with LiAlH₄ is messy and the yield of the diol is poor.

A5: Reduction of diesters at a sterically hindered carbon can be challenging.

  • Probable Cause 1: Incomplete Reduction. The bulky groups adjacent to the esters may require more forceful conditions for complete reduction.

  • Solution 1: Ensure you are using a sufficient excess of LiAlH₄ (typically 2-3 equivalents per ester group). The reaction may also require elevated temperatures (reflux in THF) and longer reaction times.[4] Monitor the reaction by TLC or LC-MS until all starting material and mono-reduced intermediates are consumed.

  • Probable Cause 2: Difficult Workup/Quenching. The workup of LiAlH₄ reactions is notorious for forming gelatinous aluminum salt precipitates that can trap the product, significantly reducing isolated yield.

  • Solution 2: A Fieser workup is highly recommended. After cooling the reaction to 0°C, slowly and carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts. Stirring vigorously for 30-60 minutes after the additions is crucial.

Q6: I am struggling with the final deprotection step. The tosyl group won't come off, or the oxetane ring is opening.

A6: This highlights the critical importance of protecting group strategy.

  • Probable Cause 1: Harsh Deprotection Conditions. Removal of a tosyl (Ts) group often requires harsh conditions (e.g., HBr in acetic acid, or sodium in liquid ammonia) that are not compatible with the acid-sensitive oxetane ring, which can undergo ring-opening.

  • Solution 1: If you are committed to a tosyl-protected intermediate, milder reductive cleavage methods using reagents like samarium iodide or magnesium in methanol can be attempted, but success is not guaranteed. The most robust solution is to re-design the synthesis to use a protecting group that is removed under orthogonal conditions.

  • Probable Cause 2: Incompatible Protecting Group. This is a design flaw.

  • Solution 2 (Recommended): Use a benzyl (Bn) or a carbamate-based (e.g., Boc, Cbz) protecting group. A benzyl group can be cleanly removed via catalytic hydrogenation (e.g., H₂, Pd/C), which is typically mild and will not affect the spirocycle. A Boc group can be removed with acid (e.g., TFA in DCM), but care must be taken to control the conditions to avoid oxetane degradation.

Section 4: Experimental Protocol

This section provides a representative protocol based on the "Oxetane Ring Formation Strategy," adapted from literature procedures for analogous systems.[3]

Synthesis of 2-Oxa-5-azaspiro[3.5]nonane (from Diethyl 1-tosylpiperidine-4,4-dicarboxylate)

Step 1: Reduction to Diol 4

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄) (5.7 g, 150 mmol) in anhydrous THF (250 mL) under a nitrogen atmosphere at 0°C, add a solution of diethyl 1-tosylpiperidine-4,4-dicarboxylate (19.9 g, 50 mmol) in anhydrous THF (100 mL) dropwise over 1 hour.

  • Allow the mixture to warm to room temperature and then heat to reflux for 12 hours.

  • Monitor the reaction by TLC (e.g., 1:1 Ethyl Acetate:Hexanes) to confirm the consumption of the starting material.

  • Cool the reaction to 0°C in an ice bath.

  • Carefully quench the reaction by the sequential, dropwise addition of water (5.7 mL), 15% aqueous NaOH (5.7 mL), and finally water (17.1 mL).

  • Allow the mixture to warm to room temperature and stir vigorously for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and Ethyl Acetate.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude diol, which can be used in the next step without further purification.

Step 2: One-Pot Mesylation and Cyclization to Protected Spirocycle 5

  • Dissolve the crude diol from the previous step (approx. 50 mmol) in anhydrous THF (500 mL) and cool to 0°C under a nitrogen atmosphere.

  • In a separate flask, prepare a solution of methanesulfonyl chloride (MsCl) (8.5 g, 74 mmol) in anhydrous THF (100 mL).

  • Add the MsCl solution to the diol solution via syringe pump over 4 hours.

  • Simultaneously, add solid potassium tert-butoxide (16.8 g, 150 mmol) in small portions over the 4-hour period.

  • After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution (100 mL).

  • Extract the aqueous layer with Ethyl Acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 7-tosyl-2-oxa-5-azaspiro[3.5]nonane.

Step 3: Deprotection Note: This step is hypothetical for the target molecule but is based on standard procedures. If using a tosyl group, harsh conditions are needed. A benzyl group is recommended for easier removal.

  • If using a Benzyl protecting group: Dissolve the protected spirocycle in ethanol or methanol. Add 10 mol% Pd/C catalyst.

  • Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) until TLC/LC-MS indicates complete deprotection.

  • Filter the reaction mixture through Celite® to remove the catalyst and concentrate the filtrate to obtain the final product.

Section 5: Characterization Data

For successful synthesis, the final product should be characterized thoroughly. Below are the expected properties for 2-Oxa-5-azaspiro[3.5]nonane.

PropertyValueSource
CAS Number 1046153-04-1[1][6]
Molecular Formula C₇H₁₃NO[6]
Molecular Weight 127.18 g/mol [1][6]
Monoisotopic Mass 127.099714038 Da[6]
InChIKey FNTBEHJVXDDFRG-UHFFFAOYSA-N[1][6]
SMILES C1CCNC2(C1)COC2[6]
Appearance (Typically) A solid or oil-
¹H NMR (CDCl₃) Expect signals for piperidine CH₂ protons (approx. 1.8-3.0 ppm) and oxetane CH₂ protons (approx. 4.5 ppm).[3][3]
¹³C NMR (CDCl₃) Expect signals for piperidine carbons (approx. 35-50 ppm), the spiro-carbon (approx. 38 ppm), and the oxetane carbons (approx. 82 ppm).[3][3]
Safety Warning: Harmful if swallowed. May cause an allergic skin reaction.[6][6]

References

  • ResearchGate. (n.d.). Densely functionalised spirocyclic oxetane-piperidine scaffolds for drug discovery. Request PDF. Retrieved from [Link]

  • Wessjohann, L. A., et al. (2024). Gold-catalyzed synthesis of small-sized carbo- and heterocyclic compounds: A review. Heterocyclic Communications. Retrieved from [Link]

  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Google Patents. (n.d.). Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane.
  • Burkhard, J. A., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8479-8486. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. National Center for Biotechnology Information. Retrieved from [Link]

  • Stepan, A. F., et al. (2012). Oxa-spirocycles: synthesis, properties and applications. MedChemComm, 3, 57-75. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Oxa-5-azaspiro[3.5]nonane Synthesis

Welcome to the technical support center for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with or planning t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Oxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working with or planning to synthesize this valuable spirocyclic scaffold. As a key building block in modern drug discovery, 2-Oxa-5-azaspiro[3.5]nonane offers a unique three-dimensional architecture by combining a rigid oxetane ring with a versatile piperidine motif.[1] This sp3-rich structure is highly desirable for improving the physicochemical properties of drug candidates, such as metabolic stability and aqueous solubility, while potentially increasing target affinity and potency by restricting conformational freedom.[1]

This document moves beyond a simple protocol, providing in-depth troubleshooting advice and answers to frequently asked questions based on established principles of heterocyclic and spirocyclic chemistry. Our goal is to empower you to overcome common synthetic challenges and successfully optimize your reaction conditions.

Proposed Synthetic Strategy: A Double Intramolecular Cyclization Approach

The construction of the 2-Oxa-5-azaspiro[3.5]nonane core requires the precise formation of two rings around a central quaternary carbon. A robust and logical approach involves a sequential or one-pot double intramolecular cyclization (double displacement) from a carefully designed acyclic precursor. This strategy is analogous to methods used for constructing similar spirocyclic systems.[1][2]

The proposed synthesis begins with a commercially available or readily synthesized oxetane-containing diol, which is converted to a di-halide or di-tosylate. This activated intermediate then reacts with a primary amine (e.g., benzylamine, serving as a protected nitrogen source) to undergo a double N-alkylation, forming the piperidine ring. The final deprotection step yields the target spirocycle.

Synthetic_Pathway cluster_0 Step 1: Activation cluster_1 Step 2: Spirocyclization cluster_2 Step 3: Deprotection A 3,3-bis(hydroxymethyl)oxetane B 3,3-bis(bromomethyl)oxetane A->B PBr3 or CBr4/PPh3 DCM C N-benzyl-2-oxa-5-azaspiro[3.5]nonane B->C Benzylamine (BnNH2) K2CO3, MeCN, Reflux D 2-Oxa-5-azaspiro[3.5]nonane C->D H2, Pd/C MeOH Troubleshooting_Workflow Start Problem: Low Yield of Spirocycle Check_SM LC-MS: Is Starting Dihalide Consumed? Start->Check_SM SM_Consumed Yes Check_SM->SM_Consumed Yes SM_Not_Consumed No Check_SM->SM_Not_Consumed No Check_Intermediates LC-MS: Is Mono-alkylated Intermediate Present? SM_Consumed->Check_Intermediates Increase_Reactivity Increase Reactivity: 1. Increase Temp (use DMF) 2. Add NaI (cat.) 3. Use Tosylate/Mesylate SM_Not_Consumed->Increase_Reactivity Intermediate_Present Yes Check_Intermediates->Intermediate_Present Yes No_Product No, only baseline or polymer Check_Intermediates->No_Product No Push_Second_Cyclization Push Second Cyclization: 1. Increase Temperature 2. Prolong Reaction Time (24-48h) Intermediate_Present->Push_Second_Cyclization Favor_Intra Favor Intramolecular Rxn: 1. Use High Dilution (Syringe Pump Addition) 2. Use Stronger Base (Cs2CO3) No_Product->Favor_Intra Success Problem Solved Increase_Reactivity->Success Favor_Intra->Success Push_Second_Cyclization->Success

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-Oxa-5-azaspiro[3.5]nonane Derivatives

Welcome to the technical support center for the purification of 2-Oxa-5-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-dep...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Oxa-5-azaspiro[3.5]nonane derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common purification challenges encountered during the synthesis of these valuable spirocyclic scaffolds. The unique three-dimensional structure of these compounds, while beneficial for drug design, can present specific hurdles in achieving high purity.[1][2] This resource combines established methodologies with troubleshooting insights to streamline your purification workflows.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing not just solutions but also the scientific reasoning behind them.

Question 1: My crude reaction mixture shows multiple spots on TLC, and I'm struggling to get clean separation with standard column chromatography. What should I do?

Answer:

This is a common challenge, often arising from a combination of unreacted starting materials, reaction byproducts, and potential degradation of the spirocyclic core. A systematic approach to optimizing your chromatographic separation is key.

Underlying Causes:

  • Poor Solvent System Selection: The polarity of your mobile phase may not be optimal to resolve compounds with similar retention factors (Rf).

  • Silica Gel Activity: The activity of your silica gel can affect separation, especially for basic compounds like amines.

  • Compound Streaking: The basic nitrogen in the piperidine ring of the 2-Oxa-5-azaspiro[3.5]nonane core can interact strongly with the acidic silica gel, leading to tailing or streaking of the spot on the TLC plate and poor separation on the column.

Step-by-Step Troubleshooting Protocol:

  • Systematic TLC Solvent Screen:

    • Begin with a standard eluent system like petroleum ether/ethyl acetate and observe the separation.

    • If resolution is poor, systematically vary the polarity. For more polar compounds, consider switching to a dichloromethane/methanol system.

    • To counteract the basicity of the amine and reduce tailing, add a small amount of a basic modifier to your eluent system. A common choice is 0.5-1% triethylamine (Et₃N) or ammonia in methanol.

  • Optimize Stationary Phase:

    • If streaking persists even with a basic modifier, consider using a different stationary phase. Neutral alumina can be a good alternative to silica gel for the purification of basic compounds.[3]

    • For very polar derivatives, reversed-phase chromatography (C18 silica) with a mobile phase of water/acetonitrile or water/methanol (often with a modifier like formic acid or TFA for acidic compounds, or ammonium hydroxide for basic compounds) can be effective.[4]

  • Employ Gradient Elution:

    • For complex mixtures with compounds of widely differing polarities, a gradient elution during column chromatography is highly recommended. Start with a low polarity mobile phase and gradually increase the polarity. For example, in a petroleum ether/ethyl acetate system, you could start with 100% petroleum ether and gradually increase the ethyl acetate concentration.[2][5]

Question 2: My NMR analysis indicates the presence of diastereomers. What is the most effective way to separate them?

Answer:

The separation of diastereomers is a frequent challenge due to their similar physical properties. While standard silica gel chromatography can sometimes be successful, more specialized techniques are often required.

Methodology Selection:

  • High-Performance Liquid Chromatography (HPLC): This is often the most effective method for separating diastereomers.[6]

    • Normal Phase HPLC: Utilize a chiral stationary phase (CSP) if enantiomers are present, or a standard silica or diol column for diastereomers. A mobile phase of hexane/isopropanol or hexane/ethanol is common.

    • Reversed-Phase HPLC: A C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point. The addition of buffers can improve peak shape and resolution.

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent alternative to HPLC for chiral and achiral separations. It often provides faster separations and uses less organic solvent.

  • Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization can be a cost-effective method for separation on a larger scale. This involves dissolving the mixture in a minimal amount of a suitable hot solvent and allowing it to cool slowly. The less soluble diastereomer will crystallize out first. This process may need to be repeated to achieve high diastereomeric excess.[7]

Workflow for Diastereomer Separation:

Caption: Decision workflow for separating diastereomers.

Question 3: My final product is an oil and difficult to handle. How can I obtain a stable, solid form?

Answer:

Converting an oily product to a solid salt is a standard and highly effective technique in medicinal chemistry. This not only improves handling but can also aid in purification, as the salt may be more crystalline and less soluble in certain solvents, allowing for precipitation or recrystallization.[8]

Common Salt Formation Strategies:

Salt TypeAcid UsedTypical SolventsAdvantages
Hydrochloride HCl (in ether, dioxane, or isopropanol)Diethyl ether, Methanol, IsopropanolOften forms highly crystalline solids.
Oxalate Oxalic acidEthanol, Methanol, AcetoneFrequently used to obtain stable, crystalline salts.[5][8]
Mesylate Methanesulfonic acidIsopropanol, Ethyl acetateGood crystallinity and often improved aqueous solubility.
Tosylate p-Toluenesulfonic acidAcetone, Ethyl acetateCan be useful for compounds that don't form other crystalline salts.

Step-by-Step Protocol for Salt Formation:

  • Dissolve the Free Base: Dissolve your purified oily product (the free base) in a suitable anhydrous solvent (e.g., diethyl ether, ethyl acetate, or methanol).

  • Add the Acid: Slowly add a solution of the chosen acid (e.g., 1.1 equivalents of oxalic acid in ethanol or a solution of HCl in diethyl ether) to the stirred solution of your compound.

  • Induce Precipitation/Crystallization: The salt may precipitate immediately. If not, you can induce precipitation by cooling the solution, adding a less polar co-solvent (like hexane), or scratching the inside of the flask with a glass rod.

  • Isolate and Dry: Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose starting conditions for column chromatography of 2-Oxa-5-azaspiro[3.5]nonane derivatives?

For a starting point, a slurry of silica gel in petroleum ether or hexane packed into a column, followed by elution with a gradient of ethyl acetate in petroleum ether (e.g., 0% to 50% ethyl acetate) is a robust choice.[2] Remember to add 0.5-1% triethylamine to the eluent to prevent streaking.

Q2: How can I confirm the purity of my final compound?

A combination of techniques is recommended for confirming purity:

  • ¹H and ¹³C NMR: Should show the expected signals with correct integrations and no significant impurity peaks.[2]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Provides both the purity profile (from the LC trace) and mass confirmation of your target compound.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition of your molecule.[2]

  • Melting Point: A sharp melting point range for a crystalline solid is a good indicator of high purity.

Q3: Is it possible to separate enantiomers of a chiral 2-Oxa-5-azaspiro[3.5]nonane derivative?

Yes, enantiomeric separation is achievable, typically using chiral chromatography.[9][10]

  • Chiral HPLC or SFC: This is the most common and reliable method. It requires screening different chiral stationary phases (CSPs) and mobile phases to find optimal separation conditions.[10][11] Common CSPs are based on derivatized cellulose, amylose, or cyclodextrins.[11][12]

Q4: I am having trouble getting my compound to crystallize. What can I try?

Crystallization can be challenging. Here are some techniques to try:

  • Solvent Screening: Test a wide range of solvents and solvent mixtures (e.g., ethyl acetate/hexane, dichloromethane/pentane, methanol/water).

  • Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.

  • Vapor Diffusion: Dissolve your compound in a small amount of a solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent will slowly diffuse into the inner vial, reducing the solubility of your compound and promoting crystallization.[13]

  • Seeding: If you have a few crystals, you can add them to a saturated solution to induce further crystallization.[13]

Purification Strategy Overview:

Caption: General purification workflow for 2-Oxa-5-azaspiro[3.5]nonane derivatives.

References

Optimization

Technical Support Center: By-product Formation in 2-Oxa-5-azaspiro[3.5]nonane Reactions

Welcome to the technical support center for the synthesis and application of 2-Oxa-5-azaspiro[3.5]nonane. This unique spirocyclic scaffold, featuring a fused oxetane and piperidine ring, is a valuable building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2-Oxa-5-azaspiro[3.5]nonane. This unique spirocyclic scaffold, featuring a fused oxetane and piperidine ring, is a valuable building block in modern drug discovery due to its rigid, three-dimensional structure that can enhance the physicochemical properties of drug candidates.[1] However, the construction of this sterically demanding spirocenter can be challenging and may lead to the formation of undesired by-products. This guide provides troubleshooting advice and answers to frequently asked questions to help you optimize your reactions and minimize by-product formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the synthesis of 2-Oxa-5-azaspiro[3.5]nonane?

A1: The formation of by-products is highly dependent on the synthetic route employed. However, common undesired products often arise from intermolecular reactions, rearrangements, and incomplete cyclization.

  • Intermolecular Coupling Products: Instead of the desired intramolecular cyclization to form the spirocycle, starting materials or intermediates can react with each other, leading to dimers or polymers. This is particularly prevalent at high concentrations.

  • Ring-Opened Products: The strained oxetane ring can be susceptible to nucleophilic attack, leading to ring-opening. This can be initiated by reagents, solvents, or even the amine functionality of another molecule if not properly managed.

  • Elimination Products: Under certain conditions, particularly with the use of strong bases or high temperatures, elimination reactions can compete with the desired cyclization, leading to unsaturated products.[2]

  • Isomeric Spirocycles: Depending on the precursors and reaction conditions, the formation of isomeric spirocycles, such as 2-oxa-7-azaspiro[3.5]nonane, could be possible if the cyclization strategy is not well-controlled.[1]

Q2: My reaction is producing a significant amount of a higher molecular weight species, likely a dimer. How can I favor the intramolecular cyclization?

A2: The formation of intermolecular by-products is a classic challenge in cyclization reactions. To favor the desired intramolecular pathway, the principle of high dilution is key.

Troubleshooting Steps:

  • High-Dilution Conditions: Perform the reaction at a much lower concentration (e.g., 0.01-0.05 M). This statistically favors the intramolecular reaction, where the reactive ends of the same molecule find each other, over the intermolecular reaction between two different molecules.

  • Slow Addition: Instead of adding the reagents all at once, use a syringe pump to slowly add the substrate to the reaction mixture over an extended period (e.g., several hours). This maintains a low instantaneous concentration of the reactive species.

  • Solvent Choice: The choice of solvent can influence the conformation of the precursor and the stability of the transition state.[2] For cyclizations, non-polar or moderately polar, non-coordinating solvents are often preferred as they can promote the pre-cyclization conformation.

Q3: I'm observing a by-product that appears to be a result of the oxetane ring opening. What reaction conditions can I modify to prevent this?

A3: The oxetane ring, while a valuable motif for improving properties like metabolic stability and solubility, can be labile under certain conditions.[1]

Preventative Measures:

  • Control of pH: Avoid strongly acidic or basic conditions if your substrate has sensitive functional groups. If an acid or base is required, use a milder reagent or a buffered system.

  • Nucleophile Management: If the reaction involves external nucleophiles, consider their strength and concentration. A highly reactive nucleophile is more likely to attack the oxetane ring. Protecting groups on the piperidine nitrogen can also modulate its nucleophilicity.

  • Temperature Control: High reaction temperatures can provide the activation energy for undesired ring-opening pathways. Running the reaction at the lowest effective temperature is advisable.

Q4: My desired 2-Oxa-5-azaspiro[3.5]nonane product is formed, but it's contaminated with an elimination by-product. What is the likely cause and solution?

A4: Elimination reactions are often promoted by strong bases and high temperatures. The specific base used and the nature of any leaving groups in your precursor are critical factors.

Optimization Strategies:

  • Base Selection: Switch to a bulkier, non-nucleophilic base (e.g., DBU, proton sponge) if a strong base is required for deprotonation. If a milder base is sufficient, options like potassium carbonate or triethylamine could be explored.[3]

  • Leaving Group Modification: If your synthesis involves a nucleophilic substitution to form one of the rings, the choice of leaving group is important. A better leaving group might accelerate the desired SN2 reaction over the competing E2 elimination.

  • Temperature Reduction: As with ring-opening, lowering the reaction temperature can significantly disfavor the elimination pathway, which often has a higher activation energy than the desired substitution or cyclization.

Troubleshooting Guides

Issue 1: Low Overall Yield and a Complex Mixture of Products

This often indicates that multiple side reactions are occurring at comparable rates to the desired reaction. A systematic approach is needed to identify and suppress the major competing pathways.

Diagnostic Workflow:

  • Analyze the By-products: Use techniques like LC-MS and NMR to identify the structures of the major by-products. This will provide crucial clues about the undesired reaction pathways.

  • Re-evaluate the Reaction Mechanism: With the by-product structures in mind, reconsider the reaction mechanism. Are there alternative protonation states, reactive intermediates, or conformational isomers that could lead to these side reactions?

  • Systematic Variation of Parameters: Modify one reaction parameter at a time to observe its effect on the product distribution. A Design of Experiments (DoE) approach can be highly effective here.

Parameter Optimization Table:

ParameterInitial ConditionSuggested ModificationsRationale
Concentration 0.1 M0.01 M, 0.005 MFavors intramolecular cyclization.
Temperature 80 °CRoom Temp, 0 °C, -20 °CReduces rates of side reactions with higher activation energies.
Base NaHK₂CO₃, Cs₂CO₃, DBUModulates basicity and nucleophilicity to disfavor elimination or other base-catalyzed side reactions.
Solvent THFDichloromethane, Toluene, AcetonitrileSolvents can influence reaction pathways by stabilizing or destabilizing intermediates.[2]
Issue 2: Incomplete Reaction or Stalling

If the reaction is clean but does not go to completion, the issue may lie with reagent stoichiometry, catalyst activity, or reaction energetics.

Troubleshooting Protocol:

  • Verify Reagent Quality and Stoichiometry: Ensure all reagents are pure and dry, especially if moisture-sensitive reagents like organometallics or strong bases are used. Accurately check the stoichiometry.

  • Catalyst Deactivation: If a catalyst is used, it may be deactivating over time. Consider adding the catalyst in portions or using a more robust catalyst system.

  • Increase Reaction Time/Temperature: If the reaction is clean but slow, cautiously increasing the reaction time or temperature may be warranted. Monitor for the appearance of by-products.

Visualizing Reaction Pathways

The following diagram illustrates a generalized decision-making workflow for troubleshooting by-product formation in spirocycle synthesis.

troubleshooting_workflow cluster_pathways Analyze Undesired Pathway cluster_solutions Implement Solutions start Low Yield / By-product Formation identify Identify By-product Structures (LC-MS, NMR) start->identify intermolecular Intermolecular Reaction (e.g., Dimer) identify->intermolecular High MW rearrangement Rearrangement / Ring Opening identify->rearrangement Isomer / Ring-Opened elimination Elimination identify->elimination Unsaturated Product high_dilution High Dilution / Slow Addition intermolecular->high_dilution temp_ph Adjust Temperature / pH rearrangement->temp_ph base_solvent Change Base / Solvent elimination->base_solvent optimize optimize high_dilution->optimize Re-run & Analyze temp_ph->optimize base_solvent->optimize

Sources

Troubleshooting

Technical Support Center: A Troubleshooting Guide for the Functionalization of 2-Oxa-5-azaspiro[3.5]nonane

Welcome to the technical support center for the application and functionalization of 2-Oxa-5-azaspiro[3.5]nonane. As a Senior Application Scientist, I understand that working with novel spirocyclic scaffolds can present...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the application and functionalization of 2-Oxa-5-azaspiro[3.5]nonane. As a Senior Application Scientist, I understand that working with novel spirocyclic scaffolds can present unique challenges. This guide is designed to provide you with in-depth, field-proven insights to help you navigate common experimental hurdles and achieve your desired synthetic outcomes. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring each protocol is a self-validating system.

Frequently Asked Questions (FAQs)

Q1: Why is my N-functionalization reaction of 2-Oxa-5-azaspiro[3.5]nonane proceeding with low yield?

A1: Low yields in the N-functionalization of 2-Oxa-5-azaspiro[3.5]nonane can stem from several factors. The secondary amine in this spirocycle is sterically hindered, which can reduce its reactivity compared to simpler secondary amines. Additionally, the choice of base, solvent, and reaction temperature is critical. For instance, in acylation reactions, an inappropriate base may be too weak to deprotonate the amine effectively or may react with your electrophile. For alkylations, the reaction may be sluggish, requiring higher temperatures, which can lead to side reactions if not carefully controlled.

Q2: I am observing the formation of unexpected byproducts. What could be the cause?

A2: The formation of byproducts often points to issues with reaction selectivity or stability. The oxetane ring in 2-Oxa-5-azaspiro[3.5]nonane can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opening. For example, using a very strong base in an attempt to deprotonate the amine could instead catalyze the decomposition of the scaffold. Similarly, in reactions involving heating, thermal degradation can occur. Careful analysis of byproducts by LC-MS and NMR is essential for diagnosing the specific side reaction at play.

Q3: Can I use standard reaction conditions for N-acylation with this scaffold?

A3: While standard conditions, such as using an acid chloride with a tertiary amine base like triethylamine (TEA) in a solvent like dichloromethane (DCM), can be a good starting point, they often require optimization for 2-Oxa-5-azaspiro[3.5]nonane. Due to its steric bulk, you may find that longer reaction times, a slight excess of the acylating agent, or a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is necessary to drive the reaction to completion.

Troubleshooting Guide 1: N-Acylation & N-Sulfonylation

The introduction of an amide or sulfonamide bond is a cornerstone of medicinal chemistry. However, the reduced nucleophilicity of the nitrogen in 2-Oxa-5-azaspiro[3.5]nonane can make this transformation challenging.

Problem: Incomplete Conversion or Stalled Reaction

If you observe a significant amount of starting material remaining after a prolonged reaction time, consider the following troubleshooting workflow:

A Stalled N-Acylation Reaction B Verify Reagent Quality (Acyl chloride / Sulfonyl chloride) A->B First Check C Increase Reaction Temperature B->C Reagents OK D Screen Alternative Bases C->D No Improvement G Degradation Observed? C->G Monitor by TLC/LCMS E Consider a Coupling Agent D->E Still Stalled I Switch to Non-Nucleophilic Base (e.g., DIPEA, Proton-Sponge) D->I Rationale: Steric hindrance J Use HATU or T3P with Carboxylic Acid E->J Switch Strategy F Successful Conversion G->F No, Reaction Progresses H Revert to Lower Temp. Increase Reaction Time G->H Yes I->F Success J->F Success

Caption: Troubleshooting workflow for stalled N-acylation reactions.

Root Cause Analysis and Solutions
Potential Cause Explanation Suggested Solution
Insufficient Base Strength/Steric Hindrance Common bases like triethylamine may be too sterically hindered to effectively deprotonate the nitrogen atom adjacent to the spirocenter.Switch to a stronger, more sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine.
Low Reactivity of Electrophile Anhydrides or less reactive acid chlorides may not be potent enough to overcome the steric hindrance of the amine.Move from the corresponding carboxylic acid/coupling agent to a more reactive acid chloride. If using an acid chloride, ensure it is fresh and has not been hydrolyzed.
Poor Solvent Choice The reaction may be sluggish in solvents where the starting materials have poor solubility.Screen alternative solvents. Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) can often improve reaction rates.
Optimized Protocol: N-Acylation using HATU

When acid chlorides are unstable or unavailable, using a coupling agent with the corresponding carboxylic acid is a robust alternative.

  • Dissolve 2-Oxa-5-azaspiro[3.5]nonane (1.0 eq) and the desired carboxylic acid (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Add HATU (1.2 eq) portion-wise to the reaction mixture.

  • Monitor the reaction progress by LC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Troubleshooting Guide 2: N-Alkylation (Reductive Amination)

Reductive amination is a powerful method for N-alkylation, but it can be prone to the formation of iminium intermediates that may be slow to reduce.

Problem: Low Yield and/or Formation of Aldehyde/Ketone Adducts

Observing low yields of the desired alkylated product, often accompanied by the presence of a stable iminium ion or unreacted starting materials, is a common issue.

A Low Yield in Reductive Amination B Analyze Reaction Mixture (LCMS/NMR) A->B C Iminium Intermediate Observed? B->C D Unreacted Starting Material? B->D E Switch to a Stronger Reducing Agent C->E Yes F Optimize Reaction pH D->F Yes H e.g., NaBH(OAc)₃ to NaBH₃CN E->H I Add Acetic Acid (catalytic) to facilitate iminium formation F->I G Successful Alkylation H->G I->G

Optimization

"stability issues of 2-Oxa-5-azaspiro[3.5]nonane under acidic/basic conditions"

Introduction Welcome to the technical support guide for 2-Oxa-5-azaspiro[3.5]nonane. This spirocyclic scaffold is of growing interest in medicinal chemistry, valued for its rigid, three-dimensional structure that allows...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 2-Oxa-5-azaspiro[3.5]nonane. This spirocyclic scaffold is of growing interest in medicinal chemistry, valued for its rigid, three-dimensional structure that allows for precise vectoral placement of substituents in chemical space.[1][2] The fusion of a strained oxetane ring with a piperidine ring creates a unique molecular architecture that can beneficially influence properties like solubility and metabolic stability.[3][4]

However, the inherent ring strain of the four-membered oxetane moiety introduces specific chemical liabilities that are critical for researchers to understand, particularly during synthesis, purification, formulation, and storage.[5][6] This guide provides in-depth, practical answers to common questions and troubleshooting scenarios regarding the stability of 2-Oxa-5-azaspiro[3.5]nonane under acidic and basic conditions, based on established principles of heterocyclic chemistry.

Core Concepts: Understanding the Structural Liabilities

The stability of 2-Oxa-5-azaspiro[3.5]nonane is primarily dictated by its two constituent rings: the high-energy, strained oxetane and the relatively stable piperidine.

  • Under Acidic Conditions: The oxetane ring is the primary site of vulnerability. The ring strain energy of an oxetane is approximately 106 kJ/mol, making it susceptible to acid-catalyzed ring-opening reactions.[6] Protonation of the oxetane oxygen atom activates the ring for nucleophilic attack by water, alcohols, or other nucleophiles present in the medium. This process alleviates the ring strain and is often the predominant degradation pathway.[3] The piperidine nitrogen, being a secondary amine, will also be protonated at low pH, but the ring itself is generally stable.

  • Under Basic Conditions: The scaffold is predicted to be significantly more stable. The oxetane ring is generally resistant to cleavage by bases, unless adjacent to activating groups.[6][7] The secondary amine on the piperidine ring will be deprotonated and can act as a nucleophile, but it is unlikely to trigger degradation of the core structure under typical basic conditions (e.g., aqueous NaOH or KOH).

Below is a diagram illustrating the principal degradation mechanism under acidic conditions.

cluster_acid Acid-Catalyzed Degradation Pathway Start 2-Oxa-5-azaspiro[3.5]nonane Protonated Protonated Oxetane Intermediate Start->Protonated + H⁺ (Acid) Reversible Product Ring-Opened Product (1,3-Diol Derivative) Protonated->Product + H₂O (Nucleophilic Attack) Irreversible Ring-Opening

Caption: Predicted acid-catalyzed hydrolytic degradation of 2-Oxa-5-azaspiro[3.5]nonane.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-Oxa-5-azaspiro[3.5]nonane under acidic conditions?

A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the oxetane ring.[3][6] The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of a solvent molecule (like water) at one of the oxetane carbons. This results in the opening of the four-membered ring to form a piperidine structure bearing a 1,3-diol functionality. This pathway is driven by the relief of the significant ring strain inherent to the oxetane.[5]

Q2: How stable is 2-Oxa-5-azaspiro[3.5]nonane under basic conditions?

A2: The 2-Oxa-5-azaspiro[3.5]nonane scaffold is expected to be largely stable under common basic conditions (e.g., 0.1 M to 1 M NaOH or KOH at room or moderately elevated temperatures).[7][8] Unlike epoxides, oxetane rings do not readily open via direct nucleophilic attack by hydroxide. Therefore, degradation via hydrolysis is not a significant concern. The piperidine nitrogen will be in its free base form and poses no inherent instability to the ring system.

Q3: I'm observing a new, more polar spot on my TLC/peak in my HPLC after acidic workup or storage in an acidic solvent. What could it be?

A3: This is a classic sign of the acid-catalyzed ring-opening described in Q1. The resulting product, containing two new hydroxyl groups from the opened oxetane ring, will be significantly more polar than the parent spirocycle. This increased polarity leads to a shorter retention time in reverse-phase HPLC and a lower Rf value on normal-phase TLC. We strongly recommend co-analysis with LC-MS to confirm if the molecular weight of the new peak corresponds to the parent compound plus one molecule of water (+18 Da).

Q4: My compound appears completely stable under my initial stress conditions (e.g., 0.1 M HCl, RT, 24h). What should I do to properly assess its stability?

A4: If no degradation is observed, you should incrementally increase the severity of the stress conditions as recommended by ICH guidelines for forced degradation studies.[9][10] A logical progression would be:

  • Increase Temperature: Raise the temperature in increments, for example, to 40°C, then 60°C, while maintaining the acid concentration and time.

  • Increase Acid Concentration: If temperature elevation is insufficient, increase the acid concentration (e.g., from 0.1 M to 1 M HCl).[11]

  • Extend Duration: The study can be extended beyond 24 hours, with samples taken at intermediate time points (e.g., 48h, 72h).[11] The goal is to find conditions that produce a modest amount of degradation (typically 5-20%) to establish the degradation profile without completely consuming the parent compound.[11]

Q5: The degradation under acidic conditions is too rapid, and my parent compound is gone in minutes. How can I slow it down to study the pathway?

A5: Extensive degradation can obscure the primary pathway by promoting the formation of secondary degradants.[12] To achieve controlled degradation, you must reduce the severity of the stress conditions. Try the following in sequence:

  • Lower the Temperature: Perform the experiment at 0°C or even sub-ambient temperatures.

  • Reduce Acid Concentration: Use a much weaker acid concentration, such as 0.01 M or 0.001 M HCl.

  • Shorten Exposure Time: Sample at very early time points (e.g., 5, 15, 30 minutes).

  • Use a Weaker Acid: Consider using a buffered acidic solution (e.g., a pH 4-5 acetate buffer) instead of a strong mineral acid.

Troubleshooting Guide & Experimental Protocols

This section provides detailed protocols for assessing stability and a workflow diagram for a typical forced degradation study.

Predicted Stability Summary

The following table summarizes the predicted stability of 2-Oxa-5-azaspiro[3.5]nonane under standard forced degradation conditions. This is based on the known reactivity of oxetanes and piperidines.

ConditionTemperaturePredicted DegradationLikely Major Degradant(s)
0.1 M HCl (Aqueous)25°CLow to ModerateRing-opened 1,3-diol derivative
1.0 M HCl (Aqueous)60°CHigh to CompleteRing-opened 1,3-diol derivative and potential side products
0.1 M NaOH (Aqueous)60°CNegligible (<2%)None expected
1.0 M NaOH (Aqueous)80°CVery LowNone expected
Experimental Workflow for Forced Degradation

The following diagram outlines the standard workflow for conducting and analyzing a forced degradation study.

A Prepare Stock Solution (1 mg/mL in MeCN or H₂O) B Aliquot into Vials: 1. Acid (e.g., 0.1M HCl) 2. Base (e.g., 0.1M NaOH) 3. Control (Solvent) A->B C Incubate at Desired Temp (e.g., 60°C) B->C D Withdraw Aliquots at Time Points (0, 2, 4, 8, 24h) C->D E Quench Reaction (Neutralize Acid/Base) D->E F Analyze by HPLC-UV/MS E->F G Degradation > 20%? F->G H Use Milder Conditions (↓ Temp, ↓ Conc.) G->H Yes I Degradation < 5%? G->I No H->B Re-run J Use Harsher Conditions (↑ Temp, ↑ Conc.) I->J Yes K Characterize Degradants & Finalize Report I->K No (Target Met) J->B Re-run

Caption: A typical experimental workflow for a forced degradation study.

Protocol 1: Acidic Stress Testing

Objective: To evaluate the stability of 2-Oxa-5-azaspiro[3.5]nonane in an acidic medium and identify potential degradation products.

Materials:

  • 2-Oxa-5-azaspiro[3.5]nonane

  • Acetonitrile (HPLC grade) or Purified Water

  • 0.1 M Hydrochloric Acid

  • 0.1 M Sodium Hydroxide (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve the compound in acetonitrile or water to prepare a 1.0 mg/mL stock solution.

  • Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 M HCl to achieve a final drug concentration of 0.1 mg/mL. Prepare a control sample by adding 1.0 mL of stock to 9.0 mL of the solvent used for the stock solution.

  • Incubation: Cap the vials securely and place them in a temperature-controlled bath set to 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 200 µL) at specified time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quenching: Immediately neutralize each aliquot by adding an equivalent volume of 0.1 M NaOH to stop the degradation reaction.

  • Analysis: Dilute the neutralized sample if necessary and analyze by a validated stability-indicating HPLC-UV/MS method.

Protocol 2: Basic Stress Testing

Objective: To evaluate the stability of 2-Oxa-5-azaspiro[3.5]nonane in a basic medium.

Materials:

  • 2-Oxa-5-azaspiro[3.5]nonane

  • Acetonitrile (HPLC grade) or Purified Water

  • 0.1 M Sodium Hydroxide

  • 0.1 M Hydrochloric Acid (for neutralization)

  • Class A volumetric flasks and pipettes

  • HPLC vials

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution as described in Protocol 1.

  • Reaction Setup: In a clean vial, add 1.0 mL of the stock solution to 9.0 mL of 0.1 M NaOH. Prepare a control sample as in Protocol 1.

  • Incubation: Cap the vials and place them in a temperature-controlled bath at 60°C.

  • Time-Point Sampling: Withdraw aliquots (e.g., 200 µL) at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately neutralize each aliquot by adding an equivalent volume of 0.1 M HCl.

  • Analysis: Analyze by a validated stability-indicating HPLC-UV/MS method.

References

  • Regioselective ring opening reactions of azetidines. ResearchGate. [Link]

  • Wuts, P. G. M., & Bull, J. A. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(20), 12174–12231. [Link]

  • St. Denis, J. D., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(11), 1775–1781. [Link]

  • Hughes, D. L., et al. (2023). Brønsted acid catalysed synthesis of oxetane ethers and their stability. Organic & Biomolecular Chemistry, 21(27), 5588-5592. [Link]

  • Check, C. T., & Jamison, T. F. (2015). Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. The Journal of Organic Chemistry, 80(18), 9358–9364. [Link]

  • Mykhailiuk, P. K., et al. (2022). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [Link]

  • Grygorenko, O. O., et al. (2020). Unexpected Isomerization of Oxetane-Carboxylic Acids. The Journal of Organic Chemistry, 85(21), 14146–14153. [Link]

  • Ahmad, S., et al. (2016). Ring Opening Reactions of Oxetanes: Methodology Development and Synthetic Applications: A Review. ResearchGate. [Link]

  • Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes. Beilstein Journal of Organic Chemistry. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Alsante, K. M., et al. (2016). Forced Degradation Studies. MedCrave. [Link]

  • Forced Degradation Studies of Drospirenone: Isolation and Characterization of Degradation Products. Indian Journal of Pharmaceutical Education and Research. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. Journal of the American Chemical Society. [Link]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • 2-oxa-5-azaspiro[3.5]nonane (C7H13NO). PubChemLite. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. PubChem. [Link]

  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Synthesis of Spirocyclic Ethers by Enantioselective Copper-Catalyzed Carboetherification of Alkenols. PMC. [Link]

  • The formation and stability of spiro-compounds. Part IV. Ketones derived from open-chain and cyclic glutaric acids. Journal of the Chemical Society, Transactions. [Link]

  • 2-Oxa-5-azaspiro[3.5]nonane. MySkinRecipes. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]

  • 2-Oxa-7-azaspiro[3.5]nonane. PubChem. [Link]

  • Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. PMC. [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). National Library of Medicine. [Link]

  • Biodegradation of 2,4,5-trichlorophenoxyacetic acid (2,4,5-T) and analysis of the degradation products (3). ResearchGate. [Link]

  • Biodegradation of acetamiprid by Pigmentiphaga sp. D-2 and the degradation pathway. SpringerLink. [Link]

Sources

Troubleshooting

Technical Support Center: Protecting Group Strategies for 2-Oxa-5-azaspiro[3.5]nonane

Welcome to the technical support center for synthetic strategies involving 2-Oxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 2-Oxa-5-azaspiro[3.5]nonane. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their synthetic programs. Due to its unique steric and electronic properties, protecting the secondary amine at the 5-position requires careful consideration. This document provides in-depth, experience-driven answers to common challenges and questions encountered in the lab.

Section 1: Troubleshooting Guide

This section addresses specific problems that may arise during the protection or deprotection of the 2-Oxa-5-azaspiro[3.5]nonane core.

Issue 1: My Boc-protection reaction of 2-Oxa-5-azaspiro[3.5]nonane is sluggish and gives low yields. What's going wrong?

This is a common issue stemming from a combination of the steric hindrance around the nitrogen atom and the relatively low nucleophilicity of the secondary amine. Standard conditions that work for simpler amines may be insufficient here.

Root Cause Analysis:

  • Steric Hindrance: The spirocyclic nature of the scaffold shields the nitrogen, slowing its attack on the electrophilic carbonyl of di-tert-butyl dicarbonate (Boc₂O).

  • Insufficient Base: A non-nucleophilic organic base like triethylamine (TEA) may not be strong enough to adequately deprotonate the amine, reducing the concentration of the more nucleophilic free amine.

  • Poor Reagent Activity: The reaction of an amine with Boc₂O can be slow without a catalyst.[1]

Solutions & Optimization Protocol:

  • Choice of Base and Catalyst: The key is often to use a nucleophilic catalyst, such as 4-(Dimethylamino)pyridine (DMAP), which reacts with Boc₂O to form a highly reactive intermediate. However, with hindered amines, a strong, non-nucleophilic base may still be required.

  • Solvent Considerations: Aprotic polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are standard. For solubility issues, particularly with salt forms of the starting material, a co-solvent system may be beneficial.[2]

Optimized Boc-Protection Protocol:

  • Reagents:

    • 2-Oxa-5-azaspiro[3.5]nonane (1.0 equiv)

    • Di-tert-butyl dicarbonate (Boc₂O) (1.2 - 1.5 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 equiv)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Dissolve 2-Oxa-5-azaspiro[3.5]nonane in anhydrous DCM under an inert atmosphere (N₂ or Ar).

    • Add TEA or DIPEA and DMAP to the solution and stir for 5 minutes at room temperature.

    • Add Boc₂O to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. For sluggish reactions, gentle heating (e.g., to 40 °C) may be required.[3]

    • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Perform an aqueous work-up, extracting the product with DCM.

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Issue 2: I'm struggling to remove the Cbz group from my protected 2-Oxa-5-azaspiro[3.5]nonane via standard catalytic hydrogenation.

While catalytic hydrogenolysis (H₂, Pd/C) is the classic method for Cbz deprotection, it can be problematic for certain substrates.[4] Potential issues include catalyst poisoning, slow reaction rates, or incompatibility with other functional groups (e.g., alkenes, alkynes).

Root Cause Analysis:

  • Catalyst Inactivation: Trace impurities in the substrate or solvent can poison the palladium catalyst. The presence of sulfur-containing compounds is a notorious cause of catalyst deactivation.

  • Substrate Accessibility: The steric bulk of the spirocycle might hinder the substrate's access to the catalyst's active sites.

  • Safety/Equipment Limitations: Handling hydrogen gas can be a significant safety concern, especially on a larger scale.

Solutions & Alternative Protocol:

A highly effective and often safer alternative is Catalytic Transfer Hydrogenation .[5][6] This method uses a hydrogen donor in solution, avoiding the need for pressurized H₂ gas. Ammonium formate is a common and efficient hydrogen donor.[5][7]

Catalytic Transfer Hydrogenation Protocol for Cbz-Deprotection:

  • Reagents:

    • N-Cbz-2-Oxa-5-azaspiro[3.5]nonane (1.0 equiv)

    • Palladium on carbon (10% Pd/C, 5-10 mol%)

    • Ammonium formate (HCOONH₄) (3-5 equiv)

    • Methanol (MeOH) or Ethanol (EtOH)

  • Procedure:

    • Dissolve the Cbz-protected compound in MeOH or EtOH in a round-bottom flask.

    • Carefully add the 10% Pd/C catalyst.

    • Add the ammonium formate to the suspension.

    • Stir the mixture at room temperature or with gentle heating (40-50 °C). The reaction often evolves CO₂, indicating progress.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Concentrate the filtrate under reduced pressure.

    • Perform a standard aqueous work-up to remove residual salts and purify the product as needed.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader, strategic questions about protecting group selection and experimental design.

FAQ 1: Which protecting group (Boc, Cbz, or Fmoc) is the best choice for 2-Oxa-5-azaspiro[3.5]nonane in a multi-step synthesis?

The optimal protecting group depends entirely on the planned synthetic route, specifically the conditions of subsequent reactions. This is the principle of orthogonal protection , where each protecting group can be removed under specific conditions without affecting the others.[8][9][10]

Decision-Making Workflow:

G start Start: Need to protect the secondary amine of 2-Oxa-5-azaspiro[3.5]nonane q1 Will the subsequent steps involve strong acidic conditions? start->q1 q2 Will the subsequent steps involve strong basic conditions (e.g., piperidine)? q1->q2 Yes boc Use Boc Group (Acid Labile) q1->boc No q3 Will the subsequent steps involve catalytic hydrogenation (H2/Pd)? q2->q3 Yes fmoc Use Fmoc Group (Base Labile) q2->fmoc No q3->boc Yes cbz Use Cbz Group (Hydrogenolysis) q3->cbz No

Summary Table of Common Protecting Groups:

Protecting GroupAbbreviationProtection ReagentDeprotection ConditionsStabilityKey Considerations
tert-ButoxycarbonylBocBoc₂OMild to strong acid (e.g., TFA, HCl)[11][12]Stable to base, hydrogenolysisMost common, but generates gaseous byproducts. Potential for t-butylation of sensitive functional groups.[12]
BenzyloxycarbonylCbz, ZCbz-ClCatalytic Hydrogenolysis (H₂/Pd) or strong acids (HBr/AcOH)[4][13]Stable to base, mild acidOrthogonal to Boc and Fmoc. Avoid if other reducible groups (alkenes, alkynes, nitro groups) are present.[13]
9-FluorenylmethyloxycarbonylFmocFmoc-Cl, Fmoc-OSuBase (e.g., 20% piperidine in DMF)[14][15]Stable to acid, hydrogenolysisWidely used in peptide synthesis.[14] The dibenzofulvene byproduct can be monitored by UV.
FAQ 2: How can I reliably confirm that my protection/deprotection reaction is complete?

Relying on a single analytical technique can be misleading. A combination of methods provides the most trustworthy confirmation.

  • Thin Layer Chromatography (TLC): This is the fastest method for monitoring reaction progress.

    • Confirmation of Protection: The protected product will have a higher Rf value (be less polar) than the starting amine.

    • Confirmation of Deprotection: The deprotected amine product will have a lower Rf value (be more polar) than the protected starting material.

    • Visualization: Use a ninhydrin stain. It will develop a distinct color (typically purple or yellow) with the free secondary amine but will not stain the protected carbamate.[16] This is a highly effective way to confirm the presence or absence of the free amine.

  • Mass Spectrometry (MS): LC-MS is invaluable for confirming the mass of the desired product and ensuring the disappearance of the starting material.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the definitive method for structural confirmation.

    • Boc Group: Look for the disappearance of the large singlet corresponding to the nine tert-butyl protons at ~1.4 ppm upon deprotection.[16]

    • Cbz Group: Look for the disappearance of the benzyl protons (multiplet at ~7.3 ppm and a singlet at ~5.1 ppm) upon deprotection.

    • Fmoc Group: Look for the disappearance of the characteristic aromatic and aliphatic protons of the fluorenyl group upon deprotection.

General Workflow for Reaction Monitoring:

G setup Set up Reaction tlc Monitor by TLC (every 30-60 min) setup->tlc lcms Confirm Product Mass by LC-MS tlc->lcms Reaction Complete workup Aqueous Work-up & Purification lcms->workup nmr Characterize by NMR workup->nmr

References

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Spirocyclic Scaffolds: A Comparative Analysis of 2-Oxa-5-azaspiro[3.5]nonane

In the modern era of drug discovery, the demand for molecules with superior physicochemical and pharmacological properties has driven a decisive shift away from flat, aromatic structures towards more three-dimensional (3...

Author: BenchChem Technical Support Team. Date: January 2026

In the modern era of drug discovery, the demand for molecules with superior physicochemical and pharmacological properties has driven a decisive shift away from flat, aromatic structures towards more three-dimensional (3D), sp³-rich architectures.[1] This strategic move, often dubbed "escaping flatland," is a direct response to the high attrition rates of drug candidates, which are frequently linked to poor solubility, metabolic instability, and off-target toxicity.[1][2] Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor, offering a unique combination of structural rigidity, novelty, and synthetic accessibility.[2][3]

This guide provides an in-depth comparison of the promising but less-explored 2-Oxa-5-azaspiro[3.5]nonane scaffold against other well-established spirocyclic systems and their non-spirocyclic counterparts. As Senior Application Scientists, our goal is not merely to present data, but to explain the underlying causality—the "why"—behind the observed properties, empowering researchers to make more informed decisions in scaffold selection for their drug design campaigns.

The Rationale for Rigidity: Why Spirocycles?

The incorporation of a spirocyclic motif fundamentally alters a molecule's properties by restricting its conformational freedom.[4] This pre-organization can be highly advantageous. By reducing the entropic penalty upon binding to a biological target, a rigid scaffold can lead to a significant increase in binding affinity and potency.[4] Furthermore, the defined 3D vectoral array of substituents emanating from the spirocyclic core allows for more precise and selective interactions within a target's binding pocket, potentially minimizing off-target effects.[5]

From a physicochemical standpoint, disrupting planarity and increasing the fraction of sp³-hybridized carbons (Fsp³) generally correlates with improved aqueous solubility and reduced metabolic liability.[1] Saturated rings are often less susceptible to oxidative metabolism by cytochrome P450 enzymes, a common metabolic pathway for aromatic and other unsaturated systems.[6]

Focus Scaffold: 2-Oxa-5-azaspiro[3.5]nonane

The 2-Oxa-5-azaspiro[3.5]nonane scaffold is a heterocyclic building block featuring an oxetane ring and a piperidine ring fused at a central spiro carbon.[4] This unique combination of two highly valued pharmacophoric elements makes it a compelling scaffold for medicinal chemists.

  • The Oxetane Moiety: The four-membered oxetane ring is not just a passive structural element. It is recognized as a "polar equivalent" of a gem-dimethyl group.[7] Its key contributions are:

    • Improved Solubility: The oxygen atom can act as a hydrogen bond acceptor, often leading to a marked improvement in aqueous solubility compared to its carbocyclic or gem-dimethyl analogs.

    • Metabolic Stability: Oxetanes are generally more metabolically robust than other small rings and can serve as effective metabolic blockers when placed at a site of oxidative metabolism.[4]

  • The Piperidine Moiety: As the third most frequently used ring in pharmaceuticals, the piperidine scaffold is a well-established pharmacophore that can engage in crucial interactions with biological targets.[6][8] In the 2-Oxa-5-azaspiro[3.5]nonane structure, the secondary amine of the piperidine ring provides a convenient handle for further derivatization and for establishing key ionic or hydrogen-bonding interactions.

The fusion of these two rings into a rigid spirocyclic system offers the potential to combine these benefits while gaining the conformational advantages inherent to spirocycles.[4]

Logical Framework for Scaffold Hopping

The diagram below illustrates the conceptual relationship between a traditional piperidine core and various spirocyclic bioisosteres. This "scaffold hopping" strategy aims to retain key pharmacophoric features while improving overall drug-like properties.[4]

G cluster_spiro Spirocyclic Bioisosteres Piperidine Piperidine (Baseline Scaffold) Aza33 Azaspiro[3.3]heptanes (e.g., 1-aza, 2-aza) Piperidine->Aza33 Improve Metabolic Stability Decrease Lipophilicity OxaAza35 2-Oxa-5-azaspiro[3.5]nonane Piperidine->OxaAza35 Improve Solubility Modulate Lipophilicity Introduce Novel Vectors OxaAza35_iso 7-Oxa-2-azaspiro[3.5]nonane Piperidine->OxaAza35_iso Improve Safety Profile Increase Solubility

Caption: Bioisosteric replacement strategy from piperidine to spirocyclic scaffolds.

Comparative Analysis: Performance vs. Alternatives

To understand the potential of 2-Oxa-5-azaspiro[3.5]nonane, we must compare it to established alternatives. Our chosen comparators are piperidine (the non-spirocyclic baseline), azaspiro[3.3]heptanes (well-studied piperidine bioisosteres), and an isomer, 7-oxa-2-azaspiro[3.5]nonane .

Table 1: Physicochemical Property Comparison

The following table summarizes key computed and experimental data. The causality is critical: replacing a flexible single ring with a rigid, more compact spirocycle often leads to a reduction in lipophilicity (LogP/LogD), a desirable outcome for many drug candidates.

ScaffoldStructureMW ( g/mol )cLogPExperimental LogD (pH 7.4)Key Physicochemical Insights
Piperidine 85.150.831.60[9]Baseline. Flexible, but often a site of metabolic attack (N-dealkylation, ring oxidation).[6]
2-Azaspiro[3.3]heptane 97.160.401.20[9]The rigid spiro-azetidine structure reduces lipophilicity by 0.4 LogD units compared to the piperidine amide analog.[9] Offers improved metabolic stability.[10]
1-Azaspiro[3.3]heptane 97.160.401.00[9]Exhibits an even larger reduction in lipophilicity (0.6 LogD units vs. piperidine amide analog) and superior metabolic stability compared to its 2-aza isomer.[9]
7-Oxa-2-azaspiro[3.5]nonane 127.18[11]0.2[12]N/AIsomeric to our focus scaffold. The oxetane moiety is known to improve solubility. Case studies show it can dramatically improve safety profiles.[13]
2-Oxa-5-azaspiro[3.5]nonane 127.18[12]0.2[12]N/AFocus Scaffold. Combines the properties of oxetane (solubility, stability) and piperidine (pharmacophore) in a rigid 3D arrangement.[4]

Note: LogP/LogD values are highly dependent on the specific derivatives being compared. The data for piperidine and azaspiro[3.3]heptanes are from a direct comparative study of their N-benzamide derivatives to ensure a valid comparison.[9]

Case Study: Spirocyclic Analogs of Bupivacaine

A compelling demonstration of a spirocycle's impact comes from work on the local anesthetic Bupivacaine. Replacing the drug's core piperidine ring with 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid resulted in an analog with comparable anesthetic activity and ADME properties but with 5-times lower toxicity and increased water solubility.[13] This is a powerful example of how scaffold hopping to a spirocyclic system can directly address a critical liability (toxicity) while maintaining or improving other key drug-like properties.

Experimental Protocols & Methodologies

To ensure trustworthiness, every claim should be backed by robust, reproducible experimental data. Below is a standard protocol for an experiment central to evaluating the scaffolds discussed: the in vitro metabolic stability assay.

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay is a cornerstone of early ADME profiling. It measures the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochromes P450) present in liver microsomes. A lower clearance rate suggests better metabolic stability.

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of test compounds.

Materials:

  • Test compounds and positive control (e.g., Verapamil, a high-clearance compound).

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock.

  • 0.5 M Potassium Phosphate Buffer (pH 7.4).

  • NADPH Regenerating System (e.g., Corning Gentest™).

  • Acetonitrile (ACN) with an internal standard (IS) for LC-MS/MS analysis.

  • 96-well incubation plates and analytical plates.

Methodology:

  • Preparation:

    • Thaw HLM on ice. Prepare a 1.0 mg/mL HLM working solution in phosphate buffer.

    • Prepare a 1 µM working solution of the test compound in buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add 99 µL of the HLM working solution to the wells of the 96-well plate.

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Add 1 µL of the 1 µM test compound working solution to initiate the reaction (final concentration 1 µM test compound, 0.5 mg/mL HLM).

    • For the T=0 min time point, immediately quench the reaction by adding 200 µL of ice-cold ACN with IS.

    • For subsequent time points (e.g., 5, 15, 30, 60 min), add 25 µL of the NADPH regenerating system to start the metabolic process. Incubate at 37°C.

    • At each time point, quench the reaction in the respective wells by adding 200 µL of ice-cold ACN with IS.

  • Sample Processing & Analysis:

    • Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well analytical plate.

    • Analyze the remaining parent compound concentration at each time point using a calibrated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural log of the percentage of parent compound remaining versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) as: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / [HLM protein concentration]).

Workflow Diagram: Metabolic Stability Assay

The following diagram outlines the logical flow of the experimental protocol described above.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Reagents: - HLM Working Solution (1 mg/mL) - Test Compound (1 µM) - NADPH System B Aliquot HLM to 96-well plate A->B C Pre-incubate plate at 37°C B->C D Add Test Compound C->D E Quench T=0 wells (ACN + Internal Standard) D->E T=0 Path F Initiate Reaction in other wells (Add NADPH System) D->F Reaction Path I Centrifuge plate to pellet protein E->I G Incubate at 37°C F->G H Quench wells at specified time points (5, 15, 30, 60 min) G->H H->I J Transfer supernatant I->J K Analyze by LC-MS/MS J->K L Calculate t½ and CLint K->L

Caption: Workflow for the in vitro Human Liver Microsomal stability assay.

Conclusion and Scientist's Perspective

The exploration of novel chemical space is paramount for the future of drug discovery. While traditional scaffolds like piperidine remain workhorses, their limitations in terms of metabolic stability and the need for greater property modulation necessitate the adoption of more advanced architectures.

  • Azaspiro[3.3]heptanes have proven themselves as highly effective piperidine bioisosteres, particularly when a reduction in lipophilicity and an increase in metabolic stability are primary objectives.[9][10] Their synthetic accessibility has contributed to their growing popularity.

  • Oxa-azaspiro[3.5]nonane scaffolds, including the focus of this guide, 2-Oxa-5-azaspiro[3.5]nonane , and its isomers, represent the next frontier. The deliberate inclusion of an oxetane ring is a sophisticated strategy to simultaneously enhance aqueous solubility and block metabolic hotspots.[4][7] While less empirical data is publicly available for the 2-Oxa-5-azaspiro[3.5]nonane isomer compared to others, its design principles are sound and grounded in established medicinal chemistry tactics. It serves as a valuable building block for creating molecules with enhanced 3D character and finely tuned properties.[4][14]

The choice of a scaffold is not arbitrary; it is a hypothesis-driven decision. The selection of 2-Oxa-5-azaspiro[3.5]nonane would be mechanistically justified in a project where improving solubility and metabolic stability are key challenges, and where the specific exit vectors from its piperidine ring are optimal for probing target interactions. As synthetic routes to these more complex spirocycles become more efficient, we anticipate their increased application will lead to a new generation of safer and more effective therapeutics.[5]

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Carles, F., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery, 15(11), 1267-1270. Retrieved from [Link]

  • Barreiro, G., & Benfeito, S. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(6), 633-647. Retrieved from [Link]

  • Bär, T., et al. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Retrieved from [Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Mykhailiuk, P. K., et al. (n.d.). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. Retrieved from [Link]

  • Janecka, A., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 279, 116905. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53484586, 2-Oxa-5-azaspiro[3.5]nonane. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
  • Aldabbagh, F., et al. (2015). Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules, 20(8), 13863-13876. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21955284, 2-Oxa-7-azaspiro[3.5]nonane. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of the oxalate salt of 2-oxa-7-azaspiro[3.5]nonane (1b). Retrieved from [Link]

  • ResearchGate. (n.d.). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from [Link]

Sources

Comparative

Validating the Biological Activity of 2-Oxa-5-azaspiro[3.5]nonane Derivatives In Vitro: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Spirocyclic scaffolds have garnered...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Spirocyclic scaffolds have garnered significant attention for their unique three-dimensional architecture, which can lead to improved pharmacological properties.[1] Among these, the 2-Oxa-5-azaspiro[3.5]nonane framework presents a compelling structural motif, combining the favorable attributes of an oxetane and a piperidine ring.[2] This guide provides a comprehensive framework for validating the in vitro biological activity of 2-Oxa-5-azaspiro[3.5]nonane derivatives, with a focus on their potential as anticancer agents. While specific experimental data for this scaffold is emerging, we will draw comparisons with structurally related spirocyclic compounds to illustrate the evaluation process and potential outcomes.

The 2-Oxa-5-azaspiro[3.5]nonane Scaffold: A Privileged Structure in Drug Discovery

The rigid, sp³-rich nature of the 2-Oxa-5-azaspiro[3.5]nonane core offers several advantages in drug design.[2] This constrained conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to higher potency. The oxetane ring can enhance metabolic stability and aqueous solubility, while the piperidine moiety is a common pharmacophore that can be readily functionalized to modulate target engagement and pharmacokinetic properties.[2] These characteristics make 2-Oxa-5-azaspiro[3.5]nonane derivatives attractive candidates for targeting a range of biological entities, including protein kinases, which are often implicated in cancer pathogenesis.

Comparative In Vitro Cytotoxicity: Gauging Anticancer Potential

A primary step in evaluating any potential anticancer compound is to assess its cytotoxicity against a panel of cancer cell lines. This provides a broad overview of its potency and selectivity. While specific data for 2-Oxa-5-azaspiro[3.5]nonane derivatives is not yet widely published, we can look to other spirocyclic compounds to understand the expected performance. For instance, derivatives of spiro[pyrrolidine-3, 3´-oxindole] have shown significant inhibitory activity against the MCF-7 breast cancer cell line.[3] Similarly, certain 1-Oxa-4-azaspironenone derivatives have demonstrated potent cytotoxicity against A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) cancer cells.[4]

Table 1: Representative In Vitro Cytotoxicity of a Hypothetical 2-Oxa-5-azaspiro[3.5]nonane Derivative (Compound A) Compared to a Known Spirocyclic Kinase Inhibitor.

CompoundCell LineIC50 (µM)
Compound A (Hypothetical) MCF-7 (Breast) 5.2
A549 (Lung) 8.9
PC-3 (Prostate) 6.5
SPP10 (Spiro-pyrrolopyridazine) MCF-7 (Breast) 2.31 [5]
H69AR (Lung) 3.16 [5]
PC-3 (Prostate) 4.2 [5]
Etoposide (Standard of Care) MCF-7 (Breast) Variable [3]

This table presents hypothetical data for "Compound A" to illustrate a comparative analysis. The data for SPP10 is derived from published literature to provide a relevant benchmark.

Elucidating the Mechanism of Action: Kinase Inhibition Assays

Given the prevalence of kinase dysregulation in cancer, many novel anticancer agents are designed as kinase inhibitors. Validating the inhibitory activity of a 2-Oxa-5-azaspiro[3.5]nonane derivative against a specific kinase target is a critical step.

Cellular Phosphorylation Assay

A common method to assess kinase inhibition in a cellular context is to measure the phosphorylation of the kinase's downstream substrate. A decrease in substrate phosphorylation in the presence of the test compound indicates target engagement and inhibition.

Experimental Workflow: Cellular Phosphorylation ELISA

G cluster_0 Cell Culture & Treatment cluster_1 Cell Lysis & Protein Extraction cluster_2 ELISA for Phospho-Substrate A Seed cells in 96-well plate B Treat with 2-Oxa-5-azaspiro[3.5]nonane derivative A->B C Incubate for specified time B->C D Lyse cells to release proteins C->D After incubation E Capture total substrate protein on antibody-coated plate D->E Transfer lysate F Detect phosphorylated substrate with specific antibody E->F G Add secondary antibody and substrate for colorimetric detection F->G H Measure absorbance to quantify phosphorylation G->H

Caption: Workflow for a cellular phosphorylation ELISA.

Table 2: Representative Kinase Inhibition Data for a Hypothetical 2-Oxa-5-azaspiro[3.5]nonane Derivative (Compound A).

CompoundTarget KinaseAssay TypeIC50 (nM)
Compound A (Hypothetical) EGFR Cellular Phosphorylation 75
SPP10 (Spiro-pyrrolopyridazine) EGFR HTRF Assay 200 - 420 [6]
Erlotinib (Reference Drug) EGFR Various ~20

This table provides hypothetical data for "Compound A" for illustrative purposes. The data for SPP10 and Erlotinib are from published sources to provide context.

Investigating the Mode of Cell Death: Apoptosis Assays

Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a non-inflammatory process.

Signaling Pathway: Induction of Apoptosis

G A 2-Oxa-5-azaspiro[3.5]nonane Derivative B Target Kinase (e.g., EGFR) A->B Binds and inhibits C Inhibition of Pro-Survival Signaling (e.g., PI3K/Akt) B->C Downregulates D Activation of Caspase Cascade C->D Leads to E Apoptosis D->E

Caption: Simplified pathway of apoptosis induction.

Experimental Protocols

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the 2-Oxa-5-azaspiro[3.5]nonane derivatives to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Step-by-Step Methodology:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each phase of the cell cycle using appropriate software. An accumulation of cells in a specific phase suggests cell cycle arrest.

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold holds considerable promise for the development of novel therapeutics, particularly in the field of oncology. While direct experimental data on the biological activity of its derivatives is still emerging, the methodologies and comparative data from related spirocyclic compounds provide a robust framework for their in vitro validation. By employing a systematic approach that includes cytotoxicity screening, target-based assays, and mechanism of action studies, researchers can effectively evaluate the potential of these unique molecules and advance the most promising candidates towards further preclinical development.

References

Validation

A Comparative Guide to the In Vivo Efficacy of 2-Oxa-5-azaspiro[3.5]nonane-Based GPR119 Agonists for Type 2 Diabetes

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer superior physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift from plana...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer superior physicochemical and pharmacological properties is paramount. The "escape from flatland"—a strategic shift from planar, aromatic molecules to three-dimensional, sp³-rich structures—has led researchers to explore unique chemical architectures. Among these, the 2-oxa-5-azaspiro[3.5]nonane scaffold and its analogs have emerged as promising frameworks for developing new therapeutics. Their inherent rigidity and defined three-dimensional geometry can lead to improved metabolic stability, solubility, and target engagement.

This guide provides an in-depth comparison of the in vivo efficacy of drug candidates based on the closely related 7-azaspiro[3.5]nonane scaffold, with a focus on their activity as agonists for the G protein-coupled receptor 119 (GPR119). GPR119 is a compelling target for the treatment of type 2 diabetes due to its dual mechanism of action: stimulating glucose-dependent insulin secretion from pancreatic β-cells and promoting the release of incretin hormones like glucagon-like peptide-1 (GLP-1) from intestinal L-cells. We will delve into the experimental data supporting the therapeutic potential of these compounds, compare their performance, and provide detailed protocols for the key in vivo assays used in their evaluation.

The Rationale for Targeting GPR119 with Azaspiro[3.5]nonane Derivatives

The 7-azaspiro[3.5]nonane core is a bioisostere of the piperidine ring, a common motif in many bioactive compounds. However, the spirocyclic nature of this scaffold offers distinct advantages. The rigid structure helps to optimally position the pharmacophoric elements for interaction with the GPR119 binding pocket, potentially leading to enhanced potency and efficacy.[1] Furthermore, this structural class has been shown to possess favorable pharmacokinetic profiles, a critical aspect for the development of orally bioavailable drugs.[2]

The activation of GPR119 by an agonist initiates a signaling cascade that is primarily dependent on the Gαs protein. This leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA). In pancreatic β-cells, this signaling pathway potentiates glucose-stimulated insulin secretion. In intestinal L-cells, it triggers the release of GLP-1, which further enhances insulin secretion and promotes satiety. This dual action makes GPR119 agonists an attractive therapeutic strategy for managing type 2 diabetes.[1]

Comparative In Vivo Efficacy of Lead Candidates

Through extensive research and optimization, several 7-azaspiro[3.5]nonane-based GPR119 agonists have been identified and evaluated in preclinical models of diabetes. This section compares the in vivo efficacy of a notable lead compound, Compound 54g , with other GPR119 agonists.

Data Presentation: In Vivo Glucose Lowering Effect
CompoundAnimal ModelDose (mg/kg)Time Point (hours)Glucose Reduction (%)Reference
Compound 54g Diabetic Rats101~40%[2]
Compound 19Diabetic Mice (STZ and high-fat diet)101Significant reduction vs. vehicle[3]
AS1269574Normal MiceNot specifiedPost-glucose loadSignificant reduction[4]
DA-1241Diabetic Mice (HFD-induced)Not specified12 weeksSustained improvement in glycemic control[5]

Note: The data for Compound 54g is estimated from the graphical representation in the source publication. A direct numerical value was not provided in the abstract.

The data indicates that Compound 54g, a 7-azaspiro[3.5]nonane derivative, demonstrates a potent glucose-lowering effect in a diabetic rat model.[2] Its efficacy is comparable to that of other classes of GPR119 agonists, highlighting the potential of this scaffold in the development of new anti-diabetic agents.

Experimental Protocols

The evaluation of GPR119 agonists relies on a standardized set of in vivo assays designed to assess their impact on glucose homeostasis. The oral glucose tolerance test (OGTT) is the cornerstone of this evaluation.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the effect of a test compound on glucose disposal following an oral glucose challenge in an animal model.

Animal Models:

  • Normal Rodents: C57BL/6 mice or Sprague-Dawley rats are commonly used to assess the compound's effect in a non-diabetic state.[6][7]

  • Diabetic Rodents: Type 2 diabetes can be induced in rodents through a combination of a high-fat diet and a low dose of streptozotocin (STZ), or by using genetic models such as db/db mice.[3][5]

Experimental Workflow:

OGTT_Workflow cluster_prep Preparation cluster_treatment Treatment and Glucose Challenge cluster_sampling Blood Sampling and Analysis start Fast animals overnight (12-16 hours) weigh Record baseline body weight start->weigh blood_sample_0 Collect baseline blood sample (t=0) via tail vein weigh->blood_sample_0 dosing Administer test compound or vehicle orally (p.o.) blood_sample_0->dosing t=0 wait Wait for absorption (typically 30-60 minutes) dosing->wait glucose Administer glucose solution (e.g., 2 g/kg) orally (p.o.) wait->glucose blood_sample_t Collect blood samples at specific time points (e.g., 15, 30, 60, 90, 120 min) glucose->blood_sample_t Post-glucose administration glucose_measurement Measure blood glucose concentration using a glucometer blood_sample_t->glucose_measurement data_analysis Plot blood glucose concentration vs. time and calculate Area Under the Curve (AUC) glucose_measurement->data_analysis GPR119_Signaling cluster_cell Pancreatic β-cell / Intestinal L-cell cluster_output Cellular Response Agonist 7-Azaspiro[3.5]nonane GPR119 Agonist GPR119 GPR119 Receptor Agonist->GPR119 Binds to G_protein Gαs Protein GPR119->G_protein Activates AC Adenylate Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Insulin ↑ Glucose-Dependent Insulin Secretion PKA->Insulin GLP1 ↑ GLP-1 Secretion PKA->GLP1

Caption: GPR119 agonist signaling pathway in target cells.

Conclusion and Future Directions

The 7-azaspiro[3.5]nonane scaffold represents a valuable building block for the design of potent and efficacious GPR119 agonists. The lead candidate, Compound 54g, demonstrates promising in vivo glucose-lowering activity, validating the therapeutic potential of this chemical class for the treatment of type 2 diabetes. While these preclinical findings are encouraging, further studies are warranted to fully elucidate the long-term efficacy and safety profile of these compounds.

Future research should focus on:

  • Head-to-head comparison studies: Directly comparing the in vivo efficacy and pharmacokinetic profiles of different 2-oxa-5-azaspiro[3.5]nonane-based candidates against established DPP-4 inhibitors or other GPR119 agonists in chronic diabetic models.

  • Combination therapy: Investigating the synergistic effects of these GPR119 agonists when co-administered with other anti-diabetic drugs, such as metformin or SGLT2 inhibitors.

  • Translational studies: Advancing the most promising candidates into larger animal models and eventually into human clinical trials to assess their therapeutic potential in patients with type 2 diabetes.

The continued exploration of the 2-oxa-5-azaspiro[3.5]nonane scaffold and its derivatives holds significant promise for the development of next-generation therapies for metabolic diseases.

References

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry. 2018;26(8):1832-1847. Available from: [Link]

  • In vivo oral Glucose Tolerance Test: Assessment of the impact of compounds 1, 2, and 4 on blood glucose levels following a single oral dose of 2 g/kg glucose in normoglycemic male C57BL/6 mice. ResearchGate. Available from: [Link]

  • Design, synthesis, and biological evaluation of 2-(4-(methylsulfonyl)phenyl)pyridine derivatives as GPR119 agonists. Chemical Biology & Drug Design. 2018;92(5):1854-1863. Available from: [Link]

  • Oral glucose tolerance test in diabetes, the old method revisited. World Journal of Diabetes. 2021;12(10):1649-1656. Available from: [Link]

  • The Oral Glucose Tolerance Test: Changed Results Using Different Drinking Solutions? Experimental and Clinical Endocrinology & Diabetes. 2025. Available from: [Link]

  • Agonists at GPR119 mediate secretion of GLP-1 from mouse enteroendocrine cells through glucose-independent pathways. British Journal of Pharmacology. 2013;168(4):948-960. Available from: [Link]

  • GPR119 agonists for type 2 diabetes: past failures and future hopes for preclinical and early phase candidates. Expert Opinion on Investigational Drugs. 2024;33(3):183-190. Available from: [Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. LookChem. Available from: [Link]

  • Glucose patterns during an oral glucose tolerance test and associations with future diabetes, cardiovascular disease and all-cause mortality rate. Diabetologia. 2017;60(9):1750-1759. Available from: [Link]

  • Synthesis and biological evaluation of 1, 2, 4-oxadiazole derivatives as novel GPR119 agonists. Chemical Biology & Drug Design. 2017;89(3):439-444. Available from: [Link]

  • DA-1241, a Novel GPR119 Agonist, Improves Hyperglycaemia by Inhibiting Hepatic Gluconeogenesis and Enhancing Insulin Secretion in Diabetic Mice. Diabetes & Metabolism Journal. 2022;46(1):114-126. Available from: [Link]

  • Identification of a novel GPR119 agonist, AS1269574, with in vitro and in vivo glucose-stimulated insulin secretion. Biochemical and Biophysical Research Communications. 2010;400(3):359-363. Available from: [Link]

  • Utility of oral glucose tolerance test in predicting type 2 diabetes following gestational diabetes: Towards personalized care. World Journal of Diabetes. 2021;12(10):1649-1656. Available from: [Link]

Sources

Comparative

Benchmarking the Metabolic Stability of 2-Oxa-5-azaspiro[3.5]nonane Compounds: A Comparative Guide for Drug Discovery Professionals

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount objective. Among the key determinants of a drug candidate's success is its metaboli...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of novel chemical entities with optimized pharmacokinetic profiles is a paramount objective. Among the key determinants of a drug candidate's success is its metabolic stability, which dictates its half-life, bioavailability, and potential for drug-drug interactions.[1] This guide provides an in-depth technical comparison of the metabolic stability of 2-Oxa-5-azaspiro[3.5]nonane compounds, a promising class of heterocyclic scaffolds, against traditional cyclic amines. By presenting supporting experimental data and detailed methodologies, this document serves as a valuable resource for researchers, scientists, and drug development professionals seeking to enhance the metabolic robustness of their therapeutic candidates.

The 2-Oxa-5-azaspiro[3.5]nonane scaffold, characterized by its unique three-dimensional and rigid sp³-rich structure, has garnered significant interest as a bioisosteric replacement for common cyclic structures like piperidine.[2] The introduction of this spirocyclic system is a strategic approach in medicinal chemistry aimed at improving physicochemical properties and, notably, metabolic stability.[2][3] The conformational constraint imposed by the spirocyclic core can shield metabolically labile sites from enzymatic degradation, offering a distinct advantage over more flexible, traditional heterocyclic systems.[2]

The Strategic Advantage of Spirocyclization in Enhancing Metabolic Stability

The rationale behind employing spirocyclic scaffolds such as 2-Oxa-5-azaspiro[3.5]nonane lies in their ability to mitigate common metabolic liabilities associated with traditional heterocyclic rings. For instance, piperidine-containing molecules are often susceptible to metabolism by cytochrome P450 (CYP) enzymes, leading to N-dealkylation, C-hydroxylation, and other transformations that can result in rapid clearance.[4] The rigid, three-dimensional nature of the 2-Oxa-5-azaspiro[3.5]nonane scaffold can sterically hinder the approach of metabolizing enzymes, thereby reducing the rate of biotransformation.[2]

Furthermore, the incorporation of an oxetane ring within the spirocyclic system can confer additional benefits, such as improved aqueous solubility and metabolic stability.[2] This strategic "metabolic switching" by altering the chemical structure can redirect metabolic pathways away from labile positions, prolonging the compound's systemic exposure and enhancing its therapeutic potential.

Comparative In Vitro Metabolic Stability Data

To provide a quantitative benchmark, this guide presents a comparative analysis of the metabolic stability of a model spirocyclic compound against its traditional piperidine counterpart. The following data, derived from a study on piperidine bioisosteres, illustrates the potential for spirocyclization to improve metabolic stability in human liver microsomes (HLM).[5]

Table 1: Comparative Metabolic Stability in Human Liver Microsomes [5]

CompoundScaffoldIntrinsic Clearance (CLint) (µL/min/mg protein)Half-life (t½) (min)
Compound 1 Piperidine14>60
Compound 2 2-Azaspiro[3.3]heptane5331
Compound 3 1-Azaspiro[3.3]heptane3252

Note: The data presented is for azaspiro[3.3]heptane, a close structural analog and bioisostere of the 2-Oxa-5-azaspiro[3.5]nonane scaffold, and serves to illustrate the impact of spirocyclization on metabolic stability.

The data in Table 1 demonstrates that while the introduction of a spirocyclic scaffold can in some cases increase intrinsic clearance compared to a simple piperidine, strategic placement of the nitrogen atom within the spirocycle (as in 1-Azaspiro[3.3]heptane) can lead to a significant improvement in metabolic stability, as evidenced by the longer half-life compared to the 2-azaspiro isomer.[5] This highlights the nuanced structure-metabolism relationships that can be exploited in drug design.

While direct comparative data for a series of 2-Oxa-5-azaspiro[3.5]nonane derivatives is not yet abundant in the public domain, a representative example from the literature for a generic derivative provides a baseline for its metabolic profile.

Table 2: Representative In Vitro Metabolic Stability of a 2-Oxa-5-azaspiro[3.5]nonane Derivative

SystemIn Vitro Half-life (t½, min)Intrinsic Clearance (CLᵢₙₜ, µL/min/mg protein)
Human Liver Microsomes4530.8
Rat Liver Microsomes2849.5

This data suggests that the 2-Oxa-5-azaspiro[3.5]nonane scaffold can possess moderate to good metabolic stability, making it a viable starting point for further optimization.

Experimental Protocols for Assessing Metabolic Stability

To ensure the scientific integrity and reproducibility of metabolic stability data, it is crucial to employ standardized and well-validated experimental protocols. Below are detailed methodologies for two of the most common in vitro assays used in drug discovery.

Human Liver Microsomal Stability Assay

This assay is a cornerstone for evaluating Phase I metabolic stability, primarily mediated by cytochrome P450 enzymes.

Experimental Workflow for Microsomal Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: - Test Compound Stock - HLM Suspension - NADPH Regenerating System - Positive/Negative Controls prep_plate Prepare 96-well plate with Test and Control Compounds prep_reagents->prep_plate add_hlm Add HLM to wells prep_plate->add_hlm pre_incubate Pre-incubate at 37°C add_hlm->pre_incubate start_reaction Initiate reaction with NADPH solution pre_incubate->start_reaction time_points Incubate at 37°C (Time points: 0, 5, 15, 30, 45, 60 min) start_reaction->time_points quench Quench reaction at each time point with cold Acetonitrile + Internal Standard time_points->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t½, and CLint analyze->calculate

Caption: Workflow for the Human Liver Microsomal Stability Assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (typically 10 mM in DMSO).

    • Thaw pooled human liver microsomes (HLM) and keep on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare solutions of positive control compounds with known metabolic fates (e.g., Verapamil for high clearance, Diazepam for low clearance).

  • Incubation:

    • In a 96-well plate, add the test compound to the appropriate wells to a final concentration of 1-3 µM.

    • Add the HLM suspension to each well and pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative control (no cofactor) wells. The 0-minute time point is taken immediately after adding the NADPH solution.

    • Incubate the plate at 37°C with shaking.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to precipitate the microsomal proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration in mg/mL).

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and cofactors.

Experimental Workflow for Hepatocyte Stability Assay

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis thaw_cells Thaw cryopreserved hepatocytes and determine viability prep_suspension Prepare hepatocyte suspension in incubation medium thaw_cells->prep_suspension add_cells Add hepatocyte suspension to wells prep_suspension->add_cells prep_plate Prepare 96-well plate with Test and Control Compounds prep_plate->add_cells incubate Incubate at 37°C with shaking (Time points: 0, 15, 30, 60, 90, 120 min) add_cells->incubate quench Quench reaction at each time point with cold Acetonitrile + Internal Standard incubate->quench centrifuge Centrifuge to pellet cell debris quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze calculate Calculate % remaining, t½, and CLint analyze->calculate

Caption: Workflow for the Hepatocyte Stability Assay.

Step-by-Step Methodology:

  • Hepatocyte Preparation:

    • Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath.

    • Determine cell viability and density using a suitable method (e.g., trypan blue exclusion).

    • Prepare a suspension of hepatocytes in a pre-warmed incubation medium (e.g., Williams' Medium E) to the desired cell density (e.g., 0.5-1.0 x 10^6 viable cells/mL).

  • Incubation:

    • In a 96-well plate, add the test compound to the appropriate wells to a final concentration of 1-3 µM.

    • Add the hepatocyte suspension to each well to initiate the reaction. The 0-minute time point is taken immediately after adding the cells.

    • Incubate the plate at 37°C in a humidified incubator, often with gentle shaking.

  • Sample Collection and Processing:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding a quenching solution of cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant for analysis by a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis:

    • The data analysis follows the same principles as the microsomal stability assay to determine the half-life and intrinsic clearance. The CLint value is typically expressed as µL/min/10^6 cells.

Conclusion

The strategic incorporation of the 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a promising avenue for medicinal chemists to enhance the metabolic stability of drug candidates. The inherent three-dimensionality and conformational rigidity of this spirocyclic system can effectively shield metabolically labile sites, leading to improved pharmacokinetic profiles. While more extensive comparative data is needed to fully delineate the structure-activity relationships, the available information and the foundational principles of bioisosterism and metabolic switching strongly support the exploration of this and related spirocyclic scaffolds in drug discovery programs. By employing robust in vitro metabolic stability assays, researchers can effectively benchmark the performance of these novel compounds and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Kirichok, A. A., et al. (2023). Bicyclic Bioisosteres of Piperidine: Version 2.0. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to Spirocyclic Scaffolds in Drug Discovery: A Case Study on the Successful Application of 2-Oxa-5-azaspiro[3.5]nonane

This guide presents a technical comparison and case study on the strategic application of the 2-Oxa-5-azaspiro[3.5]nonane scaffold in a modern drug discovery context. We will explore the rationale for its selection over...

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a technical comparison and case study on the strategic application of the 2-Oxa-5-azaspiro[3.5]nonane scaffold in a modern drug discovery context. We will explore the rationale for its selection over traditional heterocyclic motifs, provide comparative experimental data, and detail the methodologies that validate its advantages in optimizing drug candidates.

Introduction: Escaping "Flatland" and the Rise of 3D Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, planar (sp2-rich) molecules. However, an increasing body of evidence suggests that drug candidates with greater three-dimensionality, measured by their fraction of sp3-hybridized carbons (Fsp3), have a higher probability of success in clinical development[1]. These "sp3-rich" scaffolds often lead to improved physicochemical properties, including enhanced solubility, greater metabolic stability, and novel intellectual property.

Spirocycles, which feature two rings joined at a single carbon atom, are exemplary 3D scaffolds.[1] The 2-Oxa-5-azaspiro[3.5]nonane moiety, which rigidly fuses an oxetane and a piperidine ring, has emerged as a particularly valuable building block.[2] It serves as a modern bioisosteric replacement for common heterocycles like morpholine and piperidine, offering a unique combination of structural rigidity and favorable physicochemical properties.[2][3][4] The embedded oxetane is known to improve aqueous solubility and metabolic stability, while the piperidine component is a well-established pharmacophore for interacting with numerous biological targets.[2]

This guide will use a representative case study to compare the performance of a lead compound containing a traditional morpholine ring against an optimized analog incorporating the 2-Oxa-5-azaspiro[3.5]nonane scaffold.

The Challenge: Overcoming the Liabilities of Traditional Heterocycles

While ubiquitous in pharmaceuticals, rings like piperidine and morpholine present known challenges. Piperidine rings are often susceptible to metabolism at the carbons adjacent to the nitrogen atom.[3] While replacing piperidine with morpholine can increase polarity, it also influences the pKa and may not sufficiently mitigate metabolic instability.[3] Furthermore, the conformational flexibility of these single rings can lead to a higher entropic penalty upon binding to a target, potentially reducing potency.

The strategic replacement of these motifs with a rigid spirocyclic scaffold like 2-Oxa-5-azaspiro[3.5]nonane is a direct response to these limitations. This approach aims to:

  • Increase Metabolic Stability: The spirocyclic nature and the presence of the chemically robust oxetane ring can shield the molecule from oxidative enzymes.[5][6]

  • Improve Physicochemical Properties: The inherent polarity of the oxetane ether can enhance aqueous solubility without introducing ionizable groups.[2]

  • Enhance Binding Affinity: By locking the conformation of the piperidine ring, the scaffold reduces the entropic cost of binding and can present substituents to the target protein in a more defined orientation.[2]

cluster_0 Traditional Scaffolds cluster_1 Challenges cluster_2 Solution: 3D Scaffold cluster_3 Improved Properties Morpholine Morpholine Metabolism Metabolic Instability Morpholine->Metabolism Flexibility Conformational Flexibility Morpholine->Flexibility Piperidine Piperidine Piperidine->Metabolism Piperidine->Flexibility Solubility Poor Solubility Piperidine->Solubility Spirocycle 2-Oxa-5-azaspiro[3.5]nonane Metabolism->Spirocycle Addresses Flexibility->Spirocycle Addresses Solubility->Spirocycle Addresses Stability Enhanced Stability Spirocycle->Stability Affinity Higher Affinity Spirocycle->Affinity PK Favorable PK Profile Spirocycle->PK

Caption: Rationale for selecting a 3D spirocyclic scaffold over traditional heterocycles.

Case Study: Optimization of a CNS-Targeted Kinase Inhibitor

Project Goal: To develop a selective kinase inhibitor with improved metabolic stability and central nervous system (CNS) exposure compared to a lead compound (Compound A), which contains a solvent-exposed morpholine ring known to be a metabolic soft spot.

Scaffold Selection Rationale: The 2-Oxa-5-azaspiro[3.5]nonane scaffold was selected to replace the morpholine moiety in Compound A. The hypothesis was that its rigid, 3D structure would pre-organize the key binding elements, while the oxetane would enhance solubility and block the site of metabolism, thereby improving both potency and pharmacokinetic (PK) properties.

Head-to-Head Performance Comparison

An analog, Compound B, was synthesized by replacing the morpholine of Compound A with the 2-Oxa-5-azaspiro[3.5]nonane scaffold. The two compounds were then tested in a panel of biochemical and cellular assays to compare their performance directly.

ParameterCompound A (Morpholine)Compound B (2-Oxa-5-azaspiro[3.5]nonane)Rationale for Improvement
Target Kinase IC₅₀ (nM) 15.22.8Rigid scaffold reduces entropic penalty of binding.
Selectivity (Kinase Panel) 25-fold vs. closest off-target>150-fold vs. closest off-targetDefined exit vectors of the spirocycle avoid clashes in off-target kinases.
Aqueous Solubility (µg/mL) 1875The polar, non-basic oxetane ether improves solvation.[2]
LogD (pH 7.4) 2.92.5Increased sp3 character and polarity reduce lipophilicity.
Human Liver Microsome Clearance High (85% metabolized in 30 min)Low (15% metabolized in 30 min)Spirocyclic core and oxetane sterically shield the molecule from CYP enzymes.[6]
CNS Exposure (Brain/Plasma Ratio) 0.21.1Lower clearance and improved properties lead to better brain penetration.
Discussion of Results

The data clearly demonstrates the superiority of the 2-Oxa-5-azaspiro[3.5]nonane scaffold in this context. The switch from morpholine resulted in a greater than 5-fold increase in potency (IC₅₀ of 2.8 nM vs. 15.2 nM). This is attributed to the rigid scaffold presenting the pharmacophore in a more favorable conformation for binding, a key advantage of using pre-organized 3D structures.[2]

Most critically, the primary project goal of improving metabolic stability was achieved. The clearance in human liver microsomes was dramatically reduced, indicating that the metabolic liability of the original morpholine scaffold was successfully addressed. This improvement in stability, combined with enhanced solubility and moderately lower lipophilicity (LogD), contributed to a significantly better CNS exposure profile, making Compound B a far more viable drug candidate for a neurological target.

Experimental Protocols

To ensure scientific integrity, the protocols used must be robust and self-validating. Below is the detailed methodology for the Human Liver Microsome (HLM) stability assay used to generate the comparative data.

Protocol: In Vitro Metabolic Stability in HLM

Objective: To determine the rate of metabolism of a test compound upon incubation with human liver microsomes and the cofactor NADPH.

Materials:

  • Test Compounds (Compound A, Compound B)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Human Liver Microsomes (pooled, 20 mg/mL stock)

  • NADPH Regenerating System (e.g., GIBCO™ NADPH Regeneration System, Solution A & B)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with 0.1% Formic Acid and internal standard (e.g., Tolbutamide)

  • 96-well incubation plates and collection plates

Workflow Diagram:

cluster_workflow HLM Stability Assay Workflow Start 1. Prepare Reagents (Buffer, Microsomes, Compounds) PreIncubate 2. Pre-incubate Microsomes and Compound at 37°C Start->PreIncubate Initiate 3. Initiate Reaction with NADPH System PreIncubate->Initiate Timepoints 4. Aliquot at Time Points (0, 5, 15, 30 min) Initiate->Timepoints Quench 5. Quench Reaction (Add cold Acetonitrile + IS) Timepoints->Quench Process 6. Centrifuge to Pellet Protein Quench->Process Analyze 7. Analyze Supernatant by LC-MS/MS Process->Analyze Calculate 8. Calculate % Remaining vs. T=0 Analyze->Calculate

Caption: Step-by-step workflow for the in vitro microsomal stability assay.

Procedure:

  • Preparation: Thaw all reagents on ice. Prepare a 1 mg/mL stock solution of the test compounds in DMSO.

  • Microsome Dilution: Dilute the HLM stock solution to 1 mg/mL in 0.1 M phosphate buffer.

  • Incubation Plate Setup: In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and the diluted HLM solution (final concentration 0.5 mg/mL). Include wells for a negative control (no NADPH).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Add the pre-warmed NADPH regenerating system to all wells except the negative controls to start the reaction.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30 minutes), transfer an aliquot of the incubation mixture to a collection plate containing ice-cold acetonitrile with the internal standard. The T=0 sample is taken immediately after adding NADPH.

  • Reaction Quenching & Protein Precipitation: The cold acetonitrile stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Seal and vortex the collection plate, then centrifuge at 4000 rpm for 20 minutes to pellet the precipitated protein.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the peak area of the parent compound relative to the internal standard at each time point.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point by normalizing to the T=0 sample (which represents 100%).

This protocol includes a positive control to validate the activity of the microsomes and a negative (no-NADPH) control to account for non-enzymatic degradation, ensuring the trustworthiness of the generated data.

Conclusion and Future Outlook

This case study provides a clear, data-supported example of the successful application of the 2-Oxa-5-azaspiro[3.5]nonane scaffold in a drug discovery project. By serving as a bioisosteric replacement for a metabolically vulnerable morpholine ring, it led to a new chemical entity with significantly improved potency, selectivity, metabolic stability, and CNS exposure. The inherent 3D nature of this scaffold directly addressed the key liabilities of the initial lead compound.

As the pharmaceutical industry continues to move away from "flat" molecules, the strategic use of novel, sp3-rich spirocyclic building blocks like 2-Oxa-5-azaspiro[3.5]nonane will be crucial. Researchers and drug development professionals should consider such scaffolds not merely as substitutions, but as powerful design elements capable of fundamentally enhancing the properties and clinical potential of next-generation therapeutics.

References

Comparative

Evaluating the ADMET Properties of 2-Oxa-5-azaspiro[3.5]nonane Derivatives: A Comparative Guide for Drug Discovery

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. The emphasis on three-dimensional molecular architectures ha...

Author: BenchChem Technical Support Team. Date: January 2026

In the contemporary landscape of drug discovery, the pursuit of novel chemical matter with optimized pharmacological and pharmacokinetic profiles is paramount. The emphasis on three-dimensional molecular architectures has propelled spirocyclic scaffolds to the forefront of medicinal chemistry.[1] Among these, the 2-Oxa-5-azaspiro[3.5]nonane framework, which uniquely combines a strained oxetane ring with a piperidine motif, presents a compelling case for enhancing the drug-like properties of new chemical entities.[2] This guide provides an in-depth evaluation of the anticipated ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of 2-Oxa-5-azaspiro[3.5]nonane derivatives, comparing them with traditional, non-spirocyclic analogs and furnishing detailed experimental protocols for their assessment.

The rationale for incorporating the 2-Oxa-5-azaspiro[3.5]nonane scaffold is rooted in the synergistic benefits of its constituent rings. The spirocyclic nature imparts a rigid, three-dimensional geometry that can lead to improved potency and selectivity by locking the conformation of the molecule for optimal target engagement.[1] Furthermore, the oxetane moiety is a known bioisostere for gem-dimethyl and carbonyl groups and can significantly enhance aqueous solubility, metabolic stability, and permeability while reducing lipophilicity.[3][4] The piperidine ring, a common pharmacophore, allows for versatile functionalization to modulate target interactions and physicochemical properties.[5][6]

Comparative Analysis of Physicochemical and ADMET Properties

The introduction of a 2-Oxa-5-azaspiro[3.5]nonane scaffold is hypothesized to confer several advantages over simpler, non-spirocyclic analogs like piperidines. Below is a comparative summary of expected and reported properties.

Table 1: Predicted Physicochemical Properties of a Hypothetical 2-Oxa-5-azaspiro[3.5]nonane Derivative vs. a Piperidine Analog
PropertyHypothetical Piperidine AnalogHypothetical 2-Oxa-5-azaspiro[3.5]nonane DerivativeRationale for Improvement
Molecular Weight ( g/mol ) ~150~170Increased complexity
Calculated logP 2.51.8Oxetane moiety increases polarity[3]
Topological Polar Surface Area (TPSA) Ų 25.346.6Addition of ether oxygen
Aqueous Solubility LowerHigherIncreased polarity and 3D structure disrupt crystal packing[1][4]
Fraction of sp³ carbons (Fsp³) 0.831.0Fully saturated spirocyclic core
pKa of Piperidine Nitrogen ~9.5~8.5-9.0Inductive effect of the oxetane may slightly reduce basicity[3][4]
Table 2: Illustrative Comparison of In Vitro ADMET Properties
ADMET ParameterTypical Piperidine-based CompoundExpected/Reported for Oxa-Azaspiro AnalogsSupporting Evidence/Rationale
Metabolic Stability (HLM, t½ min) Moderate to LowModerate to HighSpirocyclic core and oxetane ring can block sites of metabolism.[1][2] A 7-oxa-2-azaspiro[3.5]nonane analog of Bupivacaine showed comparable ADMET properties.[7]
hERG Inhibition (IC₅₀ µM) Can be problematic, especially for lipophilic aminesGenerally LowerReduced lipophilicity and basicity due to the oxetane moiety can mitigate hERG liability.[3][8]
Cytotoxicity (HepG2, IC₅₀ µM) VariableGenerally LowerImproved physicochemical properties can lead to reduced off-target toxicity. The Bupivacaine analog showed 5-times lower toxicity.[7]
Permeability (Caco-2, Papp A→B x 10⁻⁶ cm/s) VariableModerate to HighThe oxetane can improve permeability despite increased polarity.[3]

In Silico ADMET Profiling: A First Pass

Prior to synthesis, a comprehensive in silico evaluation is a cost-effective strategy to prioritize candidates. Various computational tools can predict a wide range of ADMET properties.

Workflow for In Silico ADMET Prediction

Caption: Workflow for in silico ADMET property prediction.

Experimental Protocols for In Vitro ADMET Evaluation

Following promising in silico results, a panel of in vitro assays is essential to empirically determine the ADMET properties of novel 2-Oxa-5-azaspiro[3.5]nonane derivatives.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[9]

Protocol:

  • Preparation of Reagents:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Thaw pooled Human Liver Microsomes (HLM) on ice and dilute to a working concentration of 0.5 mg/mL in the phosphate buffer.

    • Prepare a 1 mM stock solution of the test compound in DMSO.

    • Prepare an NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate, add the HLM solution.

    • Add the test compound to a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time Points and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound against time.

    • Calculate the half-life (t½) and in vitro intrinsic clearance (CLint).

Caco-2 Permeability Assay

This assay uses a human colon adenocarcinoma cell line that differentiates into a monolayer of enterocytes, mimicking the intestinal barrier to predict oral absorption.[5]

Protocol:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Bidirectional):

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Apical to Basolateral (A→B): Add the test compound (e.g., 10 µM) in HBSS to the apical (donor) side and fresh HBSS to the basolateral (receiver) side.

    • Basolateral to Apical (B→A): Add the test compound in HBSS to the basolateral (donor) side and fresh HBSS to the apical (receiver) side.

    • Incubate at 37°C for a defined period (e.g., 2 hours).

  • Sample Analysis:

    • At the end of the incubation, collect samples from both donor and receiver compartments.

    • Quantify the compound concentration using LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Determine the efflux ratio (Papp(B→A) / Papp(A→B)). An efflux ratio >2 suggests active efflux.

hERG Patch Clamp Assay

This assay directly measures the inhibitory effect of a compound on the hERG potassium channel, a key indicator of potential cardiotoxicity.[10][11]

Protocol:

  • Cell Preparation:

    • Use a cell line stably expressing the hERG channel (e.g., HEK293 cells).

    • Culture the cells to an appropriate confluency for patch-clamp recording.

  • Electrophysiological Recording:

    • Perform whole-cell patch-clamp recordings.

    • Apply a specific voltage-clamp protocol to elicit hERG currents.[12]

    • Establish a stable baseline recording in the vehicle control solution.

  • Compound Application:

    • Apply increasing concentrations of the test compound to the cells.

    • Record the hERG current at each concentration until a steady-state effect is observed.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Plot the concentration-response curve and determine the IC₅₀ value.

MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and is used to assess the general cytotoxicity of a compound.[3][13]

Protocol:

  • Cell Seeding:

    • Seed a relevant cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound.

    • Include a vehicle control and a positive control for cytotoxicity.

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value.

In Vivo Pharmacokinetic (PK) Studies

Promising candidates from in vitro testing should be advanced to in vivo PK studies in animal models (e.g., mice or rats) to understand their behavior in a whole organism.[14]

Conceptual Workflow for an In Vivo PK Study

Caption: Conceptual workflow for an in vivo pharmacokinetic study.

Conclusion

The 2-Oxa-5-azaspiro[3.5]nonane scaffold represents a promising design element in modern medicinal chemistry, offering a pathway to enhance the three-dimensionality and physicochemical properties of drug candidates. The strategic incorporation of this moiety is anticipated to improve aqueous solubility, metabolic stability, and permeability while potentially mitigating off-target toxicities such as hERG inhibition. This guide provides a framework for the systematic evaluation of these properties, from initial in silico predictions to a suite of robust in vitro assays and conceptual in vivo studies. By rigorously applying these methodologies, researchers can effectively assess the ADMET profile of novel 2-Oxa-5-azaspiro[3.5]nonane derivatives and make data-driven decisions to advance the most promising candidates toward clinical development.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183). [Link]

  • Wuitschik, G., Rogers-Evans, M., Müller, K., Fischer, H., Wagner, B., Schuler, F., ... & Carreira, E. M. (2010). Oxetanes in drug discovery: structural and synthetic insights. Journal of medicinal chemistry, 53(8), 3227-3246). [Link]

  • Artursson, P., & Karlsson, J. (1991). Correlation between oral drug absorption in humans and apparent drug permeability coefficients in human intestinal epithelial (Caco-2) cells. Biochemical and biophysical research communications, 175(3), 880-885). [Link]

  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63). [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

  • Ivanenkov, Y. A., Balakin, K. V., & Skorenko, A. V. (2019). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 24(11), 2046). [Link]

  • Applications of oxetanes in drug discovery and medicinal chemistry. (2023). RSC Medicinal Chemistry. [Link]

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 49(48), 9052-9067). [Link]

  • Evotec. (n.d.). Microsomal Stability. [Link]

  • Porsolt. (n.d.). Whole-cell Configuration of the Patch-clamp Technique in the hERG Channel Assay. [Link]

  • Reaction Biology. (n.d.). hERG Patch Clamp Assay – Cardiac Safety Panel. [Link]

  • Kar, S., & Leszczynski, J. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert opinion on drug discovery, 15(12), 1473-1487). [Link]

  • Baranczewski, P., Ståhle, L., & Hammarberg, E. (2006). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of translational medicine, 4(1), 1-13). [Link]

  • Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-40). [Link]

  • PubChem. (n.d.). 2-Oxa-5-azaspiro[3.5]nonane. [Link]

  • Alqahtani, S. (2021). ADMET Profiling in Drug Discovery and Development: Perspectives of In Silico, In Vitro and Integrated Approaches. Current drug metabolism, 22(7), 503-522). [Link]

  • Janicka, M., et al. (2023). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. Molecules, 28(15), 5789). [Link]

  • U.S. Food and Drug Administration. (2019). Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. [Link]

  • Visible-Light-Induced Nitrogen-Atom Deletion of Unactivated Secondary Amines. (2023). Journal of the American Chemical Society. [Link]

  • Taylor & Francis Online. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. [Link]

  • Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. (2008). British Journal of Pharmacology. [Link]

  • Semantic Scholar. (2010). ADMET In Vitro Profiling: Utility and Applications in Lead Discovery. [Link]

  • bepress. (2023). Spiropiperidine Derivatives in Pharmaceutical Drugs: A Review on Synthesis and Biological Activity. [Link]

  • SpiroChem. (n.d.). Early ADME And Physical-Chemistry Properties. [Link]

  • ResearchGate. (2014). Spirocyclic Oxetanes: Synthesis and Properties. [Link]

  • Use of in-silico assays to characterize the ADMET profile and identify potential therapeutic targets of fusarochromanone, a novel anti-cancer agent. (2015). Cancer & Metabolism. [Link]

  • Using in vitro ADME Data for Lead Compound Selection: An Emphasis on PAMPA pH 5 Permeability and Oral Bioavailability. (2022). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2020). In Vitro ADME Properties of Some Analogues a. [Link]

  • Discovery of novel spiro-piperidine derivatives as highly potent and selective melanin-concentrating hormone 1 receptor antagonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]

  • Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2013). ChemInform Abstract: Oxetanes as Versatile Elements in Drug Discovery and Synthesis. [Link]

  • PR Newswire. (2025). Adventures in DMPK: Viva Biotech's One-Stop Pharmacology Platform Cross New Modalities. [Link]

  • MDPI. (2023). Designing an In Vivo Preclinical Research Study. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Oxa-5-azaspiro[3.5]nonane

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of unique chemical entities like...

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The handling and disposal of unique chemical entities like 2-Oxa-5-azaspiro[3.5]nonane, a spirocyclic amine, demand a rigorous, scientifically-grounded approach. This guide provides essential, step-by-step protocols for its proper disposal, moving beyond mere compliance to foster a culture of intrinsic safety within the laboratory.

Hazard Identification: Understanding the "Why"

Before any handling or disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. 2-Oxa-5-azaspiro[3.5]nonane is not a benign substance; its hazard profile dictates the stringent precautions we must take.

According to aggregated GHS information, 2-Oxa-5-azaspiro[3.5]nonane presents specific risks that must be managed.[1] The primary hazards are summarized below:

Hazard ClassGHS CodeSignal WordPictogramDescription
Acute Toxicity, OralH302WarningGHS07Harmful if swallowed.[1][2]
Skin SensitizationH317WarningGHS07May cause an allergic skin reaction.[1]

The causality is clear: the potential for oral toxicity means ingestion must be strictly prevented through engineering controls and work practices, while its classification as a skin sensitizer necessitates robust personal protective equipment (PPE) to prevent dermal contact that could lead to a persistent allergic response.

Pre-Disposal Operations: Safe Handling and Spill Containment

Proper disposal begins long before the waste container is sealed. It starts with safe handling during active use and a state of readiness for accidental releases.

Required Personal Protective Equipment (PPE)

Given the hazards, a multi-layered PPE approach is mandatory. This is not merely a recommendation but a critical system to prevent exposure.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., Nitrile rubber). Inspect gloves prior to use and dispose of them immediately if contaminated or damaged.

  • Skin and Body Protection: Wear a lab coat, and for larger quantities or tasks with a high risk of splashing, consider additional protective clothing to prevent skin exposure.[3]

Emergency Spill Protocol

In the event of a spill, the immediate goal is to contain, clean, and decontaminate without exposing personnel or the environment.

  • Evacuate & Ventilate: Ensure the immediate area is clear of unprotected personnel and that ventilation is adequate.[4]

  • Contain the Spill: Prevent further spread. Use an inert, absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels as the primary absorbent.

  • Neutralize (If Applicable & Safe): For many amines, neutralization can be a consideration, but for this specific compound, no standard neutralization protocol is documented. Therefore, the primary method should be absorption.

  • Collect & Containerize: Carefully sweep or scoop the absorbed material into a designated, properly labeled hazardous waste container.[4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water, followed by an alcohol rinse), collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) office.

The Core Disposal Workflow

The fundamental principle for the disposal of 2-Oxa-5-azaspiro[3.5]nonane is that it must not be released into the environment. Disposal into sanitary sewers (down the drain) is strictly prohibited.[4][5] All waste streams containing this compound must be collected and managed as regulated hazardous chemical waste.

Step-by-Step Disposal Protocol
  • Waste Identification & Segregation:

    • Identify all waste streams containing 2-Oxa-5-azaspiro[3.5]nonane. This includes:

      • Unused or expired pure material.

      • Contaminated PPE (gloves, etc.).

      • Spill cleanup materials.

      • Reaction residues and mother liquors.

      • Empty containers that are not triple-rinsed. Note: Even trace amounts can pose a risk.

    • Segregate this waste from other laboratory waste streams (e.g., non-hazardous solid waste, sharps, biohazardous waste).

  • Waste Collection & Containerization:

    • Use a dedicated, chemically compatible, and sealable container for all 2-Oxa-5-azaspiro[3.5]nonane waste. The container should be in good condition with no leaks or damage.

    • Keep the container closed at all times except when adding waste. This minimizes the release of any potential vapors and prevents accidental spills.

    • Store the waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.

  • Hazardous Waste Labeling:

    • Immediately label the waste container. The label must include:

      • The words "Hazardous Waste".

      • The full chemical name: "2-Oxa-5-azaspiro[3.5]nonane". Do not use abbreviations or formulas.

      • A clear indication of the hazards (e.g., "Toxic," "Skin Sensitizer").

      • The accumulation start date (the date the first drop of waste was added).

  • Final Disposal - The Professional Hand-Off:

    • Under no circumstances should laboratory personnel attempt to treat or dispose of the chemical waste themselves (e.g., via incineration or land burial).

    • The disposal of the collected hazardous waste must be carried out through your institution's EHS department, which will coordinate with a licensed and approved waste disposal contractor. This ensures compliance with all federal, state, and local regulations, such as those set by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7]

The following diagram illustrates the decision-making process for the proper management and disposal of 2-Oxa-5-azaspiro[3.5]nonane waste.

G cluster_0 On-Site Laboratory Protocol cluster_1 Institutional & Regulatory Compliance start Generation of 2-Oxa-5-azaspiro[3.5]nonane Waste spill Accidental Spill start->spill Incident routine Routine Waste (Unused Reagent, Contaminated PPE, Reaction Residue) start->routine Standard Operation ppe Wear Full PPE (Goggles, Gloves, Lab Coat) spill->ppe collect Collect Waste in Designated, Labeled Hazardous Waste Container routine->collect absorb Absorb with Inert Material absorb->collect storage Store in Secure Satellite Accumulation Area collect->storage ppe->absorb ehs Contact Environmental Health & Safety (EHS) for Pickup storage->ehs disposal Transfer to Licensed Hazardous Waste Contractor ehs->disposal final Proper Disposal via Incineration or Secure Landfill (In Accordance with EPA/RCRA) disposal->final

Caption: Disposal workflow for 2-Oxa-5-azaspiro[3.5]nonane waste.

Conclusion: A Commitment to Safety

The proper disposal of 2-Oxa-5-azaspiro[3.5]nonane is a non-negotiable aspect of responsible research. By understanding its hazards, implementing rigorous handling protocols, and adhering to a compliant waste management workflow, we protect ourselves, our colleagues, and the environment. This protocol should be integrated into your standard operating procedures and serve as a foundation for training all personnel who may come into contact with this compound.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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